Doxylamine Impurity A
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZZDVZUPDFXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873407-01-3 | |
| Record name | Doxylamine pyridine-4-yl isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873407013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXYLAMINE PYRIDINE-4-YL ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G6OPB2RDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxylamine Impurity A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Doxylamine Succinate Quality
Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely utilized for its sedative properties in the treatment of insomnia and, in combination with other active pharmaceutical ingredients (APIs), for the relief of allergy and cold symptoms.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and safety profile. Therefore, rigorous impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide to ensure patient safety.
This technical guide provides a comprehensive overview of Doxylamine Impurity A, a known related substance of doxylamine succinate. We will delve into its chemical structure, physicochemical properties, and the analytical methodologies required for its precise identification and quantification. Furthermore, this guide will explore the synthetic pathways that can lead to the formation of this impurity, discuss its toxicological significance, and outline the current regulatory landscape governing its acceptable limits in doxylaminetion succinate drug substances.
Part 1: Chemical Identity and Physicochemical Properties of this compound
This compound is a positional isomer of the active doxylamine molecule. Understanding its fundamental chemical and physical characteristics is the first step in developing robust control strategies.
Chemical Structure and Nomenclature
This compound is distinguished from doxylamine by the position of the nitrogen atom within the pyridine ring. In the active doxylamine molecule, the pyridine ring is attached to the chiral center at the 2-position, whereas in Impurity A, it is attached at the 4-position.
Doxylamine (API)
Caption: Chemical structure of Doxylamine.
This compound
Caption: Chemical structure of this compound.
This seemingly minor structural change can have significant implications for the molecule's pharmacological and toxicological properties.
The nomenclature for this compound is consistent across major pharmacopoeias, with some minor variations in terminology.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [2] |
| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine pyridine-4-yl isomer | [2][3] |
| European Pharmacopoeia (EP) Name | This compound | [3][4] |
| United States Pharmacopeia (USP) Name | Doxylamine pyridine-4-yl isomer | [3] |
| CAS Number | 873407-01-3 (free base) | [1] |
| Molecular Formula | C₁₇H₂₂N₂O | [1] |
| Molecular Weight | 270.37 g/mol | [1] |
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively published in peer-reviewed literature, likely due to its status as a pharmaceutical impurity. However, information can be gleaned from suppliers of reference standards and analytical chemistry providers.
| Property | Value | Notes |
| Appearance | Yellow to Orange Oil | For the free base. The sesquisuccinate salt is an off-white powder.[4] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. | Based on general properties of similar molecules. |
| Storage Conditions | 2-8°C Refrigerator, under inert atmosphere. | Recommended for maintaining the stability of the reference standard. |
Part 2: Formation and Control of this compound
The presence of this compound in the final drug substance is primarily a consequence of the synthetic route employed for doxylamine succinate production.
Synthetic Pathway and Origin of Impurity A
The synthesis of doxylamine typically involves the reaction of 2-acetylpyridine with a Grignard reagent derived from bromobenzene to form 2-pyridyl phenyl methyl carbinol.[5][6][7] This intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base to yield doxylamine.
The formation of this compound is most likely due to the presence of an isomeric impurity in the starting material, specifically 4-acetylpyridine or 4-bromopyridine, which would react in a similar manner to its 2-substituted counterpart, leading to the formation of the 4-pyridinyl isomer.
Caption: Plausible synthetic pathways for Doxylamine and the formation of this compound.
Causality Behind Impurity Formation: The critical control point for preventing the formation of this compound is the rigorous quality control of the starting materials. The presence of 4-acetylpyridine or other 4-substituted pyridine precursors in the initial reaction mixture will inevitably lead to the generation of the corresponding positional isomer.
Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in drug substances.[8][9][10] These guidelines, including those from the International Council for Harmonisation (ICH), necessitate the identification, reporting, and toxicological qualification of impurities above certain thresholds.
The United States Pharmacopeia (USP) monograph for Doxylamine Succinate specifies an acceptance criterion for Doxylamine pyridine-4-yl isomer (Impurity A).
| Pharmacopoeia | Impurity Name | Acceptance Criterion |
| USP | Doxylamine pyridine-4-yl isomer | Not more than 0.15% |
This limit underscores the importance of a well-controlled manufacturing process and the availability of a validated analytical method to ensure compliance.
Part 3: Analytical Methodologies for the Determination of this compound
A robust, stability-indicating analytical method is essential for the accurate quantification of this compound and for monitoring the quality of doxylamine succinate. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this purpose.[11][12]
Principles of RP-HPLC for Impurity Profiling
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer, resulting in a later elution time. The separation of doxylamine and its positional isomer, Impurity A, can be challenging due to their similar structures and physicochemical properties. Therefore, method development often requires careful optimization of mobile phase composition, pH, and column chemistry to achieve adequate resolution.
Representative Experimental Protocol for RP-HPLC Analysis
The following is a representative, step-by-step protocol for the determination of this compound in doxylamine succinate, based on established principles of RP-HPLC method development for pharmaceutical analysis. This protocol should be validated according to ICH guidelines (e.g., Q2(R1)) and USP General Chapter <1225> before implementation.[13][14][15]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in Doxylamine Succinate drug substance.
Materials and Reagents:
-
Doxylamine Succinate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for the retention and separation of doxylamine and its impurities. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid | The acidic pH ensures that the amine functionalities of both doxylamine and Impurity A are protonated, leading to better peak shapes and consistent retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that allows for the elution of the analytes from the C18 column. |
| Gradient Elution | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 262 nm | This wavelength corresponds to the UV absorbance maximum of doxylamine, providing good sensitivity for both the API and its structurally similar impurity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration corresponding to the 0.15% limit relative to the sample concentration.
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of Doxylamine Succinate in 50 mL of diluent to achieve a concentration of 1.0 mg/mL.
-
System Suitability Solution: Prepare a solution containing both Doxylamine Succinate and this compound at appropriate concentrations to verify the resolution between the two peaks.
Caption: A typical analytical workflow for the quantification of this compound.
Part 4: Toxicological Significance
As of the current date, there is a lack of publicly available, specific toxicological data for this compound. This is not uncommon for pharmaceutical impurities, as comprehensive toxicological studies are often proprietary and conducted by the drug manufacturer.
However, the absence of data does not imply an absence of potential risk. Positional isomers of a drug can have significantly different pharmacological and toxicological profiles. Therefore, the control of such impurities to stringent, qualified levels is of paramount importance.
In a broader context, pyridine and its derivatives, the chemical class to which doxylamine and its impurity belong, exhibit a wide range of toxicological effects.[17][18][19] The specific toxicity is highly dependent on the nature and position of the substituents on the pyridine ring. Without specific data for this compound, a precautionary approach is warranted, and adherence to the pharmacopoeial limits is essential to ensure patient safety. In silico (computer-based) toxicology prediction tools can be employed as a preliminary assessment to identify any potential structural alerts for toxicity, which may then guide further investigation if necessary.[20][21][22]
Conclusion
This compound is a critical process-related impurity in the manufacturing of doxylamine succinate, arising from isomeric starting materials. Its control is a key aspect of ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of the chemical structure, properties, and formation pathways of this impurity.
For the analytical scientist, the provided representative RP-HPLC method serves as a robust starting point for the development and validation of a suitable quality control procedure. The established regulatory limit of 0.15% by the USP underscores the necessity for precise and accurate quantification.
While specific toxicological data for this compound remains limited in the public domain, the principles of pharmaceutical quality and safety dictate that its presence must be strictly controlled. Future research into the specific biological activity of this isomer would be beneficial for a more complete understanding of its risk profile.
References
-
Axios Research. Doxylamine EP Impurity A HCl. [Link]
-
SynZeal. Doxylamine EP Impurity A. [Link]
-
Symtera Analytics. This compound sesquisuccinate | CAS# 873407-01-3. [Link]
-
EPL. This compound (sesquisuccinate) | CAS 2575516-50-4 Reference Standard. [Link]
-
Bodake, M., et al. (2016). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]
-
PubChem. Doxylamine. National Institutes of Health. [Link]
-
Nguyen, L. A., et al. (2025). Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. ResearchGate. [Link]
-
Challa, G. N., et al. (2025). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science. [Link]
-
European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. [Link]
- Google Patents.
-
Gopalakrishna Murthy, T., et al. (2024). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]
-
Al-Ghananeem, A. M., et al. (2025). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. [Link]
-
PubChem. Doxylamine Impurity 7. National Institutes of Health. [Link]
-
Grata, E., et al. (2018). Application of a molecular networking approach for clinical and forensic toxicology exemplified in three cases involving 3-MeO-PCP, doxylamine, and chlormequat. ResearchGate. [Link]
-
Badowski, P., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
- Google Patents.
-
USP-BPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
PubMed. Analysis of doxylamine in plasma by high-performance liquid chromatography. [Link]
-
ATSDR. Pyridine Tox Profile. [Link]
-
Broecker, S., et al. (2012). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. PubMed Central. [Link]
-
EDQM. 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. [Link]
-
Logoyda, L. S. (2018). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research. [Link]
- Google Patents.
-
NIST. Doxylamine - the NIST WebBook. [Link]
-
EDQM. Impurity Control in the European Pharmacopoeia. [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link]
-
NICNAS. Pyridine, alkyl derivatives: Human health tier II assessment Preface. [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
-
ACS Omega. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]
-
Research Journal of Pharmacy and Technology. (2022). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. [Link]
-
Scholars Research Library. (2014). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. [Link]
-
SciSpace. (2012). Method for synthesizing doxylamine succinate. [Link]
-
Semantic Scholar. (2016). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]
-
National Institutes of Health. (2025). Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product. [Link]
-
MDPI. (2016). Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. [Link]
-
Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
-
Patsnap. (2017). Synthetic method of doxylamine succinate - Eureka. [Link]
-
EDQM. (2020). the european directorate for the quality of medicines & healthcare (edqm). [Link]
Sources
- 1. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 2. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 3. epichem.com [epichem.com]
- 4. This compound sesquisuccinate | CAS# 873407-01-3 [symteraanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107056685A - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. drugfuture.com [drugfuture.com]
- 10. edqm.eu [edqm.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ofnisystems.com [ofnisystems.com]
- 14. uspbpep.com [uspbpep.com]
- 15. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 16. Doxylamine EP Impurity A HCl | Axios Research [axios-research.com]
- 17. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. d-nb.info [d-nb.info]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
The Isomeric Challenge: A Technical Guide to the Synthesis of Doxylamine Impurity A
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical manufacturing, the identification and synthesis of impurities are critical for ensuring drug safety and efficacy. Doxylamine, a widely used antihistamine, is no exception. This guide provides an in-depth exploration of the synthesis pathway for Doxylamine Impurity A, a positional isomer that presents a unique synthetic challenge. As the Senior Application Scientist, this document moves beyond a simple recitation of steps to offer a rationale-driven narrative, grounded in established chemical principles and supported by authoritative references. Herein, we dissect the logical construction of a multi-step synthesis, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction: The Significance of Impurity Profiling
The control of impurities is a fundamental tenet of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Regulatory bodies worldwide mandate stringent impurity profiling to ensure that drug products are free from components that could compromise patient safety or diminish therapeutic efficacy. This compound, identified by the European Pharmacopoeia (EP) as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a critical process-related impurity in the synthesis of Doxylamine.[1][2][3][4][5] Its structural similarity to the active pharmaceutical ingredient (API)—differing only in the position of the nitrogen atom on the pyridine ring—underscores the importance of a comprehensive understanding of its formation.
This guide delineates a plausible and scientifically sound synthetic route to this compound, enabling researchers to prepare this impurity as a reference standard for analytical method development, validation, and routine quality control.
Retrosynthetic Analysis: Devising a Logical Pathway
A retrosynthetic approach to this compound reveals a convergent synthesis strategy. The target molecule can be disconnected at the ether linkage, suggesting a Williamson ether synthesis as the final key step. This involves the reaction of a tertiary alcohol intermediate with a suitable aminoethyl halide. The tertiary alcohol, in turn, can be constructed through a Grignard reaction between a phenyl Grignard reagent and a substituted pyridine ketone.
This two-step approach mirrors the established synthesis of Doxylamine itself, providing a logical and well-precedented foundation for our proposed pathway.[5][6][7][8]
The Synthesis Pathway: A Step-by-Step Elucidation
The synthesis of this compound can be logically divided into two primary stages: the formation of the tertiary alcohol intermediate via a Grignard reaction, and the subsequent etherification to yield the final product.
Stage 1: Grignard Reaction for the Synthesis of 1-Phenyl-1-(pyridin-4-yl)ethanol
The initial and crucial step is the formation of the tertiary alcohol, 1-phenyl-1-(pyridin-4-yl)ethanol. This is achieved through the nucleophilic addition of a phenyl Grignard reagent to 4-acetylpyridine.[3][9][10]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Grignard Reagent: Phenylmagnesium bromide is the nucleophile of choice, readily prepared from bromobenzene and magnesium turnings.[11] The use of an aryl Grignard reagent is a classic and robust method for forming carbon-carbon bonds with carbonyl compounds.
-
Starting Material: 4-Acetylpyridine serves as the electrophilic carbonyl component.[3][9][10] The use of this isomer, as opposed to the 2-acetylpyridine used for Doxylamine synthesis, is the defining feature that leads to the formation of Impurity A.
-
Solvent: Anhydrous ether (typically diethyl ether or tetrahydrofuran) is essential for the formation and stability of the Grignard reagent. The ether molecules solvate the magnesium ion, stabilizing the organometallic complex. Water must be rigorously excluded as it would protonate and destroy the Grignard reagent.
-
Workup: An acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) is necessary to protonate the intermediate alkoxide and yield the desired tertiary alcohol.
Experimental Protocol: Synthesis of 1-Phenyl-1-(pyridin-4-yl)ethanol
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 4-acetylpyridine in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1-(pyridin-4-yl)ethanol. The product can be further purified by column chromatography or recrystallization.
Data Presentation: Key Reagents and Molar Equivalents
| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |
| Magnesium | 24.31 | 1.1 |
| Bromobenzene | 157.01 | 1.0 |
| 4-Acetylpyridine | 121.14 | 1.0 |
Stage 2: Williamson Ether Synthesis to Yield this compound
The final step in the synthesis is the formation of the ether linkage through a Williamson ether synthesis.[12][13][14][15][16] This involves the deprotonation of the tertiary alcohol followed by nucleophilic substitution with 2-dimethylaminoethyl chloride.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the tertiary alcohol. Sodium hydride (NaH) or sodium amide (NaNH2) are commonly used for this purpose.[5][7][8] Sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction to completion.
-
Alkylating Agent: 2-Dimethylaminoethyl chloride provides the dimethylaminoethoxy moiety characteristic of Doxylamine and its impurities.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of 1-phenyl-1-(pyridin-4-yl)ethanol in anhydrous THF dropwise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Etherification: To the resulting alkoxide solution, add a solution of 2-dimethylaminoethyl chloride in anhydrous THF. Heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Workup and Isolation: Cool the reaction mixture and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion: Enabling Robust Analytical Control
The synthesis of this compound, while not directly part of the manufacturing process for the API, is an essential undertaking for any pharmaceutical company producing Doxylamine. A well-characterized in-house standard of this impurity is indispensable for the development and validation of analytical methods capable of detecting and quantifying its presence in the final drug product. The logical, two-stage synthesis pathway detailed in this guide, based on the foundational principles of the Grignard reaction and Williamson ether synthesis, provides a robust and reproducible route to this critical reference material. By understanding the causality behind each synthetic step, researchers are better equipped to troubleshoot and optimize the synthesis, ultimately contributing to the overall safety and quality of Doxylamine-containing medicines.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Pradhan, J., & Goyal, A. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical and Chemical Analysis.
-
Pharmaffiliates. (n.d.). Doxylamine - Impurity A. [Link]
-
ResearchGate. (n.d.). An efficient and safe process for synthesis of doxylamine succinate. [Link]
-
Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. [Link]
- Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry.
- Xu, H. (2012).
-
PubChem. (n.d.). 4-Acetylpyridine. [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
- Google Patents. (n.d.).
-
SynZeal. (n.d.). Doxylamine EP Impurity A. [Link]
- Google Patents. (n.d.).
- Google P
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
GLP Pharma Standards. (n.d.). Doxylamine EP Impurity A | CAS No- 873407-01-3. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Patsnap. (n.d.). Synthetic method of doxylamine succinate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]
- 8. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 15. francis-press.com [francis-press.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
An In-Depth Technical Guide to the Toxicological Profile of Doxylamine Impurity A
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety
In the landscape of drug development and manufacturing, the adage "the dose makes the poison" is a foundational principle. However, the purity of that dose is of equal, if not greater, importance. Pharmaceutical impurities, even at trace levels, can have a significant impact on the safety and efficacy of a drug product. This guide provides a comprehensive toxicological overview of Doxylamine Impurity A, a known impurity of the first-generation antihistamine, doxylamine.[1] Doxylamine is widely used for its sedative and antiemetic properties.[1][2][3] As such, a thorough understanding and control of its impurities are paramount to ensure patient safety.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for the toxicological evaluation of this compound. It will delve into the known chemical properties of this impurity, the regulatory landscape governing its control, and the requisite toxicological studies to ascertain its safety profile. The causality behind experimental choices will be emphasized, providing a self-validating system for its assessment.
Part 1: Characterization of this compound
Chemical Identity and Structure
This compound is chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine.[3][4][5] It is also recognized as the Doxylamine 4-Pyridinyl Isomer.[1][3][4][5] The structural difference between doxylamine and Impurity A lies in the position of the nitrogen atom within the pyridine ring. In doxylamine, the pyridine ring is attached to the chiral center at the 2-position, whereas in Impurity A, it is attached at the 4-position. This seemingly minor structural change can potentially alter the molecule's pharmacological and toxicological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [3][4][5] |
| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine Pyridine-4-yl Isomer | [1][3][4][5] |
| CAS Number | 873407-01-3 (free base) | [1][5] |
| Molecular Formula | C17H22N2O | [1][3][5] |
| Molecular Weight | 270.37 g/mol | [1][3][5] |
Origin and Formation
This compound is a process-related impurity, likely arising from the synthesis of doxylamine. The synthesis of doxylamine often involves the reaction of a Grignard reagent with an acetylpyridine derivative.[6] The use of 4-acetylpyridine as a starting material or its presence as an impurity in the 2-acetylpyridine starting material would lead to the formation of this compound.
Caption: Tiered approach for the toxicological evaluation of this compound.
Step 1: In Silico Assessment and Structure-Activity Relationship (SAR) Analysis
The initial step involves a computational (in silico) analysis to predict the potential toxicity of this compound based on its chemical structure. This includes an evaluation for structural alerts that may indicate potential for mutagenicity or carcinogenicity. Given its structural similarity to doxylamine, a well-characterized drug, a comparative analysis is crucial. Doxylamine itself has shown no substantial mutagenicity in mouse embryos. [7]This provides an initial, albeit not definitive, indication that Impurity A may also lack genotoxic potential.
Step 2: Genotoxicity Assessment
Genotoxic impurities are of significant concern due to their potential to cause DNA damage and lead to cancer. [8][9]A standard battery of genotoxicity tests is required to assess this endpoint.
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test for detecting gene mutations.
-
In Vitro Mammalian Cell Gene Mutation Assay: This assay can detect mutations in mammalian cells.
-
In Vitro Mammalian Chromosome Aberration Test or In Vitro Micronucleus Test: These tests evaluate the potential to induce chromosomal damage.
If the results of the in vitro genotoxicity assays are negative, and there are no compelling structural alerts, it may be concluded that this compound is not genotoxic. Positive results would trigger further in vivo testing.
Step 3: General Toxicity Studies
If the impurity is not genotoxic but is present at levels requiring qualification, a general toxicity study is warranted. A repeated-dose toxicity study in one relevant species (usually rodents) of at least 28 days duration is typically sufficient. The study design should include a range of doses, including a limit dose, and should assess a comprehensive set of toxicological endpoints.
Part 3: Experimental Protocols
Protocol: Bacterial Reverse Mutation (Ames) Test for this compound
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli in the presence and absence of a metabolic activation system.
Materials:
-
This compound (Reference Standard)
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
S9 fraction from the liver of rats treated with a suitable inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)
-
Cofactors for S9 mix (e.g., NADP, G6P)
-
Positive and negative controls
Procedure:
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound to be tested.
-
Main Experiment (Plate Incorporation Method): a. To 2.0 mL of top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of this compound test solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). b. The mixture is poured onto the surface of a minimal glucose agar plate. c. Plates are incubated at 37°C for 48-72 hours.
-
Data Collection: The number of revertant colonies on each plate is counted.
-
Evaluation Criteria: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control value.
Part 4: Analytical Methodologies for Control
Effective control of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for impurity profiling of doxylamine. [10][11]
Example Protocol: RP-HPLC Method for Quantification of this compound
Objective: To develop and validate a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in doxylamine drug substance.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). [12]* Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
The toxicological profiling of this compound is a critical component of ensuring the safety of doxylamine-containing pharmaceutical products. While specific toxicological data for this impurity is not extensively available in the public domain, a robust assessment can be conducted by following the principles outlined in this guide. A combination of in silico analysis, a battery of genotoxicity tests, and, if necessary, general toxicity studies, all within the framework of ICH guidelines, provides a scientifically sound basis for its safety qualification. The structural similarity to the parent drug, doxylamine, provides an initial point of reference, but a dedicated toxicological evaluation is indispensable for any impurity exceeding the qualification thresholds. The development and validation of sensitive analytical methods are also crucial for the ongoing control and monitoring of this impurity in the drug substance and final product.
References
-
PubChem. Doxylamine. National Institutes of Health. [Link]
-
SynZeal. Doxylamine EP Impurity A. [Link]
-
Pharmaffiliates. Doxylamine-impurities. [Link]
-
Veeprho. Doxylamine EP Impurity A | CAS 873407-01-3. [Link]
-
PubMed. Mutagenicity testing of doxylamine succinate, an antinauseant drug. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ACG Publications. Determination of doxylamine from a tea sample: A claim of drug facilitated crime. [Link]
-
National Center for Biotechnology Information. Doxylamine - StatPearls. [Link]
-
ScienceDirect. Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Wikipedia. Doxylamine. [Link]
-
Impactfactor. Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [Link]
-
PubMed. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Doxylamine. [Link]
- Google Patents.
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ResearchGate. Systemic Bioavailability and Pharmacokinetics of the Doxylamine-Pyridoxine Delayed-Release Combination (Diclectin) | Request PDF. [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
JOCPR. Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. [Link]
-
National Center for Biotechnology Information. A Phase I Study of the Pharmacokinetics and Pharmacodynamics of Intranasal Doxylamine in Subjects with Chronic Intermittent Sleep Impairment. [Link]
-
ICH. Quality Guidelines. [Link]
-
Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. [Link]
-
ResearchGate. A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 4. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 7. Mutagenicity testing of doxylamine succinate, an antinauseant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianjpr.com [asianjpr.com]
- 10. acgpubs.org [acgpubs.org]
- 11. impactfactor.org [impactfactor.org]
- 12. helixchrom.com [helixchrom.com]
A Technical Guide to Investigating and Controlling Doxylamine Impurity A in Pharmaceutical Products
Introduction: The Imperative of Purity in Doxylamine Formulations
Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely utilized for its sedative and hypnotic properties in over-the-counter sleep aids and as an antiemetic in combination with pyridoxine for managing nausea and vomiting during pregnancy.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety and product quality. Impurity profiling is a critical component of the drug development and manufacturing process, ensuring that any substance other than the active pharmaceutical ingredient (API) is present at a level that is safe and does not adversely affect the product's efficacy or stability.[3]
This technical guide provides an in-depth exploration of the potential sources of Doxylamine Impurity A, a critical process-related impurity. We will delve into the synthetic pathways of Doxylamine to pinpoint the origin of this specific impurity, discuss the unlikelihood of its formation through degradation, and present robust analytical strategies for its detection and control. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and product quality.
This compound is chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, a positional isomer of the Doxylamine molecule.[2][4] The subtle yet significant difference in the position of the nitrogen atom on the pyridine ring underscores the importance of a thorough understanding of the manufacturing process to control its presence in the final drug product.
The Genesis of this compound: A Synthesis-Centric Perspective
The presence of this compound is almost exclusively a consequence of the synthetic route employed in the manufacturing of the Doxylamine API. A comprehensive understanding of the reaction mechanism is paramount to identifying and controlling the source of this impurity.
The Synthetic Blueprint of Doxylamine
A prevalent and historically significant method for synthesizing Doxylamine involves a multi-step process commencing with 2-acetylpyridine.[5][6] This synthetic route is characterized by the formation of a key carbinol intermediate followed by an etherification reaction.
The key steps in a common synthesis are as follows:
-
Grignard Reaction: 2-acetylpyridine is reacted with a Grignard reagent, typically phenylmagnesium bromide, to form the tertiary alcohol intermediate, 1-phenyl-1-(pyridin-2-yl)ethanol.[6]
-
Etherification: The intermediate alcohol is then deprotonated with a strong base, such as sodium amide, to form an alkoxide. This alkoxide subsequently reacts with 2-(dimethylamino)ethyl chloride to yield the Doxylamine free base.[5][6]
-
Salt Formation: Finally, the Doxylamine free base is reacted with succinic acid to form the stable and pharmaceutically acceptable salt, Doxylamine Succinate.[6]
Caption: A common synthetic pathway for Doxylamine Succinate.
An alternative synthetic route involves the reaction of acetophenone with 2-bromopyridine in the presence of butyl lithium to form the same carbinol intermediate.[7]
The "Positional Isomer" Conundrum: The Root Cause of Impurity A
The most probable and scientifically sound explanation for the presence of this compound is the carry-over of an isomeric impurity from the starting materials. Specifically, the presence of a 4-substituted pyridine in the 2-substituted pyridine raw material will inevitably lead to the formation of the corresponding 4-pyridinyl isomer of Doxylamine.
If the synthesis commences with 2-acetylpyridine, the presence of its positional isomer, 4-acetylpyridine, as an impurity will result in the parallel formation of this compound. Similarly, if 2-bromopyridine is the starting material, the presence of 4-bromopyridine will lead to the same outcome.
Caption: Parallel synthesis of Doxylamine and Impurity A from isomeric starting materials.
Raw Material Control: The First Line of Defense
Given that this compound is a process-related impurity stemming from the starting materials, the most effective control strategy is the implementation of stringent quality control measures for the raw materials. A robust quality control program should include a validated analytical method capable of separating and quantifying the isomeric purity of the pyridine-based starting materials.
Table 1: Illustrative Acceptance Criteria for 2-Acetylpyridine Raw Material
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | FTIR, HPLC | Conforms to reference standard |
| Assay | HPLC | NLT 99.0% |
| 4-Acetylpyridine Content | HPLC | NMT 0.10% |
| Other Impurities | HPLC | Individual unknown impurity: NMT 0.10%Total impurities: NMT 0.5% |
| Water Content | Karl Fischer | NMT 0.5% |
NLT: Not Less Than, NMT: Not More Than
Investigating Degradation Pathways: Is Impurity A a Degradant?
Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[8][9] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its decomposition.[8][9][10]
While Doxylamine is susceptible to degradation under various stress conditions, the formation of this compound as a degradant is chemically implausible.[8][9][10] The conversion of a 2-substituted pyridine ring to a 4-substituted pyridine ring would necessitate the cleavage and reformation of the aromatic ring, a process that requires a significant amount of energy and is not characteristic of typical degradation pathways observed in pharmaceutical products. Therefore, this compound should be considered a process-related impurity and not a degradation product.
Analytical Strategies for the Detection and Quantitation of this compound
A well-validated, stability-indicating analytical method is crucial for the routine quality control of Doxylamine drug products to ensure that Impurity A is maintained below the qualified safety threshold.
Method of Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preeminent analytical technique for the separation and quantification of closely related substances, such as positional isomers, in pharmaceutical analysis.[3] The differential partitioning of Doxylamine and Impurity A between the non-polar stationary phase and the polar mobile phase allows for their effective separation.
Experimental Protocol: A Validated RP-HPLC Method
The following is a detailed, step-by-step protocol for a stability-indicating RP-HPLC method for the analysis of Doxylamine and the detection of Impurity A.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Doxylamine Succinate reference standard and this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Doxylamine drug substance or a powdered portion of the drug product in the diluent to obtain a target concentration of Doxylamine.
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors of Doxylamine and Impurity A.
-
Inject the sample solution.
-
Identify the peaks for Doxylamine and Impurity A in the sample chromatogram based on their retention times relative to the standard.
-
Calculate the amount of Impurity A in the sample using the peak area and the response factor determined from the standard.
Method Validation: A Self-Validating System
The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or other impurities at the retention time of Impurity A. Peak purity of the analyte peak should pass. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for Impurity A over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From the reporting threshold to 120% of the specification limit for Impurity A. |
| Accuracy | The closeness of test results to the true value. | Recovery of Impurity A should be between 80.0% and 120.0% at multiple concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at the LOQ level. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on the results with minor changes in flow rate, column temperature, and mobile phase pH. |
RSD: Relative Standard Deviation
Caption: Workflow for the analytical control of this compound.
Conclusion: A Multi-Faceted Approach to Ensuring Purity
-
Stringent Raw Material Control: The implementation of rigorous quality control measures for the pyridine-based starting materials to limit the presence of positional isomers is the most effective preventative measure.
-
Validated Analytical Methodology: A well-developed and validated stability-indicating RP-HPLC method is essential for the routine monitoring and control of this compound in both the drug substance and the final drug product, ensuring compliance with regulatory standards and safeguarding patient health.
By adopting this multi-faceted approach, pharmaceutical manufacturers can ensure the consistent production of high-quality Doxylamine products that meet the stringent requirements of both regulatory agencies and the patients who rely on them.
References
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2018). ResearchGate. [Link]
-
Doxylamine-impurities. Pharmaffiliates. [Link]
-
Doxylamine. PubChem. [Link]
-
Doxylamine EP Impurity A. SynZeal. [Link]
-
A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. (2022). International Journal of Applied Pharmaceutics. [Link]
-
Doxylamine. Wikipedia. [Link]
- A kind of synthetic method of doxylamine succinate.
-
Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023). Impactfactor.org. [Link]
-
Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. (2022). PubMed. [Link]
-
Doxylamine EP Impurity A HCl. Axios Research. [Link]
-
Synthetic method of doxylamine succinate. Patsnap. [Link]
Sources
- 1. Doxylamine - Wikipedia [en.wikipedia.org]
- 2. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 5. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 7. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. rjptonline.org [rjptonline.org]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Title: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Doxylamine Impurity A
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Doxylamine Impurity A in bulk drug substances. Doxylamine, a first-generation antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2] Impurity A, a positional isomer, presents a unique separation challenge that necessitates a well-optimized analytical method. This guide provides a comprehensive protocol grounded in Quality by Design (QbD) principles, explains the scientific rationale behind critical method parameters, and offers a framework for validation according to ICH guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.[3][4]
Introduction and Scientific Background
Doxylamine is an ethanolamine-derivative antihistamine widely used for treating insomnia and cold symptoms.[5][6] The control of impurities in any Active Pharmaceutical Ingredient (API) is a critical regulatory requirement, as impurities can adversely affect the drug product's safety and efficacy.[3][7]
This compound, chemically known as N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, is a key related substance specified in major pharmacopeias.[8][9] It is a positional isomer of the Doxylamine molecule, where the pyridine ring is attached at the 4-position instead of the 2-position. This subtle structural difference makes their selective separation a primary objective of the analytical method.
This document outlines a logical, science-driven workflow for developing a method that is not only specific for Impurity A but also capable of separating it from the API and any potential degradation products, thereby qualifying as "stability-indicating."
Rationale for Methodological Choices
The development of a robust analytical method is not a matter of chance, but of deliberate, scientifically-sound decisions. Here, we dissect the causality behind the chosen analytical strategy.
Selection of Analytical Technique: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection was selected as the technique of choice. Its suitability is grounded in:
-
Versatility and Selectivity: RP-HPLC is exceptionally effective for separating small organic molecules like Doxylamine and its impurities.
-
Hydrophobicity: Both Doxylamine and Impurity A possess significant hydrophobicity due to their aromatic rings, making them ideal candidates for retention on a non-polar stationary phase.[5]
-
Established Platform: It is a well-understood and universally accepted platform in pharmaceutical quality control laboratories.
Stationary Phase (Column) Selection
A C18 (octadecylsilane) column is the recommended starting point. The long alkyl chains of the C18 phase provide a high degree of hydrophobicity, which is necessary to adequately retain the analytes and provide a sufficient window for separation.[10] The choice of a modern, end-capped C18 column is crucial to minimize peak tailing, which can occur due to interactions between the basic amine groups of the analytes and residual acidic silanols on the silica surface.
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is the most influential factor in achieving the desired separation.
-
pH Control: Doxylamine and Impurity A are basic compounds. The mobile phase pH directly controls their degree of ionization and, consequently, their retention time and peak shape.[11] By maintaining a slightly acidic pH (e.g., 3.0-3.5), we ensure that the tertiary amine and pyridine nitrogen atoms are consistently protonated. This ionized state reduces strong, undesirable interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Buffer System: A buffer, such as potassium phosphate or ammonium acetate, is essential to resist pH fluctuations during the analysis, ensuring run-to-run and system-to-system reproducibility.[11]
-
Organic Modifier: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (leading to better efficiency) and different selectivity. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed. This strategy ensures that the closely eluting Impurity A is well-resolved from the highly concentrated Doxylamine peak and that any more hydrophobic degradation products are efficiently eluted from the column.
Forced Degradation Studies
To qualify the method as stability-indicating, forced degradation studies are non-negotiable.[12] Subjecting the API to stress conditions (acid, base, oxidation, heat, and light) helps generate potential degradation products.[3][13] The method must be able to resolve the Impurity A peak from any degradants formed, which is confirmed using a photodiode array (PDA) detector to assess peak purity.
Experimental Workflow and Protocols
The following diagram illustrates the logical workflow for the development and validation of the analytical method.
Caption: High-level workflow for analytical method development.
The following diagram illustrates the causal relationships in selecting key method parameters.
Caption: Causality in HPLC parameter selection for Doxylamine analysis.
Detailed Analytical Protocol
Materials and Reagents
-
Standards: Doxylamine Succinate Reference Standard (e.g., USP or EP grade), this compound Reference Standard.[14][15][16]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Reagents: Potassium Dihydrogen Phosphate, Orthophosphoric Acid.
-
HPLC Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent).
-
Equipment: HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
Preparation of Solutions
-
Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (Doxylamine): Accurately weigh and dissolve ~25 mg of Doxylamine Succinate RS in 100 mL of diluent (Concentration ≈ 250 µg/mL).
-
Impurity Stock Solution (Impurity A): Accurately weigh and dissolve ~10 mg of this compound RS in 100 mL of diluent (Concentration ≈ 100 µg/mL).
-
System Suitability Solution (Spiked Standard): Prepare a solution containing approximately 100 µg/mL of Doxylamine Succinate and 1.0 µg/mL of Impurity A in diluent. This solution is used to verify resolution and sensitivity.
-
Test Sample Preparation: Accurately weigh and dissolve a sample of the Doxylamine Succinate bulk substance in diluent to achieve a final nominal concentration of 1.0 mg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 60% B25-30 min: 60% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm[17] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Method Validation Framework
The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). Criteria: Peak purity index > 0.999 for Doxylamine and Impurity A peaks in stressed samples. |
| Linearity | Establish the linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the specification limit for Impurity A. |
| Accuracy (Recovery) | Determine the closeness of the test results to the true value. Criteria: Mean recovery of 90.0% to 110.0% for Impurity A spiked into the API at three concentration levels. |
| Precision | Repeatability: Agreement between successive measurements under the same conditions. Criteria: RSD ≤ 5.0% for six replicate preparations.Intermediate Precision: Agreement within a laboratory over different days, analysts, or equipment. Criteria: Overall RSD ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria: Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: Typically determined at a signal-to-noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C). Criteria: System suitability parameters remain within limits; peak resolution is maintained. |
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the development of a stability-indicating HPLC method for this compound. By understanding the chemical properties of the analytes and systematically optimizing the chromatographic parameters, a robust, reliable, and regulatory-compliant method can be achieved. The successful implementation of this method is crucial for ensuring the quality and safety of Doxylamine API and its finished pharmaceutical products.
References
-
SynZeal. (n.d.). Doxylamine EP Impurity A. Retrieved from SynZeal website. [Link]
- European Pharmacopoeia. (2014, February 2).
- Patel, D., et al. (n.d.). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Journal of Applied Pharmaceutical Science.
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved from Pharmaffiliates website. [Link]
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). DOXYLAMINE HYDROGEN SUCCINATE CRS.
- Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine.
- MDPI. (2025, December 10).
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from Phenomenex website. [Link]
- Ali, A., et al. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Future Journal of Pharmaceutical Sciences.
- Spectrum Pharmacy Products. (2022, October 11).
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2013, April 8). NDA 21876 Information Request.
-
Pharmaffiliates. (n.d.). CAS No : 873407-01-3| Product Name : Doxylamine - Impurity A. Retrieved from Pharmaffiliates website. [Link]
- Semantic Scholar. (n.d.).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from HELIX Chromatography website. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- USP-NF. (2019).
-
National Institutes of Health, PubChem. (n.d.). Doxylamine. Retrieved from PubChem website. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]
- Roy, D., et al. (2022, August 17). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. impactfactor.org [impactfactor.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumrx.com [spectrumrx.com]
- 8. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. japsonline.com [japsonline.com]
- 14. Detailed view [crs.edqm.eu]
- 15. 多西拉敏 琥珀酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. Doxylamine hydrogen succinate CRS | LGC Standards [lgcstandards.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for Doxylamine Impurity Profiling
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the comprehensive impurity profiling of Doxylamine Succinate. Doxylamine, a first-generation antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2] This document provides a detailed protocol for the separation and quantification of doxylamine from its potential process-related impurities and degradation products. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[3][4] This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of doxylamine succinate in bulk drug substances and finished pharmaceutical products.
Introduction: The Imperative of Purity in Doxylamine Succinate
Doxylamine succinate is an ethanolamine-derivative antihistamine widely used for the symptomatic relief of insomnia and in combination products for cold and allergy symptoms.[3] Its therapeutic action is mediated through the antagonism of the histamine H1 receptor.[5] The presence of impurities, which can originate from the manufacturing process or arise from degradation upon storage, can potentially compromise the safety and efficacy of the final drug product.[1] Therefore, a reliable and sensitive analytical method is crucial for the accurate detection and quantification of these impurities.
This application note addresses this critical need by providing a detailed, field-proven RP-HPLC method. The causality behind the experimental choices, such as mobile phase pH and column chemistry, is explained to provide a deeper understanding of the method's principles.
Chromatographic Principles and Method Rationale
The developed method leverages the principles of reversed-phase chromatography to achieve optimal separation. Doxylamine, being a basic compound, requires careful control of the mobile phase pH to ensure consistent retention and symmetrical peak shapes.
Rationale for Mobile Phase pH: Doxylamine has a basic dimethylamino group.[2] By maintaining the mobile phase at an acidic pH (e.g., pH 3.5), this functional group is protonated, carrying a positive charge. This controlled ionization prevents peak tailing that can occur when a compound exists in both ionized and non-ionized forms at a pH close to its pKa.[6] The consistent positive charge ensures predictable interactions with the hydrophobic stationary phase, leading to sharp, well-defined chromatographic peaks. The use of a phosphate buffer is critical to maintain a stable pH throughout the analysis, ensuring method robustness.[6]
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention and stability across a wide range of mobile phase compositions. The end-capped nature of the selected column minimizes the interaction of the basic analyte with residual acidic silanol groups on the silica surface, further enhancing peak symmetry.
Known Impurities of Doxylamine Succinate
A thorough understanding of potential impurities is fundamental to developing a specific analytical method. The following table lists some of the known impurities associated with doxylamine succinate. Their separation from the main analyte and from each other is a key objective of this method.
| Impurity Name | Chemical Name |
| Doxylamine Impurity B | (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol |
| Doxylamine Impurity C | N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)methoxy]ethanamine |
| Doxylamine Impurity D | 2-Benzoylpyridine |
| Doxylamine Impurity A | N,N-dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine |
| Doxylamine N-oxide | N,N-dimethyl-2-[1-phenyl-1-(1-oxido-2-pyridinyl)ethoxy]ethanamine |
This list is not exhaustive and other process-related or degradation impurities may be present.
Experimental Protocol
Materials and Reagents
-
Doxylamine Succinate Reference Standard (USP or Ph. Eur.)
-
Known Doxylamine Impurity Standards (if available)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: Phosphate Buffer (pH 3.5) B: Methanol. Ratio: 45:55 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm[7][8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Preparation of Solutions
Phosphate Buffer (pH 3.5):
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
Mobile Phase:
-
Mix the Phosphate Buffer (pH 3.5) and Methanol in a 45:55 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
Diluent:
-
Mobile phase is used as the diluent.
Standard Stock Solution (Doxylamine Succinate):
-
Accurately weigh and transfer about 25 mg of Doxylamine Succinate Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate to dissolve.
-
Make up to the volume with diluent and mix well. (Concentration: ~1000 µg/mL)
Spiked Impurity Standard Solution (for Specificity):
-
Prepare a solution of Doxylamine Succinate as described above.
-
Spike this solution with known impurities at a concentration of approximately 1% of the doxylamine concentration.
Sample Solution (Bulk Drug):
-
Prepare a solution of the doxylamine succinate test sample at the same concentration as the Standard Stock Solution using the diluent.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Doxylamine Succinate and its impurities.
Caption: Workflow for Doxylamine Impurity Profiling.
Method Validation: A Self-Validating System
The trustworthiness of this method is established through rigorous validation as per ICH Q2(R1) guidelines.[4] Each validation parameter confirms the method's suitability for its intended purpose.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[7][8] Doxylamine succinate is subjected to various stress conditions to generate potential degradation products. The method is considered specific if it can resolve the doxylamine peak from all degradation products and any known impurities.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted to the target concentration and analyzed. The method's ability to separate the main peak from any degradants confirms its specificity.[9]
Linearity
The linearity of the method is established by analyzing a series of solutions with varying concentrations of doxylamine and its impurities. The correlation coefficient (r²) should be greater than 0.99 for each analyte.[7]
Accuracy
Accuracy is determined by performing recovery studies.[3] A known amount of impurity standard is spiked into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the spiked impurity is then calculated. Acceptance criteria for recovery are typically between 80% and 120%.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or on different instruments.
The relative standard deviation (RSD) for the peak areas should be less than 2.0%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is assessed by making small, deliberate variations in the chromatographic parameters, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic phase composition (± 2%)
The method is considered robust if these variations do not significantly affect the resolution and quantification of the analytes.
The relationship between these validation parameters is illustrated in the following diagram.
Caption: Interrelation of HPLC Method Validation Parameters.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, robust, and specific tool for the impurity profiling of Doxylamine Succinate. By providing a comprehensive protocol and explaining the scientific rationale behind the method's parameters, this guide empowers researchers and quality control professionals to effectively monitor the purity and stability of doxylamine. Adherence to the described validation procedures will ensure that the method generates trustworthy data, contributing to the overall quality and safety of pharmaceutical products containing doxylamine.
References
- Hardé, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-10.
- Varasala, D., & Konidala, S. K. (2015). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan hydrobromide in pharmaceutical dosage forms. Der Pharmacia Lettre, 7(6), 235-244.
- Sherwani, A. K., Bari, M. A., Tahir, M., Zakaria, K. A., Alam, M. S., & Jamjoom, A. (2023). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research, 28(3S), 1-12.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Pharmaffiliates. (n.d.). Doxylamine Succinate-impurities. Retrieved from [Link]
- Murthy, T. G., & Sankar, D. G. (2014). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms.
- Patel, D. J., & Patel, S. A. (2014). Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of doxylamine succinate, pyridoxine hydrochloride and folic acid in tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 517.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (2017).
- Roy, D., Chandra, P., Ghosh, M., Mondal, S., & Laskar, M. A. (2020). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 13(9), 4163-4171.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
U.S. Food & Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link]
- Welsh, D. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
Veeprho. (n.d.). Doxylamine Succinate R&D Working Standard. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. database.ich.org [database.ich.org]
- 5. rjptonline.org [rjptonline.org]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Doxylamine Impurity A in ANDA Filing
Introduction: The Critical Role of Impurity Profiling in Generic Drug Approval
The Abbreviated New Drug Application (ANDA) process is a cornerstone of generic drug approval, enabling patient access to affordable medications. A pivotal component of a successful ANDA submission is the comprehensive characterization and control of impurities within the drug substance and drug product.[1] For generic equivalents, ensuring that the impurity profile is comparable to or better than the Reference Listed Drug (RLD) is paramount for establishing therapeutic equivalence and ensuring patient safety.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the management of Doxylamine Impurity A, a key specified impurity in Doxylamine Succinate, throughout the ANDA filing process.
Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely used for its sedative and anticholinergic properties.[2] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Doxylamine Succinate can lead to the formation of related substances, or impurities. This compound, chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a positional isomer of Doxylamine and a critical process-related impurity that must be diligently monitored and controlled.
This guide will delve into the origin of this compound, provide a robust analytical protocol for its identification and quantification, and outline a comprehensive validation strategy in alignment with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.
Understanding this compound: Origin and Significance
The synthesis of Doxylamine Succinate typically involves the reaction of 2-acetylpyridine with a Grignard reagent derived from bromobenzene, followed by a reaction with 2-dimethylaminoethyl chloride.[3] this compound, the 4-pyridinyl isomer, can arise if the starting material contains 4-acetylpyridine or if there is a rearrangement during the synthesis. The structural similarity between Doxylamine and its impurity underscores the need for a highly specific and robust analytical method capable of resolving these two compounds effectively.
The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over impurities.[4][5] For ANDA submissions, it is essential to identify and quantify impurities, establish appropriate acceptance criteria, and provide a comprehensive justification for these limits.[6]
Logical Framework for Impurity A Management in ANDA Filing
The following diagram illustrates the systematic approach to managing this compound for a successful ANDA submission.
Caption: Workflow for this compound control in an ANDA filing.
Analytical Protocol: Stability-Indicating RP-HPLC Method for this compound
The following protocol describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound from Doxylamine Succinate. This method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.[7][8][9]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C8, 250 mm x 4.6 mm, 5 µm | A C8 column provides sufficient hydrophobicity for the retention of Doxylamine and its impurities while offering good peak shape.[8][9] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | A gradient program is essential for achieving optimal separation between the closely eluting Doxylamine and Impurity A, as well as other potential degradation products.[8][9] |
| Mobile Phase A: Phosphate Buffer (pH 3.5) | A slightly acidic pH helps to ensure the ionization of the basic analytes, leading to better peak shape and retention. | |
| Mobile Phase B: Methanol | Methanol is a common organic modifier that provides good selectivity for this class of compounds. | |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[7][8][9] |
| Detection | UV at 262 nm | This wavelength provides good sensitivity for both Doxylamine and its impurities.[8][9] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Preparation of Solutions
-
Diluent: A mixture of water and methanol (50:50, v/v) is a suitable diluent for dissolving Doxylamine Succinate and its impurities.
-
Standard Solution: Prepare a standard solution of this compound at a concentration relevant to its specification limit (e.g., 0.15% of the working concentration of Doxylamine Succinate).
-
Sample Solution: Prepare the Doxylamine Succinate drug substance or drug product sample at a specified working concentration in the diluent.
Method Validation Protocol: Adherence to ICH Q2(R1)
A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose.[10][11] The validation should be performed in accordance with the ICH Q2(R1) guideline and should encompass the following parameters:
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[12] Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.
Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
Analyze all stressed samples and demonstrate that the peak for this compound is well-resolved from the main Doxylamine peak and any degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the peaks.
Linearity
Establish the linearity of the method over a range of concentrations for this compound.
Protocol:
-
Prepare a series of at least five concentrations of this compound, ranging from the limit of quantification (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy (% Recovery)
Determine the accuracy of the method by spiking a known amount of this compound into the sample matrix.
Protocol:
-
Spike the sample with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically between 90.0% and 110.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of Doxylamine Succinate spiked with Impurity A at the 100% specification level on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or instrument.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
-
Assess the impact on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The method is considered robust if the system suitability criteria are still met under these varied conditions.
System Suitability Testing (SST)
Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. The following diagram outlines the key SST parameters and their relationships.
Caption: Key parameters for System Suitability Testing.
Setting Acceptance Criteria for this compound
The acceptance criteria for this compound in both the drug substance and drug product should be established based on the ICH Q3A(R2) and Q3B(R2) guidelines. The thresholds for identification and qualification of impurities are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
For Doxylamine Succinate, with a typical MDD well below 2 g/day , an acceptance criterion for a specified, identified impurity like Impurity A would generally be set at Not More Than (NMT) 0.15% . However, the final acceptance criterion should be justified based on batch analysis data, stability data, and a comparison with the impurity levels in the RLD.[5]
Conclusion
The successful filing of an ANDA for a Doxylamine Succinate product hinges on the thorough characterization and control of its impurities. This compound, as a key specified impurity, requires a well-defined management strategy. This involves understanding its potential synthetic origins, implementing a robust and validated stability-indicating analytical method for its quantification, and establishing scientifically justified acceptance criteria in line with global regulatory standards. By following the detailed protocols and guidelines presented in this document, pharmaceutical scientists can ensure the quality, safety, and efficacy of their generic Doxylamine Succinate product, thereby facilitating a smoother and more successful ANDA review process.
References
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
-
Sherwani, A. K., Bari, M. A., Tahir, M., Zakaria, K. A., Alam, M. S., & Jamjoom, A. (2022). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research, 28(3S), 1-13. [Link]
-
Roy, D., Chandra, P., & Ghosh, M. (2021). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 14(10), 5329-5334. [Link]
-
Sherwani, A. K., Bari, M. A., Tahir, M., Zakaria, K. A., Alam, M. S., & Jamjoom, A. (2022). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research, 28(3S), 1-13. [Link]
-
Patel, D. J., & Patel, S. A. (2015). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Der Pharmacia Lettre, 7(12), 334-343. [Link]
-
Reddy, B. P., & Reddy, K. R. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Impact Factor, 8(9), 1-10. [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry: ANDAs: Impurities in Drug Substances. [Link]
- Xu, H. (2017).
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Nilesh, S., et al. (2016). An efficient and safe process for synthesis of doxylamine succinate. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 478-481. [Link]
-
Basak, A. K., et al. (2007). Pharmaceutical impurities: Regulatory perspective for Abbreviated New Drug Applications. Advanced Drug Delivery Reviews, 59(1), 64-72. [Link]
-
Xu, H. (2012). Method for synthesizing doxylamine succinate. CN102358709A. [Link]
-
McConville, P. (2024). Are You Sure You Understand USP <621>? LCGC North America, 42(9), 374-378. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2023). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. [Link]
-
U.S. Food and Drug Administration. (2014). Draft Guidance, ANDA Submissions - Refuse to Receive for Lack of Proper. [Link]
-
Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
United States Pharmacopeia. (2021). USP-NF <621> Chromatography. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Pharmaceutical Guidelines. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
- Li, J. (2016). A kind of preparation method of doxylamine impurity G. CN106083699A.
Sources
- 1. scribd.com [scribd.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
Application Notes & Protocols: Forced Degradation Studies of Doxylamine for Impurity Identification
Introduction
Doxylamine, an ethanolamine-derivative first-generation antihistamine, is widely used for its sedative and antiemetic properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is paramount to ensure the safety, efficacy, and quality of the final drug product. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the drug molecule and helping to identify potential degradation products that may arise during the manufacturing, storage, and shelf-life of the drug.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of doxylamine. It outlines detailed protocols for various stress conditions, discusses the underlying degradation mechanisms, and provides a framework for the identification of resulting impurities, all within the context of regulatory expectations set forth by the International Council for Harmonisation (ICH).
The Scientific Rationale for Forced Degradation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The primary objectives, as outlined in the ICH Q1A(R2) guideline, are to:
-
Elucidate Degradation Pathways: By intentionally degrading the molecule, we can identify the likely degradation products and establish the degradation pathways.[2]
-
Demonstrate Specificity of Analytical Methods: Stress testing is crucial for developing and validating stability-indicating analytical methods. These methods must be able to separate the intact drug from its degradation products, ensuring accurate quantification of the API.
-
Understand the Intrinsic Stability of the Molecule: These studies reveal the susceptibility of the drug to various environmental factors such as heat, light, humidity, and pH, which informs the development of stable formulations and appropriate storage conditions.
A well-designed forced degradation study should aim for a target degradation of 5-20%.[3] This level of degradation is generally sufficient to generate and detect impurities without completely destroying the parent molecule, which could lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Experimental Workflow for Forced Degradation Studies of Doxylamine
The following diagram illustrates a typical workflow for conducting forced degradation studies, from sample preparation to impurity identification.
Caption: Overall workflow for doxylamine forced degradation studies.
Protocols for Forced Degradation
The following protocols are designed as a starting point and may require optimization based on the specific batch of doxylamine and the sensitivity of the analytical method.
Preparation of Doxylamine Stock Solution
-
Objective: To prepare a stock solution of doxylamine succinate for use in all stress conditions.
-
Protocol:
-
Accurately weigh approximately 100 mg of doxylamine succinate reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water). This results in a stock solution of approximately 1 mg/mL.
-
Hydrolytic Degradation
-
Scientific Rationale: Doxylamine possesses an ether linkage which can be susceptible to hydrolysis under acidic or basic conditions. The tertiary amine group can also be affected by pH changes.
-
Acid Hydrolysis Protocol:
-
Transfer 10 mL of the doxylamine stock solution into a 50 mL flask.
-
Add 10 mL of 0.1 N hydrochloric acid (HCl).
-
Incubate the solution in a water bath at 60°C for 24 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N sodium hydroxide (NaOH).
-
Dilute the neutralized solution to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
Base Hydrolysis Protocol:
-
Transfer 10 mL of the doxylamine stock solution into a 50 mL flask.
-
Add 10 mL of 0.1 N sodium hydroxide (NaOH).
-
Incubate the solution in a water bath at 60°C for 24 hours.[4]
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized solution to a final concentration suitable for HPLC analysis with the mobile phase.
-
Oxidative Degradation
-
Scientific Rationale: The tertiary amine and the ether linkage in doxylamine are potential sites for oxidation. The pyridine ring can also be susceptible to N-oxidation.
-
Protocol:
-
Transfer 10 mL of the doxylamine stock solution into a 50 mL flask.
-
Add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.[4]
-
Dilute the solution to a final concentration suitable for HPLC analysis with the mobile phase.
-
Thermal Degradation
-
Scientific Rationale: To assess the stability of doxylamine at elevated temperatures, which can provide information on its solid-state stability and potential degradation during heat-involved manufacturing processes.
-
Protocol:
-
Accurately weigh a small amount of solid doxylamine succinate into a petri dish and spread it as a thin layer.
-
Place the petri dish in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, dissolve an appropriate amount of the stressed solid in the mobile phase to achieve a final concentration suitable for HPLC analysis.
-
Photolytic Degradation
-
Scientific Rationale: To evaluate the light sensitivity of doxylamine, as required by ICH Q1B guidelines.[5][6] The pyridine ring in doxylamine may be susceptible to photodegradation.
-
Protocol:
-
Prepare two sets of samples: one in a clear, transparent container and another in a light-resistant container (control).
-
Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
After exposure, dissolve the samples in the mobile phase to a final concentration suitable for HPLC analysis.
-
Analytical Methodology
A stability-indicating HPLC method is essential for the analysis of stressed samples. The following is a representative method that can be adapted and validated.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 3.5) and an organic modifier like methanol or acetonitrile.[7] A typical starting point could be a 45:55 (v/v) ratio of phosphate buffer to methanol.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 262 nm (or scanning with a DAD to detect impurities with different chromophores)[7]
-
Column Temperature: Ambient or controlled at 25°C
-
Injection Volume: 20 µL
-
Data Analysis and Impurity Profiling
-
Peak Purity: Use the DAD to assess the peak purity of the doxylamine peak in all stressed samples to ensure no co-eluting impurities.
-
Mass Balance: Calculate the mass balance for each stress condition. This is the sum of the assay of the intact drug and the levels of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products are being detected.
-
Summary of Degradation: The results should be summarized in a table, as shown below.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Doxylamine | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] |
| Thermal | Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |
| Photolytic | ICH Q1B | As per guideline | Ambient | [Insert Data] | [Insert Data] |
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Rationale: LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the degradation products.
-
Methodology:
-
Analyze the stressed samples using an LC-MS/MS system.
-
Obtain the mass-to-charge ratio (m/z) of the parent ion for each degradation product.
-
Perform fragmentation of the parent ions (MS/MS) to obtain characteristic fragment ions.
-
Propose structures for the degradation products based on their molecular weight and fragmentation patterns, in conjunction with knowledge of the degradation chemistry of doxylamine. For example, the MRM transition of m/z 271.0→182.0 is characteristic of doxylamine.[6][8]
-
Potential Degradation Pathways
Based on the chemical structure of doxylamine, the following degradation pathways can be postulated:
Caption: Postulated degradation pathways for doxylamine under stress conditions.
-
Hydrolysis: The ether linkage is a primary target for both acid and base-catalyzed hydrolysis, which would cleave the molecule, potentially leading to the formation of 2-(1-phenylvinyl)pyridine and 2-(dimethylamino)ethanol.
-
Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide.[9] The nitrogen on the pyridine ring can also undergo oxidation. N-demethylation is another common oxidative degradation pathway for tertiary amines.
-
Photodegradation: The aromatic rings (phenyl and pyridyl) are chromophores that can absorb UV light, potentially leading to radical-mediated reactions or hydroxylation of the aromatic rings.
Conclusion
Forced degradation studies are an indispensable part of the drug development process. By systematically subjecting doxylamine to a range of stress conditions and employing robust analytical techniques like HPLC-DAD and LC-MS/MS, a comprehensive stability profile can be established. This not only fulfills regulatory requirements but also provides critical knowledge for the development of a safe, effective, and stable pharmaceutical product. The protocols and insights provided in this document serve as a robust framework for initiating and executing these vital studies.
References
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. (n.d.). Retrieved from [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 137. Retrieved from [Link]
-
Roy, D., Chandra, P., Ghosh, M., Singh, S., Kumar, A., Kumar, A., ... & Suddhasattya, D. (2021). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 14(10), 5271-5278. Retrieved from [Link]
-
El-Hadi, H. R. A. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. Journal of AOAC International, 105(6), 1667-1676. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
Li, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Retrieved from [Link]
-
Resolve Mass Spectrometry. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Klick, S., et al. (2005). Toward a general stability-indicating method for drug substances: an LC-MS-MS approach on a single-quadrupole instrument. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 543-551.
-
European Medicines Agency. (2003). ICH guideline Q1A (R2) on stability testing of new drug substances and products. Retrieved from [Link]
-
Chavan, A., & Gandhimathi, R. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. International Journal of Pharmaceutical Quality Assurance, 14(3), 642-647. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of alkaline degradation of DOX. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of doxylamine succinate. Retrieved from [Link]
-
FooDB. (2018). Showing Compound Doxylamine (FDB022751). Retrieved from [Link]
-
ResearchGate. (n.d.). It shows chemical structure of Doxylamine succinate. Retrieved from [Link]
-
Korfmacher, W. A., et al. (1987). Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry. Biomedical & environmental mass spectrometry, 14(10), 599-604. Retrieved from [Link]
- Lepaumier, D., et al. (2009). Degradation of N, N-dimethylethanolamine (DMEA) in aqueous solution by O3, O3/H2O2 and O3/TiO2.
-
Gornik, T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16008-16018. Retrieved from [Link]
-
Husseini, G. A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 11(10), 2855. Retrieved from [Link]
-
Wang, C., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. Energies, 15(19), 7088. Retrieved from [Link]
-
An, J., et al. (2018). UV photolysis for accelerating pyridine biodegradation. Journal of hazardous materials, 342, 54-61. Retrieved from [Link]
-
Yadav, R., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science, 24, 1-10. Retrieved from [Link]
-
Korfmacher, W. A., et al. (1987). Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospraylmass spectrometry. Drug Metabolism and Disposition, 15(3), 399-401. Retrieved from [Link]
-
Li, Y., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 3. Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospray/mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability-Indicating Assay of Doxylamine Succinate: A Comprehensive Application Protocol
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of doxylamine succinate in bulk drug substance and pharmaceutical formulations. The protocol herein is designed to rigorously separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This document provides a step-by-step guide for method implementation, validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and the execution of forced degradation studies as stipulated by ICH Q1A(R2). The causality behind experimental choices, from mobile phase composition to stress testing parameters, is elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of the method's scientific underpinnings.
Introduction: The Imperative for Stability-Indicating Methods
Doxylamine succinate, a first-generation antihistamine of the ethanolamine class, is widely utilized for its sedative and hypnotic properties. Its chemical stability is a critical quality attribute that can be compromised by environmental factors such as heat, light, humidity, and pH extremes, leading to the formation of degradation products. These degradants may not only reduce the therapeutic efficacy of the drug but could also introduce toxic impurities. Therefore, a validated stability-indicating assay method (SIAM) is paramount for ensuring the safety, quality, and shelf-life of doxylamine-containing products.
A true stability-indicating method is one that can accurately and precisely measure the active ingredient without interference from its degradation products, excipients, or other potential impurities. This application note presents such a method, leveraging the principles of RP-HPLC to achieve optimal separation and quantification.
Principle of the Method
The method employs a reversed-phase chromatographic approach, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic modifier. Doxylamine succinate, being a moderately polar compound, will partition between the two phases. The precise composition of the mobile phase is optimized to achieve a desirable retention time for doxylamine while effectively resolving it from its more polar or less polar degradation products. Detection is performed using a UV detector at a wavelength where doxylamine exhibits significant absorbance, ensuring high sensitivity.
Materials and Reagents
-
Doxylamine Succinate Reference Standard: USP or equivalent, with a known purity.
-
Doxylamine Succinate Sample: Bulk drug substance or finished pharmaceutical product.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
-
Sodium Hydroxide (NaOH): Analytical reagent grade.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
Instrumentation and Chromatographic Conditions
This method is suitable for any standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18, Purospher® STAR RP-18 end-capped)[1] |
| Mobile Phase | Phosphate Buffer (pH 3.5) and Methanol in a 45:55 (v/v) ratio[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Rationale for Condition Selection:
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain doxylamine and facilitate its separation from potential degradation products based on polarity differences.
-
Mobile Phase: The combination of a phosphate buffer and methanol offers good buffering capacity and elution strength. A pH of 3.5 ensures that doxylamine, a basic compound, is in its protonated form, leading to better peak shape and retention. The 45:55 ratio is optimized for efficient separation within a reasonable run time.[1]
-
Detection Wavelength: 262 nm is a common wavelength for the detection of doxylamine, providing good sensitivity.[1]
Standard and Sample Preparation
5.1. Diluent Preparation: Prepare a mixture of the mobile phase (Phosphate Buffer pH 3.5: Methanol, 45:55 v/v) to be used as the diluent.
5.2. Preparation of Phosphate Buffer (pH 3.5): Dissolve a suitable amount of KH₂PO₄ in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 using orthophosphoric acid.
5.3. Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Doxylamine Succinate Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
5.4. Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
5.5. Sample Solution Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of doxylamine succinate and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.
Method Validation Protocol (as per ICH Q2(R1))
A robust analytical method requires comprehensive validation to ensure it is fit for its intended purpose.[2]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
Protocol for Forced Degradation: Prepare separate solutions of doxylamine succinate at a concentration of approximately 1000 µg/mL and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 5 mL of 1 N HCl to 5 mL of the stock solution. Reflux for 4 hours at 80°C. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Add 5 mL of 1 N NaOH to 5 mL of the stock solution. Reflux for 4 hours at 80°C. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Add 5 mL of 30% H₂O₂ to 5 mL of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[4] Dissolve an appropriate amount in the diluent to achieve the target concentration.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an appropriate duration as per ICH Q1B guidelines.
Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the doxylamine peak is well-resolved from any degradation product peaks, and the peak purity of the doxylamine peak is confirmed using a PDA detector.
Linearity
Prepare a series of at least five concentrations of doxylamine succinate working standards over a range of 10-50 µg/mL.[1] Inject each concentration in triplicate. Plot a graph of the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
Accuracy should be assessed by the recovery of known amounts of doxylamine succinate spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at the nominal concentration on the same day. The relative standard deviation (%RSD) should be not more than 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the method's robustness by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all variations.
Experimental Workflows and Data Presentation
Workflow Diagrams
Caption: Workflow for HPLC Method Development and Analysis.
Caption: Workflow for Forced Degradation Study.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Data Tables (Hypothetical Data)
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 430,500 |
| 20 | 865,200 |
| 30 | 1,298,100 |
| 40 | 1,735,600 |
| 50 | 2,170,300 |
| r² | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.7 | 99.5% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1N HCl, 80°C, 4h) | 12.5% | One major degradation peak observed at a shorter retention time. |
| Base Hydrolysis (1N NaOH, 80°C, 4h) | 18.2% | Two major degradation peaks observed. Doxylamine is more susceptible to basic conditions.[5] |
| Oxidative (30% H₂O₂, RT, 24h) | 9.8% | One significant degradation peak identified, likely an N-oxide derivative. |
| Thermal (80°C, 48h) | 6.5% | Minor degradation observed. |
| Photolytic (UV/Vis light) | 4.2% | Doxylamine shows good stability under photolytic stress.[5] |
Discussion of Degradation Pathways
Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance. For doxylamine, the ether linkage and the tertiary amine are the most probable sites for degradation.
-
Hydrolytic Degradation: Under acidic and basic conditions, the ether linkage in doxylamine is susceptible to hydrolysis, which could lead to the formation of corresponding alcohol and aldehyde/ketone fragments. Doxylamine has been found to be more susceptible to degradation in basic conditions.[5]
-
Oxidative Degradation: The tertiary amine group in doxylamine is prone to oxidation, potentially forming N-oxide derivatives.[4] The pyridine ring can also be oxidized.
-
Thermal and Photolytic Degradation: These conditions typically provide the energy for various free-radical mediated reactions or rearrangements, although doxylamine appears relatively stable under these stresses.[5]
The ability of this HPLC method to separate the intact doxylamine from the degradants formed under these varied conditions confirms its stability-indicating power.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the determination of doxylamine succinate in the presence of its degradation products. The comprehensive validation and forced degradation studies confirm its suitability as a stability-indicating assay method for routine quality control and stability testing of doxylamine succinate in the pharmaceutical industry. Adherence to this protocol will ensure reliable and reproducible results, contributing to the overall quality and safety of doxylamine-containing drug products.
References
-
Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. (2022). Journal of AOAC INTERNATIONAL. [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 137. [Link]
-
Sherwani, A. K., et al. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. African Journal of Biomedical Research, 28(3S). [Link]
-
Patel, D., et al. (2015). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Der Pharmacia Lettre, 7(2), 112-118. [Link]
-
Roy, D., et al. (2018). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 11(7), 2821-2828. [Link]
-
PubChem. (n.d.). Doxylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. [Link]
-
Abd El-Hadi, H. R. (2025). A Schematic diagram showing the suggested degradation pathway of DOX... ResearchGate. [Link]
-
Scarsella, J., et al. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. MDPI. [Link]
-
Scarsella, J., et al. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. PubMed. [Link]
-
Zhang, Y., et al. (2018). Structure Identification of Related Substances in Doxycycline Hyclate by 2D-LC-IT-TOF/MS. Chinese Pharmaceutical Journal. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 54. [Link]
-
Singh, S., et al. (2013). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 3(1), 26-33. [Link]
-
Scarsella, J., et al. (2019). Photolytic Decomposition Products Identified. ResearchGate. [Link]
-
Pharmacology of Doxylamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Papageorgiou, G. Z., et al. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). ResearchGate. [Link]
-
stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Baseline Separation of Doxylamine from its Positional Isomer, Impurity A
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of the antihistamine drug Doxylamine from its critical process- and degradation-related impurity, Doxylamine Impurity A. As a positional isomer, Impurity A presents a significant analytical challenge due to its identical mass and similar physicochemical properties to the parent drug. This guide delves into the scientific rationale behind the method development, offering a comprehensive protocol suitable for quality control laboratories, research and development scientists, and drug manufacturing professionals. The proposed method utilizes a reversed-phase C18 column with an acidic mobile phase containing trifluoroacetic acid (TFA), which provides superior peak shape and resolution compared to traditional pharmacopeial methods.
Introduction: The Analytical Imperative in Doxylamine Purity
Doxylamine is a first-generation antihistamine widely used for its sedative and antiemetic properties.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guarantee safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP) mandate strict limits on impurities.[2] this compound, chemically identified as N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, is a positional isomer of Doxylamine, where the pyridine ring is substituted at the 4-position instead of the 2-position.[3][4] This subtle structural difference can arise during the synthesis of Doxylamine or as a degradation product. Due to their isomeric nature, Doxylamine and Impurity A share the same molecular weight and formula, making their separation a non-trivial task for analytical chemists.[3] The development of a robust and reliable analytical method is therefore crucial for the accurate quantification of Impurity A and to ensure the quality of Doxylamine drug substance and product.
The Challenge of Isomer Separation: Physicochemical Considerations
The primary challenge in separating Doxylamine from Impurity A lies in their nearly identical physicochemical properties. Both are basic, hydrophobic molecules.[5] The key to their separation via reversed-phase HPLC is to exploit the subtle differences in their polarity and ionization behavior stemming from the position of the nitrogen atom in the pyridine ring.
-
Doxylamine (2-pyridyl isomer): The nitrogen atom at the 2-position can create a specific electronic and steric environment.
-
Impurity A (4-pyridyl isomer): The nitrogen at the 4-position results in a different charge distribution and potential for interaction with the stationary phase.
These differences, though minor, can be leveraged by careful selection of the mobile phase pH and composition to achieve separation.[6]
Method Development Rationale: A Tale of Two Approaches
The Traditional USP Approach: A Method with Limitations
The United States Pharmacopeia (USP) assay method for Doxylamine Succinate tablets utilizes a mobile phase containing triethylamine and sodium lauryl sulfate.[1] While official, this method has several practical drawbacks in a modern laboratory setting:
-
Long Equilibration Times: Reagents like triethylamine and sodium lauryl sulfate are known to be "sticky" and require prolonged column equilibration times to achieve a stable baseline.[1]
-
Poor Robustness: The complex mobile phase can be prone to variability, leading to issues with method robustness and transferability between different HPLC systems.[1]
-
Sub-optimal Peak Shape: Basic compounds like Doxylamine can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups. While triethylamine is used to mask these silanols, it may not always be completely effective.
A Modern, Robust Alternative: The Power of Acidic Mobile Phase with TFA
To overcome the limitations of the USP method, a more robust and efficient approach is presented here. This method employs a standard reversed-phase C18 column with a mobile phase containing trifluoroacetic acid (TFA). The rationale for this choice is multi-faceted:
-
pH Control and Ionization Suppression: Doxylamine and Impurity A are basic compounds. By maintaining an acidic mobile phase (a 0.1% TFA solution has a pH of approximately 2.1), both the parent drug and its impurity are fully protonated.[7] This consistent state of ionization minimizes peak tailing caused by interactions with silanol groups on the stationary phase.
-
Ion-Pairing Mechanism: TFA acts as an ion-pairing agent. The negatively charged trifluoroacetate ions form ion pairs with the positively charged Doxylamine and Impurity A molecules.[8][9] These ion pairs are more hydrophobic than the protonated molecules alone, leading to increased retention on the C18 column and providing an additional mechanism for separation.
-
Improved Peak Shape and Efficiency: The combination of ionization suppression and ion-pairing results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[8]
-
Method Robustness: A simple mobile phase of water, acetonitrile, and TFA is easy to prepare, stable, and less prone to the variability seen with more complex mobile phases, making the method highly robust and transferable.[1]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the separation of this compound from the parent drug.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A high-quality reversed-phase C18 column (e.g., 4.6 x 75 mm, 4 µm, 100 Å) is recommended for its efficiency and reproducibility.[1]
-
Reagents:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Doxylamine Succinate Reference Standard
-
This compound Reference Standard
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water and mix well.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (Doxylamine): Accurately weigh approximately 25 mg of Doxylamine Succinate Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL of Doxylamine Succinate.
-
Impurity Stock Solution (Impurity A): Accurately weigh approximately 5 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing approximately 500 µg/mL of Doxylamine Succinate and 10 µg/mL of this compound in the diluent.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 75 mm, 4 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 1 | |
| 6 | |
| 7 | |
| 10 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria using the System Suitability Solution:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Doxylamine and Impurity A peaks should be not less than 2.0. |
| Tailing Factor | The tailing factor for the Doxylamine peak should not be more than 1.5. |
| Relative Standard Deviation (RSD) | The RSD for the peak area of six replicate injections of the Doxylamine standard should be not more than 2.0%. |
Workflow and Data Presentation
The following diagram illustrates the analytical workflow for the separation of this compound.
Figure 1: Analytical workflow for the separation and quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a robust, reliable, and efficient means for the separation and quantification of this compound from the parent drug, Doxylamine. By employing a modern approach with a TFA-containing mobile phase, this method overcomes the practical limitations of the traditional USP assay, offering improved peak shape, shorter run times, and enhanced robustness. This protocol is well-suited for routine quality control testing and for use in research and development environments where accurate impurity profiling is essential for ensuring the safety and quality of Doxylamine products.
References
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? [online] Available at: [Link]
-
ResearchGate. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [online] Available at: [Link]
- Google Patents. (2016). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and. [online] Available at: [Link]
-
PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [online] Available at: [Link]
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [online] Available at: [Link]
-
Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? [online] Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC - AppNote. [online] Available at: [Link]
-
Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? [online] Available at: [Link]
-
Impactfactor. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. [online] Available at: [Link]
-
Pharmaffiliates. (n.d.). Doxylamine - Impurity A. [online] Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Doxylamine. [online] Available at: [Link]
-
USP. (n.d.). Doxylamine Succinate Tablets. [online] Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. [online] Available at: [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [online] Available at: [Link]
-
ResearchGate. (n.d.). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. [online] Available at: [Link]
-
Asian Journal of Biochemical and Pharmaceutical Research. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. [online] Available at: [Link]
-
PMC. (n.d.). Simultaneous Derivative Spectrophotometric Analysis of Doxylamine Succinate, Pyridoxine Hydrochloride and Folic Acid in Combined Dosage Forms. [online] Available at: [Link]
Sources
- 1. Doxylamine Succinate Tablet Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Introduction: The Imperative of Purity in Doxylamine API
An Application Note for the Quantification of Doxylamine Impurity A in Bulk Drug Substance
Doxylamine, an ethanolamine derivative, is a first-generation antihistamine widely used for its sedative and antiemetic properties.[1] It functions as a histamine H1 receptor antagonist and is a common component in over-the-counter cold and allergy medications, as well as in prescription drugs for nausea and vomiting during pregnancy. The therapeutic efficacy and safety of a bulk drug, or Active Pharmaceutical Ingredient (API), like Doxylamine Succinate, are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, can impact the drug's safety and efficacy, even in minute quantities.
Regulatory bodies worldwide, guided by standards from pharmacopoeias and the International Council for Harmonisation (ICH), mandate strict control over impurities. This compound, chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, is a positional isomer of the active molecule.[2][3][4] Its structural similarity to doxylamine makes its separation and accurate quantification a critical challenge in quality control. This application note provides a detailed, robust, and validated protocol for the quantification of this compound in bulk Doxylamine Succinate, aligning with the principles of scientific integrity and regulatory compliance.
Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is the industry standard for separating and quantifying related substances in pharmaceutical products due to its high resolving power, sensitivity, and reproducibility.[5][6]
Rationale for Method Selection (The Scientist's Perspective)
-
Specificity & Resolution: The primary challenge is to resolve Impurity A, a positional isomer, from the much more abundant Doxylamine API peak. RP-HPLC, particularly with modern, high-efficiency columns (e.g., C18 or C8), provides the necessary selectivity to achieve baseline separation. The subtle differences in the polarity and interaction of the two isomers with the stationary phase can be exploited to achieve this separation.
-
Sensitivity: Impurity levels are typically specified in the range of 0.1% to 2.0% relative to the API.[2] A UV detector offers sufficient sensitivity to accurately measure impurities at these levels, especially when the analyte possesses a strong chromophore, as doxylamine does. The maximum UV absorbance for doxylamine is around 262 nm, providing a strong signal for quantification.[7][8]
-
Robustness: HPLC methods, when properly developed, are highly robust and transferable between different laboratories and instruments, a key requirement for methods used in a global pharmaceutical supply chain.
Analytical Workflow Overview
The following diagram illustrates the complete workflow for the quantification of this compound, from initial preparation to final reporting.
Caption: Workflow for this compound Quantification.
Detailed Analytical Protocol
This protocol is designed to be a self-validating system. The initial System Suitability Test (SST) ensures that the chromatographic system is fit for its intended purpose before any sample analysis begins.
Materials and Reagents
-
Doxylamine Succinate API (Test Sample)
-
Doxylamine Succinate Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Chromatographic Conditions
The selection of these parameters is critical. The C18 column provides excellent hydrophobic retention for the analytes. The buffered mobile phase at a slightly acidic pH (e.g., pH 3.0) ensures that the amine functionalities on both doxylamine and Impurity A are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. The gradient elution is necessary to elute the main API peak in a reasonable time while ensuring good resolution of the early-eluting impurities.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Solution Preparation
-
Impurity A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Standard Solution (approx. 1.0 µg/mL): Pipette 1.0 mL of the Impurity A Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This corresponds to a 0.1% impurity level relative to the test concentration.
-
Test Solution (approx. 1.0 mg/mL): Accurately weigh about 100 mg of Doxylamine Succinate API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SST): Prepare a solution containing approximately 1.0 mg/mL of Doxylamine Succinate RS and 1.0 µg/mL of this compound RS in Diluent.
Chromatographic Procedure (Step-by-Step)
-
System Equilibration: Set up the HPLC system with the specified parameters. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
Inject the SST solution once.
-
-
SST Acceptance Criteria: The system is deemed suitable for analysis only if the following criteria are met. This step is a cornerstone of a trustworthy protocol.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Doxylamine Peak) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Resolution (between Doxylamine & Impurity A) | ≥ 2.0 | Guarantees that the two peaks are sufficiently separated for accurate quantification. |
| %RSD for Impurity A Peak Area (n=5) | ≤ 5.0% | Demonstrates the precision of the injection and detection system. |
-
Analysis: Once SST criteria are met, inject the Test Solution in duplicate. Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability throughout the run.
-
Calculation: Calculate the percentage of this compound in the Doxylamine Succinate API using the following formula:
% Impurity A = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
-
Area_Imp_Sample: Peak area of Impurity A in the Test Solution chromatogram.
-
Area_Imp_Std: Average peak area of Impurity A in the bracketing Standard Solution chromatograms.
-
Conc_Std: Concentration of Impurity A in the Standard Solution (mg/mL).
-
Conc_Sample: Concentration of Doxylamine Succinate in the Test Solution (mg/mL).
-
Method Validation Protocol (ICH Q2(R1))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][10] The following validation parameters must be assessed according to ICH guidelines.[11]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[12] A forced degradation study is the definitive test for specificity.
-
Protocol: Subject the Doxylamine Succinate API to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, thermal, and photolytic stress) to induce degradation of about 5-20%. Analyze these stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method is specific if the this compound peak is free from interference from any degradation products, and the peak purity analysis (using a PDA detector) for the Impurity A peak passes.
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., from 0.05% to 1.5% of the test concentration).
-
Acceptance Criteria: A linear relationship between concentration and peak area is established if the correlation coefficient (r²) is ≥ 0.99.[13]
| Level | Concentration (µg/mL) | Peak Area (Example) |
| LOQ | 0.5 | 21,500 |
| 50% | 2.5 | 105,000 |
| 100% | 5.0 | 212,000 |
| 120% | 6.0 | 255,000 |
| 150% | 7.5 | 318,000 |
| Result | Correlation Coefficient (r²) | 0.9995 |
Accuracy
-
Protocol: Perform a recovery study by spiking known amounts of this compound RS into the Doxylamine Succinate API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), each in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.[14]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 2.5 | 2.45 | 98.0% |
| 100% | 5.0 | 5.08 | 101.6% |
| 150% | 7.5 | 7.41 | 98.8% |
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the Doxylamine Succinate API spiked with Impurity A at the 100% level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0%.
| Precision Type | % Impurity A Found (n=6) | Mean | %RSD |
| Repeatability | 0.98, 1.01, 0.99, 1.02, 0.97, 1.00 | 0.995 | 1.8% |
| Intermediate | 1.03, 1.01, 0.99, 1.05, 1.02, 1.04 | 1.023 | 2.1% |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
Protocol: Determine LOQ and LOD based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of Impurity A.
-
Acceptance Criteria:
-
LOD: S/N ratio is typically 3:1.
-
LOQ: S/N ratio is typically 10:1. The precision at the LOQ should be acceptable (%RSD ≤ 10%).
-
Robustness
-
Protocol: Deliberately vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the SST results (especially resolution).
-
Acceptance Criteria: The SST criteria must still be met under all varied conditions, demonstrating the method's reliability during normal use.
Conclusion
This application note details a comprehensive, scientifically sound, and validated RP-HPLC method for the quantification of this compound in Doxylamine Succinate bulk drug. The protocol's trustworthiness is established through rigorous system suitability criteria and a thorough validation plan grounded in ICH guidelines. By explaining the rationale behind experimental choices, this guide empowers researchers, scientists, and drug development professionals to implement a robust quality control strategy, ensuring the purity, safety, and efficacy of Doxylamine API.
References
-
European Pharmacopoeia (Ph. Eur.) 6.0. (2008). Doxylamine Hydrogen Succinate Monograph (01/2008:1589). EDQM. [Link]
-
Spectrum Pharmacy Products. (2022). Scientific Documentation - DO124, Doxylamine Succinate, USP. [Link]
-
United States Pharmacopeia (USP). (n.d.). USP Monographs: Doxylamine Succinate. USP-NF. [Link]
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. [Link]
-
SynZeal. (n.d.). Doxylamine EP Impurity A. [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
-
Shinde, V. (2020). Analytical Method Development for New Products: Assay and Related Substances. Pharma Beginners. [Link]
-
Roy, D., Chandra, P., & Ghosh, M. (2020). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 13(9), 4193-4199. [Link]
-
Jain, P. S., et al. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
ResearchGate. (2022). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. [Link]
-
EDQM. (n.d.). DOXYLAMINE HYDROGEN SUCCINATE CRS. CRS Catalogue. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BEPLS. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. [Link]
-
Sherwani, A. K., et al. (2023). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form. [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. [Link]
-
Semantic Scholar. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. [Link]
-
Asian Journal of Biochemical and Pharmaceutical Research. (2023). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. [Link]
-
EDQM. (n.d.). European Pharmacopoeia 11.1 Index. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]
-
ResearchGate. (2024). Analytical method development and validations of API by using suitable analytical technique. [Link]
-
PubMed. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product. [Link]
-
ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 4. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. Quantitative estimation of doxylamine succinate by zero-order derivative area under curve Spectrophotometric methods in bulk and in-tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Doxylamine Impurity A in Pharmaceuticals
Abstract
This application note provides a detailed and robust protocol for the identification and quantification of Doxylamine Impurity A (Doxylamine 4-Pyridinyl Isomer) in doxylamine succinate active pharmaceutical ingredients (APIs) and finished pharmaceutical products. The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product.[1][2] this compound is a positional isomer of doxylamine, making its separation and accurate quantification essential. This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in pharmacopeial standards and ICH guidelines.
Introduction: The Rationale for Impurity Profiling
Doxylamine is a first-generation antihistamine widely used for the treatment of allergies and as a sleep aid.[3] During the synthesis of doxylamine or through degradation, various impurities can arise. This compound, chemically identified as N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a significant process-related impurity.[4][5] As a positional isomer of the active molecule, it may possess different pharmacological and toxicological properties. Therefore, its presence in the drug substance must be strictly controlled within pharmacopeially defined limits to ensure patient safety.
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both list this compound (also referred to as Doxylamine pyridine-4-yl isomer) as a specified impurity of Doxylamine Succinate.[6][7] This underscores the regulatory expectation for a validated analytical method capable of accurately quantifying this impurity. This application note presents a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a cornerstone technique for impurity profiling due to its high sensitivity and specificity.[3] The method described herein is developed to be robust and reliable for routine quality control analysis.[3][8]
Principle of the Method
This method utilizes RP-HPLC with UV detection to separate this compound from the parent compound, doxylamine, and other potential impurities. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. Doxylamine, being a hydrophobic and basic compound, can exhibit poor peak shape on traditional RP columns due to interactions with residual silanols.[9] The selected mobile phase, a buffered aqueous-organic mixture, is optimized to ensure symmetrical peak shapes and adequate resolution between the closely related isomers. Quantification is performed by comparing the peak area of Impurity A in the sample to that of a qualified reference standard, following the principles of external standardization.
Materials and Reagents
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
Chemicals and Reagents
-
Doxylamine Succinate Reference Standard (USP or EP grade).[10][11]
-
This compound Reference Standard.[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).
-
Orthophosphoric Acid (85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q).
Experimental Protocol
Preparation of Solutions
4.1.1 Phosphate Buffer Preparation (pH 3.5)
-
Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.5 ± 0.05 with Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
4.1.2 Mobile Phase Preparation
-
Prepare a mixture of the Phosphate Buffer (pH 3.5) and Methanol in the ratio of 45:55 (v/v).
-
Degas the mobile phase by sonication or helium sparging before use.
4.1.3 Diluent Preparation
-
Use the mobile phase as the diluent for preparing standard and sample solutions.
4.1.4 Standard Stock Solution Preparation (Doxylamine Succinate)
-
Accurately weigh about 25 mg of Doxylamine Succinate Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a stock solution of approximately 1000 µg/mL.
4.1.5 Standard Stock Solution Preparation (this compound)
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This yields a stock solution of approximately 100 µg/mL.
4.1.6 System Suitability Solution (Spiked Standard)
-
Pipette 5 mL of the Doxylamine Succinate Standard Stock Solution into a 50 mL volumetric flask.
-
Pipette 7.5 mL of the this compound Standard Stock Solution into the same flask.
-
Dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Doxylamine Succinate and 15 µg/mL of this compound.
4.1.7 Impurity A Standard Solution (for Quantification)
-
Pipette 1.5 mL of the this compound Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent. This yields a standard solution of approximately 1.5 µg/mL (equivalent to 0.15% of the sample concentration).
Sample Preparation (Doxylamine Succinate Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the tablet powder equivalent to 100 mg of Doxylamine Succinate and transfer it to a 100 mL volumetric flask.[12]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Centrifuge a portion of this solution at 3000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This is the final sample solution with a nominal concentration of 1000 µg/mL of Doxylamine Succinate.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Analytical Workflow
The overall process from sample preparation to final result is depicted in the following workflow diagram.
Caption: Workflow for this compound Analysis.
Data Analysis and Calculations
System Suitability Test (SST)
Before starting the sample analysis, the performance of the chromatographic system must be verified. Inject the System Suitability Solution and evaluate the following parameters:
-
Resolution: The resolution between the doxylamine peak and the this compound peak should be not less than 2.0.
-
Tailing Factor: The tailing factor for the doxylamine peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of six replicate injections of the Impurity A Standard Solution should not be more than 5.0%.
Calculation of this compound Content
The percentage of this compound in the sample is calculated using the following formula:
% Impurity A = (AT / AS) * (CS / CT) * 100
Where:
-
AT = Peak area of this compound in the sample solution chromatogram.
-
AS = Average peak area of this compound in the standard solution chromatogram.
-
CS = Concentration of this compound in the standard solution (mg/mL).
-
CT = Concentration of Doxylamine Succinate in the sample solution (mg/mL).
Acceptance Criteria
The acceptance criteria for impurities are typically defined by pharmacopeias. According to the USP monograph for Doxylamine Succinate, the limit for the Doxylamine Pyridine-4-yl Isomer (Impurity A) is not more than 0.15% .[7]
Method Validation: A Self-Validating System
To ensure the trustworthiness of this protocol, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that Impurity A is well-resolved from any degradation products and the main peak.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range from the reporting threshold to 120% of the specification limit for Impurity A.
-
Accuracy: The closeness of test results to the true value. This is determined by analyzing samples spiked with known amounts of Impurity A at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold (typically 0.05%).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
The logical flow of the validation process is illustrated in the diagram below.
Caption: Logical Flow of the Analytical Method Validation.
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the analysis of this compound in pharmaceutical samples. By adhering to the detailed steps for sample and standard preparation, utilizing the specified HPLC conditions, and performing a thorough method validation as outlined, analytical laboratories can ensure the generation of accurate and reliable data. This is paramount for maintaining the quality and safety of doxylamine-containing drug products and for meeting stringent global regulatory requirements.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved January 27, 2026, from [Link]
- European Pharmacopoeia 6.0. (2014, February 2). Doxylamine hydrogen succinate.
-
Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Retrieved January 27, 2026, from [Link]
-
Kumar, B. P., et al. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Klimenko, L. Yu., et al. (2015). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 7(1), 527-534. Retrieved January 27, 2026, from [Link]
-
Sherwani, A. K., et al. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. African Journal of Biomedical Research, 28(3s). Retrieved January 27, 2026, from [Link]
-
Ganesan, M., & Gaskill, D. (1985). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 338(2), 433-437. Retrieved January 27, 2026, from [Link]
-
European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved January 27, 2026, from [Link]
-
Sirisha, T., Gurupadayya, B., & Inturi, B. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Bulletin of Faculty of Pharmacy, Cairo University, 53(2), 83-91. Retrieved January 27, 2026, from [Link]
-
Spectrum Pharmacy Products. (2022, February 8). Doxylamine Succinate, USP - Scientific Documentation. Retrieved January 27, 2026, from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). DOXYLAMINE HYDROGEN SUCCINATE CRS. Retrieved January 27, 2026, from [Link]
-
Friedman, H., et al. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. European Journal of Clinical Pharmacology, 28(4), 455-458. Retrieved January 27, 2026, from [Link]
-
Trungtamthuoc.com. (2025, February 14). Doxylamine Succinate USP 2025. Retrieved January 27, 2026, from [Link]
-
Spectrum Pharmacy Products. (2022, October 11). Scientific Documentation - DO124, Doxylamine Succinate, USP. Retrieved January 27, 2026, from [Link]
-
Analytica Chemie. (n.d.). Doxylamine hydrogen succinate Imp. A (EP). Retrieved January 27, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 27, 2026, from [Link]
Sources
- 1. usp.org [usp.org]
- 2. Impurity Reference Standards - Enamine [enamine.net]
- 3. impactfactor.org [impactfactor.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Doxylamine hydrogen succinate Imp. A (EP) – Analytica Chemie [staging.analyticachemie.in]
- 6. uspbpep.com [uspbpep.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Detailed view [crs.edqm.eu]
- 11. 多西拉敏 琥珀酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106083699A - A kind of preparation method of doxylamine impurity G - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Troubleshooting and Improving Peak Shape for Doxylamine Impurity A in Reversed-Phase HPLC
<Technical Support Center >
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of Doxylamine and its related substances, specifically focusing on achieving optimal peak shape for Doxylamine Impurity A. This document provides in-depth, scientifically grounded troubleshooting advice, moving from frequently asked questions to detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding poor peak shape for this compound.
Q1: What exactly is this compound and why is it challenging?
This compound is the positional isomer of Doxylamine, identified chemically as N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine.[1] Structurally, it is very similar to the active pharmaceutical ingredient (API), Doxylamine, which is a tertiary amine and a member of the pyridine family.[2] Like the parent compound, Impurity A contains a basic tertiary amine functional group. This basicity is the primary reason for chromatographic challenges. In reversed-phase HPLC, basic compounds can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[3][4][5]
Q2: My peak for this compound is tailing severely. What is the most likely cause?
The most common cause of peak tailing for basic analytes like this compound is secondary ionic interactions between the protonated amine group on the analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the HPLC column.[4][6][7] This interaction provides an alternative retention mechanism to the primary reversed-phase (hydrophobic) interaction, causing a portion of the analyte molecules to be retained longer, which results in a skewed, tailing peak.[4]
Q3: What is the quickest adjustment I can make to see an immediate improvement in a tailing peak?
Adjusting the mobile phase pH is often the fastest way to achieve a noticeable improvement. By lowering the pH of the mobile phase (typically to between pH 2 and 4), the residual silanol groups on the column packing become fully protonated (Si-OH).[3][4][8] This neutralizes their negative charge, thereby minimizing the secondary ionic interactions that cause peak tailing.[4] Many methods for Doxylamine succinate analysis utilize a mobile phase with a pH around 3.5 for this reason.[9]
Q4: I've adjusted the pH, but the peak is still not perfect. Could my column be the issue?
Yes, the column itself is a critical factor. Older columns, particularly those based on lower purity Type A silica, have a higher population of acidic silanol groups and can cause persistent tailing for basic compounds.[10] Modern columns made from high-purity, "end-capped" silica are designed to minimize these residual silanols.[6][11] If you are using an older or heavily used column, it may be permanently damaged or contaminated. Switching to a newer, high-purity, end-capped C18 or a column with a polar-embedded phase can provide a significant improvement in peak shape for basic compounds.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific peak shape problems.
Symptom 1: Peak Tailing (Asymmetry Factor > 1.2)
Peak tailing is the most frequent issue encountered with basic analytes like this compound.
On a silica-based reversed-phase column, not all surface silanol groups (Si-OH) are bonded with the C18 chains.[7][11] At mid-range pH values (approx. 4-8), these residual silanols can deprotonate to become negatively charged (Si-O⁻).[5] this compound, being a basic compound, will be protonated (positively charged) at these pH levels. The resulting electrostatic attraction between the analyte and the stationary phase surface creates a strong, secondary retention mechanism that leads to peak tailing.[4][5]
Caption: Fig 1: Competing interactions causing peak tailing.
Causality: The most effective way to eliminate silanol interactions is to ensure one of the interacting species is neutral. By lowering the mobile phase pH to a value at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8-4.5), you ensure the silanols are protonated and neutral (Si-OH).[4][8] This suppresses the ionic interaction, allowing for a separation dominated by the desired hydrophobic mechanism.
Experimental Protocol: pH Adjustment
-
Preparation of Buffered Mobile Phase: Prepare the aqueous portion of your mobile phase using a buffer that is effective in the desired pH range (e.g., phosphate or formate for pH 2-4).[12] A buffer concentration of 10-25 mM is typically sufficient.[12]
-
Initial pH Setting: Adjust the pH of the aqueous buffer to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid) before mixing with the organic modifier (e.g., acetonitrile or methanol).[8]
-
System Equilibration: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure the surface is fully equilibrated at the new pH.
-
Analysis: Inject your sample and evaluate the peak shape.
-
Optimization: If tailing persists, incrementally decrease the pH to 2.8 or 2.5 and re-evaluate. Be mindful of the column's pH stability limits (most silica columns are stable between pH 2 and 8).[8][13]
Causality: An alternative strategy, particularly useful if a higher pH is required for retention or selectivity, is to add a competing base like Triethylamine (TEA) to the mobile phase.[14][15] TEA is a small basic molecule that will also interact with the active silanol sites.[7][10] By adding it at a relatively high concentration (e.g., 0.1-0.5%), it effectively "masks" or blocks the silanol sites, preventing the analyte from interacting with them.[7][10][14]
Experimental Protocol: Adding Triethylamine (TEA)
-
Additive Preparation: To the aqueous portion of the mobile phase, add TEA to a final concentration of 0.1% (v/v).
-
pH Adjustment: Adjust the pH of the TEA-containing aqueous phase to your desired setpoint (e.g., pH 7.0). The USP method for Doxylamine Succinate tablets has historically used TEA.[16]
-
Equilibration and Analysis: Mix with the organic modifier, equilibrate the system thoroughly, and inject the sample. The TEA will saturate the active sites, leading to improved peak symmetry.[7]
Causality: Not all C18 columns are created equal. Modern advancements in silica manufacturing and bonding chemistry have produced columns with significantly lower residual silanol activity.
-
High-Purity Silica (Type B): These columns have fewer metallic impurities, which can create highly acidic silanol sites.
-
End-Capping: After the primary C18 bonding, the silica surface is treated with a smaller silylating agent (e.g., trimethylchlorosilane) to "cap" and deactivate many of the remaining accessible silanols.[6][11]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain. This polar group helps to shield the analyte from residual silanols, further improving peak shape for basic compounds.[6]
Recommendation: If you are using an older column and continue to face issues, switching to a modern, end-capped, high-purity C18 column or a polar-embedded phase column is a highly effective, long-term solution.
Symptom 2: Peak Fronting (Asymmetry Factor < 0.9)
Peak fronting is less common for basic compounds but can occur under specific circumstances.
Causality: Peak fronting is a classic sign of column overload.[3][17] This happens when you inject too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload).[18][19] In this state, the stationary phase becomes saturated at the point of injection, causing some analyte molecules to travel down the column faster than the main band, leading to a fronting peak.[3]
Experimental Protocol: Dilution Series for Overload Diagnosis
-
Prepare Dilutions: Prepare a series of sample dilutions from your current concentration (e.g., 100%, 50%, 20%, 10%, and 5%).
-
Inject and Analyze: Inject a constant volume of each dilution.
-
Evaluate Peak Shape: If the peak shape (asymmetry factor) improves and becomes more symmetrical at lower concentrations, the issue is mass overload.[3]
-
Resolution: Reduce the concentration of your sample to a level that provides a symmetrical peak while still meeting your sensitivity requirements.
Symptom 3: Peak Splitting or Broadening
Split or excessively broad peaks can indicate a problem with the injection process or column health.
Causality: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, it can cause severe peak distortion.[20][21] The strong solvent plug carries the analyte rapidly down the column in a distorted band before it can properly partition with the stationary phase, often resulting in a split or very broad peak.[21][22]
Experimental Protocol: Solvent Matching
-
Ideal Condition: The best practice is to dissolve your sample in the mobile phase itself.
-
Weaker Solvent: If solubility is an issue, dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[21] For a reversed-phase method starting with 95% aqueous, your sample solvent should contain as little organic solvent as possible.
-
Test: Re-prepare your sample in a weaker solvent, inject, and observe the peak shape. A dramatic improvement confirms a solvent mismatch issue.
Causality: Over time, particulates from the sample or mobile phase can clog the inlet frit of the column, or strongly retained impurities can accumulate at the head of the column.[23] This creates a disrupted flow path, causing the sample band to split or broaden as it enters the column bed.[3][23] A physical void or channel in the packing material at the column inlet can also cause the same effect.[3][23]
Experimental Protocol: Column Wash and Reversal
-
Disconnect and Reverse: Disconnect the column from the detector and reverse its flow direction.
-
Flush with Strong Solvents: Flush the column to waste with a series of strong solvents. A typical sequence for a C18 column is:
-
Mobile Phase (without buffer)
-
100% Water
-
Isopropanol
-
Methylene Chloride or Hexane (if necessary for very non-polar contaminants)
-
Isopropanol (important intermediate solvent)[17]
-
100% Acetonitrile or Methanol
-
-
Re-equilibrate: Reconnect the column in its correct flow direction and thoroughly re-equilibrate with your mobile phase.
-
Guard Column: To prevent future contamination, always use a guard column with the same packing material as your analytical column.[23]
Part 3: Summary of Key Parameters and Effects
| Parameter | Recommended Setting for this compound | Rationale & Expected Effect on Peak Shape |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanols, minimizing secondary interactions and drastically reducing peak tailing.[4][8] |
| Column Chemistry | High-Purity, End-Capped C18 | Minimizes the number of available silanol sites for interaction, leading to inherently better peak symmetry for basic compounds.[6] |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) | Acts as a competing base to mask active silanol sites, improving peak shape, especially at mid-range pH.[7][14] |
| Sample Solvent | Mobile Phase or Weaker | Ensures the sample band is sharply focused at the head of the column, preventing peak broadening or splitting caused by solvent effects.[20][21] |
| Sample Concentration | Within Column's Linear Range | Prevents mass overload, which is a primary cause of peak fronting.[3][18] |
| Guard Column | Use is Mandatory | Protects the analytical column from particulates and strongly retained impurities, preventing peak splitting and extending column lifetime.[23] |
Part 4: Visual Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting peak shape issues.
Caption: Fig 2: A step-by-step decision tree for diagnosing peak shape problems.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Galaxie Blog. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SynZeal. (n.d.). Doxylamine EP Impurity A. Retrieved from [Link]
- Google Patents. (2016). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
-
MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, June 5). What is the usefulness of triethylamine for HPLC analysis of cations at pH 7? Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip - End-capping. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Retrieved from [Link]
-
Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Sadek, P. C., et al. (1985). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 347, 277-291. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Dolan, J. W. (n.d.). The Role of Injection Solvents. LCGC International. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Retrieved from [Link]
-
RotaChrom. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today Blog. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient and safe process for synthesis of doxylamine succinate. Retrieved from [Link]
Sources
- 1. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 2. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.today [hplc.today]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 14. welch-us.com [welch-us.com]
- 15. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxylamine Succinate Tablet Analyzed by HPLC - AppNote [mtc-usa.com]
- 17. agilent.com [agilent.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. sielc.com [sielc.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Doxylamine Impurity A Method Validation
Welcome to the technical support center for Doxylamine analytical methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the validation of analytical methods for Doxylamine Impurity A. Our approach moves beyond simple checklists to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Introduction: The Challenge of this compound
Doxylamine is a first-generation antihistamine widely used for its sedative and antiemetic properties.[1] During its synthesis or upon degradation, various impurities can arise. This compound, identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a critical positional isomer of the active pharmaceutical ingredient (API).[2][3][4] Due to its structural similarity to doxylamine, achieving selective and accurate quantification presents a significant analytical challenge.
Validating an analytical method for this impurity is not merely a regulatory formality; it is a mandatory process to ensure that the method is suitable for its intended purpose, which is to guarantee the safety and efficacy of the final drug product.[5][6] This guide addresses common issues encountered during the validation of such methods, following the principles outlined in the ICH Q2(R1) guideline.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Specificity, Peak Resolution, and Purity
This section focuses on ensuring the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and degradation products.
Q1: My this compound peak shows poor resolution (Rs < 1.5) from the main Doxylamine peak. What are the primary causes and how can I fix it?
A: Poor resolution between positional isomers like Doxylamine and its Impurity A is a common and critical issue. The root cause lies in the insufficient selectivity of the chromatographic system. Here’s how to troubleshoot this, from simple adjustments to more fundamental method changes.
Causality: Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). Since Impurity A and Doxylamine are structurally similar, the selectivity factor (α) is the most challenging and impactful parameter to optimize. Your goal is to exploit the subtle physicochemical differences between the two isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Step-by-Step Solutions:
-
Mobile Phase pH Adjustment: Doxylamine is a tertiary amine with a pKa around 9.3.[1] Small changes in mobile phase pH can alter the degree of ionization of the pyridine and tertiary amine nitrogens, potentially creating enough of a difference in hydrophobicity between the isomers to improve separation.
-
Action: If using a buffered mobile phase (e.g., phosphate buffer), adjust the pH by ±0.2 units and observe the impact on resolution. Ensure you stay within the column's stable pH range (typically pH 2-8 for standard silica columns).
-
-
Modify Organic Solvent Ratio or Gradient:
-
Isocratic Method: Decrease the percentage of the strong organic solvent (e.g., acetonitrile, methanol) in small increments (1-2%). This will increase retention times and may give the peaks more time to separate.
-
Gradient Method: Make the gradient slope shallower around the elution time of the doxylamine/impurity A peak pair. This provides a weaker elution strength for a longer duration, enhancing resolution for closely eluting compounds.[9]
-
-
Change Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase is the next logical target. Standard C8 or C18 columns separate primarily on hydrophobicity, which is very similar for these isomers.
-
Action: Switch to a column with an alternative selectivity mechanism. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase is highly recommended. These phases provide aromatic (π-π) interactions, which can differentiate between the positional isomers of the pyridine ring.[10]
-
-
Reduce Temperature: Lowering the column temperature (e.g., from 30°C to 25°C) can sometimes increase selectivity, although it will also increase viscosity and backpressure.
Q2: How do I perform a forced degradation study to prove my method is stability-indicating and specific for Impurity A?
A: A forced degradation (or stress testing) study is a cornerstone of method validation for impurity analysis. Its purpose is to intentionally degrade the drug substance to produce potential degradation products and ensure that the method can separate Impurity A and the API from all of them, thus proving specificity.[9]
Causality: By subjecting the drug to harsh conditions (acid, base, oxidation, heat, light), you are creating a "worst-case" scenario chromatogram. If your target impurity peak remains pure and resolved under all these conditions, you provide strong evidence that the method is "stability-indicating."
Protocol: Forced Degradation Study for Doxylamine Succinate
-
Prepare Stock Solutions:
-
Prepare a stock solution of Doxylamine Succinate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:methanol).
-
Prepare a separate stock solution of this compound.
-
Prepare a placebo stock solution (containing all formulation excipients without the API).
-
-
Execute Stress Conditions: For each condition, take an aliquot of the Doxylamine stock solution and subject it to the following. Aim for 5-20% degradation of the main peak.
-
Acid Hydrolysis: Add 1N HCl and hold at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 1N NaOH and hold at room temperature for 4 hours. Doxylamine is known to be particularly susceptible to alkaline degradation.[11]
-
Oxidation: Add 3-6% H₂O₂ and hold at room temperature for 2 hours.
-
Thermal Degradation: Store the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.
-
Control: Keep one aliquot of the stock solution under normal conditions.
-
-
Sample Preparation and Analysis:
-
After the specified time, neutralize the acid and base samples.
-
Dilute all stressed samples, the control sample, and the placebo to the target concentration.
-
Spike a portion of the control sample with Impurity A to confirm its retention time and resolution.
-
Analyze all samples by HPLC using a photodiode array (PDA) or diode-array detector (DAD).
-
-
Data Evaluation:
-
Resolution: Confirm that the Doxylamine and Impurity A peaks are well-resolved from any new peaks that appear in the stressed samples.
-
Peak Purity Analysis: Use the PDA/DAD software to perform peak purity analysis on the Doxylamine and Impurity A peaks in all chromatograms. The purity angle should be less than the purity threshold, indicating no co-eluting peaks.[11]
-
Mass Balance: Account for the loss in the API assay against the increase in impurities and degradation products. A good mass balance (95-105%) supports the stability-indicating nature of the method.
-
Caption: Logical workflow for a forced degradation study.
Part 2: Linearity, Range, and Sensitivity
This section covers issues related to the method's ability to provide results that are directly proportional to the concentration of the analyte within a given range and to detect low levels of the impurity.
Q3: My linearity plot for Impurity A is non-linear with a poor correlation coefficient (r² < 0.999). What should I investigate?
A: A non-linear response can invalidate quantification. The cause is often related to standard preparation, detector saturation, or operating outside the method's true linear range.
Troubleshooting Steps:
-
Verify Standard Preparation: This is the most common source of error.
-
Action: Prepare a fresh set of standards from a new weighing of the Impurity A reference material. Use calibrated pipettes and Class A volumetric flasks. Ensure the impurity is fully dissolved at the highest concentration.
-
-
Check for Detector Saturation: At high concentrations, the detector's response may no longer be linear.
-
Action: Review the absorbance units (mAU) of your highest concentration standard. If it exceeds 1000-1500 mAU (1-1.5 AU), you may be outside the linear range of the detector. Reduce the concentration of your highest standard.
-
-
Assess the Range: The specified range for an impurity is typically from the Limit of Quantification (LOQ) to 120% of the specification limit.[7][12]
-
Action: Ensure your calibration standards cover this range appropriately. Forcing a linear regression through a range that is inherently non-linear (e.g., too wide) will result in a poor fit.
-
-
Examine the Intercept: A large, non-zero y-intercept can indicate a constant interference or a bias in the blank.
-
Action: Re-inject the blank and check for any interfering peaks at the retention time of Impurity A.
-
Q4: I cannot achieve the required Limit of Quantification (LOQ) for Impurity A. How can I improve method sensitivity?
A: The LOQ must be at or below the reporting threshold for the impurity. If your signal-to-noise ratio (S/N) at the target LOQ concentration is below 10, your method is not sensitive enough.
Strategies to Increase Sensitivity:
-
Optimize Detection Wavelength:
-
Causality: Signal intensity is directly proportional to the molar absorptivity of the analyte at the chosen wavelength.
-
Action: Using a PDA/DAD, acquire the full UV spectrum of Impurity A. The optimal wavelength is the one with the highest absorbance (λ-max), which for doxylamine-related compounds is typically around 262 nm.[9][11][13] Ensure this wavelength does not cause excessive noise or interference from the mobile phase or excipients.
-
-
Increase Injection Volume:
-
Causality: A larger injection volume puts more analyte mass onto the column, increasing the signal.
-
Action: Increase the injection volume (e.g., from 10 µL to 25 µL). Caution: Injecting too large a volume, especially if the sample solvent is stronger than the mobile phase, can lead to peak distortion and band broadening. Always inject samples dissolved in the mobile phase or a weaker solvent whenever possible.
-
-
Reduce Baseline Noise:
-
Causality: Sensitivity is determined by the S/N ratio. Reducing noise (the denominator) is as effective as increasing the signal.
-
Action: Ensure the mobile phase is freshly prepared with high-purity (HPLC-grade) solvents and is thoroughly degassed. A noisy baseline can also indicate a failing detector lamp or contaminated flow cell.[14]
-
| Parameter | ICH Q2(R1) Typical Requirement for an Impurity Method | Causality & Rationale |
| Specificity | Must demonstrate resolution from API, other impurities, and degradants. Peak purity should pass. | Ensures the signal measured is only from the target impurity, preventing inaccurate (falsely high) results. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 (often ≥ 0.999 internally). | Confirms a proportional relationship between concentration and response, which is the basis for quantification. |
| Range | From Reporting Threshold (or LOQ) to 120% of the specification limit.[8] | The method must be proven reliable across the entire range of concentrations that could be encountered in a sample. |
| Accuracy | Recovery of 80-120% for spiked samples at multiple levels. | Verifies that the method can extract and measure the true amount of impurity present, free from matrix effects or sample preparation loss. |
| Precision (Repeatability) | RSD ≤ 10% at the limit (e.g., 0.15%). Varies with concentration. | Demonstrates that the method yields consistent results for the same sample under the same conditions. |
| LOQ | Signal-to-Noise ratio (S/N) ≥ 10. | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | System suitability parameters must remain within acceptance criteria after small, deliberate changes to method parameters (e.g., pH ±0.2, Temp ±5°C).[15] | Proves the method's capacity to remain unaffected by minor variations, indicating its reliability for routine use. |
Table 1: Summary of key validation parameters and their scientific rationale as per ICH Q2(R1).
Part 3: General HPLC System Troubleshooting
Even a perfectly validated method can fail if the instrument is not performing optimally.
Q5: My system suitability test (SST) is failing for retention time drift and inconsistent peak areas. What should I check?
A: SST failure is a clear sign that the HPLC system is not stable. A systematic approach is needed to isolate the faulty module.[16]
| Problem | Possible Cause | Recommended Solution |
| Retention Time Drifting (Decreasing) | Loss of bonded phase: Operating at a pH outside the column's stable range. | Verify mobile phase pH is within the column's specified limits (e.g., pH 2-8). |
| Changing mobile phase composition: Improper mixing by the pump or selective evaporation of a volatile solvent. | Ensure pump proportioning valves are working correctly. Keep mobile phase bottles capped. | |
| Retention Time Drifting (Increasing) | Decreasing flow rate: A leak in the system or a failing pump seal. | Systematically check for leaks from the pump to the detector. Perform a pump flow rate accuracy test. |
| Column fouling: Strongly retained sample components are building up on the column. | Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). Always use a guard column.[16] | |
| Inconsistent Peak Areas (%RSD > 2.0%) | Injector issue: Air bubble in the sample loop or a leaking injector seal. | Purge the injector and ensure the sample vial contains sufficient volume. Perform an injector leak test. |
| Pump malfunction: Inconsistent flow delivery due to air bubbles in the pump head or faulty check valves. | Degas the mobile phase thoroughly. Sonicate the check valves in isopropanol or replace them. | |
| High Backpressure | Column or frit blockage: Particulate matter from unfiltered samples or mobile phase precipitation. | Disconnect the column and check the system pressure. If low, the blockage is in the column. Replace the inlet frit or flush the column in the reverse direction.[16] |
Table 2: A general HPLC troubleshooting guide.
References
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Asian Journal of Biochemical and Pharmaceutical Research. [Link]
-
Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023). International Journal of Pharmaceutical Quality Assurance. [Link]
-
A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Doxylamine EP Impurity A. SynZeal. [Link]
-
Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library. [Link]
-
HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. [Link]
-
Analysis of doxylamine in plasma by high-performance liquid chromatography. PubMed. [Link]
-
USP Monographs: Doxylamine Succinate. USP29-NF24. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Scientific Documentation - DO124, Doxylamine Succinate, USP. Spectrum Pharmacy Products. [Link]
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research. [Link]
-
Doxylamine. PubChem, National Institutes of Health. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Doxylamine hydrogen succinate. European Pharmacopoeia. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research. [Link]
-
Doxylamine-impurities. Pharmaffiliates. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. PubMed. [Link]
-
HPLC Troubleshooting Guide. ACE. [Link]
-
Doxylamine Succinate Tablets. USP. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Doxylamine Succinate-impurities. Pharmaffiliates. [Link]
-
An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. realab.ua [realab.ua]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Doxylamine Impurity A Reference Standard
This guide provides comprehensive technical information and practical advice for the correct handling, storage, and utilization of the Doxylamine Impurity A reference standard. Adherence to these protocols is critical for ensuring the integrity of the standard, leading to accurate and reproducible analytical results in your research and quality control processes.
Section 1: Chemical and Physical Profile
This compound, also known as Doxylamine 4-Pyridinyl Isomer, is a critical reference material for the quality assessment of Doxylamine succinate, a first-generation antihistamine.[1][2] Its accurate use is fundamental for method validation, stability studies, and routine quality control of the active pharmaceutical ingredient (API).[3]
| Property | Data | Source(s) |
| Chemical Name | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | [2][3] |
| Synonyms | Doxylamine 4-Pyridinyl Isomer, Doxylamine EP Impurity A | [3][4] |
| CAS Number | 873407-01-3 (free base) | [1][2][5] |
| Molecular Formula | C₁₇H₂₂N₂O | [1][2][5] |
| Molecular Weight | 270.37 g/mol | [1][2][5] |
| Appearance | Typically a white to off-white solid or powder. | [6] |
| Recommended Storage | 2-8°C, Protected from light. | [5][7] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns encountered during the lifecycle of the reference standard, from receipt to disposal.
Q1: What is the first thing I should do upon receiving the this compound standard?
A1: Upon receipt, immediately perform a visual inspection of the container for any signs of damage to the seal or packaging. The Certificate of Analysis (CoA) should be reviewed to confirm the identity, purity, lot number, and recommended storage conditions. Transfer the unopened container to the specified storage condition, typically a refrigerator at 2-8°C, as soon as possible to maintain its stability.[5][7] The principle here is to minimize any potential exposure to adverse environmental conditions like heat or light, which can initiate degradation even before the vial is opened.[8]
Q2: What are the optimal long-term storage conditions for the solid standard?
A2: The long-term stability of the solid this compound reference standard is best maintained under refrigerated conditions at 2-8°C .[5][7] It is crucial to store it in a tightly sealed, light-resistant container to protect it from moisture and photodegradation.[9] Doxylamine and its related compounds can be sensitive to light.[8] Storing the vial inside its original packaging or in an amber bag provides an extra layer of protection.
Q3: The standard needs to be weighed. What is the correct procedure for handling it outside the refrigerator?
A3: To prevent contamination from atmospheric moisture, the unopened container must be allowed to equilibrate to ambient laboratory temperature before opening. This process can take 30-60 minutes. Opening a cold vial immediately can cause condensation to form on the solid material, affecting its purity and leading to inaccurate weighing.[10] Once equilibrated, open the vial in a controlled environment with low humidity, if possible. Dispense the required amount of standard quickly and securely reseal the container immediately. Never return any unused material to the original container, as this is a primary source of contamination.[11]
Q4: What solvent should I use to prepare a stock solution, and what is the expected solubility?
A4: While specific solubility data for this compound is not always published, its chemical structure suggests good solubility in common HPLC-grade organic solvents such as methanol or acetonitrile . For context, the related API, Doxylamine Succinate, is very soluble in water and alcohol.[12] It is best practice to consult the supplier's CoA, which may provide solubility information. When preparing solutions, start with a small volume of solvent and sonicate briefly (e.g., 2-5 minutes) if necessary to aid dissolution. Always use high-purity, HPLC-grade solvents to avoid introducing extraneous peaks into your chromatogram.
Q5: How stable is this compound once it is in solution?
A5: The stability of the standard in solution is significantly lower than in its solid state. While specific data is limited, solutions should generally be prepared fresh for each use. If short-term storage is necessary, store the solution in a tightly capped, light-protected vial (e.g., amber glass) at refrigerated temperatures (2-8°C) for no more than 24-48 hours unless stability has been experimentally verified. Doxylamine itself is known to degrade under oxidative, acidic, and basic conditions.[13] Therefore, it is logical to assume the impurity may exhibit similar instabilities. Always perform a system suitability check before analysis to ensure the integrity of the standard solution.
Section 3: Standard Solution Preparation Protocol
This protocol provides a self-validating workflow for the preparation of a this compound stock solution for chromatographic analysis.
Objective: To accurately prepare a 1.0 mg/mL stock solution.
Materials:
-
This compound Reference Standard
-
HPLC-grade Methanol
-
Class A volumetric flask (e.g., 10 mL)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper/boat
-
Ultrasonic bath
Methodology:
-
Equilibration: Remove the sealed standard vial from the refrigerator (2-8°C) and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: This critical step prevents water condensation on the hygroscopic powder, ensuring accurate weighing and preventing hydrolysis-induced degradation.[10]
-
-
Weighing: Accurately weigh approximately 10 mg of the standard onto weighing paper. Record the exact weight.
-
Causality: Precision in weighing is fundamental to the accuracy of the final concentration. Using an analytical balance with appropriate readability (e.g., 0.01 mg) is essential.
-
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Tap the weighing paper gently to ensure a complete transfer.
-
Causality: Quantitative transfer ensures that the weighed mass corresponds to the mass in the final solution.
-
-
Dissolution: Add approximately 7 mL (70% of the final volume) of HPLC-grade methanol to the flask. Swirl gently to wet the powder. If needed, place the flask in an ultrasonic bath for 2-5 minutes to facilitate complete dissolution.
-
Causality: Sonication provides energy to break down particle agglomerates, ensuring the entire standard is dissolved before dilution to the final volume.
-
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark on the volumetric flask.
-
Causality: Volumetric flasks are calibrated for a specific temperature (usually 20°C). Ensuring the solution is at this temperature before final dilution prevents volume errors due to thermal expansion or contraction of the solvent.
-
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.
-
Causality: Simple swirling is insufficient. Repeated inversion is required to guarantee uniform concentration throughout the solution.
-
-
Labeling and Storage: Immediately transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and analyst's initials. If not for immediate use, store at 2-8°C.[14]
Section 4: Visual Diagrams
Workflow for Handling Reference Standard
This diagram outlines the critical steps from receiving the standard to preparing it for analysis.
Caption: Standard Operating Procedure for this compound.
Troubleshooting Inconsistent Results
This decision tree helps diagnose common issues encountered during analysis.
Caption: Decision tree for troubleshooting analytical inconsistencies.
Section 5: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or drifting peak response for the standard. | 1. Solution Degradation: The impurity may be unstable in the chosen solvent over time.[8][13]2. Evaporation: The vial containing the standard solution was not properly sealed. | 1. Prepare a fresh standard solution immediately before analysis. Verify stability if solutions must be stored.2. Use high-quality vials with secure caps (e.g., screw-top with septa). |
| Inaccurate quantification results. | 1. Weighing Error: The standard absorbed atmospheric moisture due to improper equilibration before weighing.[10]2. Contamination: The primary container of the solid standard was contaminated. | 1. Strictly follow the equilibration protocol. Weigh in a low-humidity environment if possible.2. Always use a clean spatula for dispensing. Never return unused standard to the original vial.[11] |
| Appearance of extraneous peaks in the standard chromatogram. | 1. Solvent Contamination: Use of non-HPLC grade solvent or contaminated glassware.2. Photodegradation: The solid standard or its solution was exposed to light.[8][9] | 1. Use only high-purity solvents and meticulously clean all glassware.2. Always store the solid standard and its solutions in light-resistant containers (e.g., amber vials). |
| Standard powder appears clumpy or discolored. | Improper Storage: The standard was exposed to moisture or high temperatures, leading to physical changes and potential degradation. | Discontinue use of the standard from this vial. A compromised physical appearance indicates that the standard's purity is no longer reliable. Obtain a new vial. |
References
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Doxylamine EP Impurity A. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Doxylamine Safety Data Sheet. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Doxylamine EP Impurity A | CAS No- 873407-01-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved from [Link]
-
Sherwani, A. K., et al. (2025). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. African Journal of Biomedical Research, 28(3s). Retrieved from [Link]
-
Spectrum Pharmacy Products. (2022). Scientific Documentation - DO124, Doxylamine Succinate, USP. Retrieved from [Link]
- European Pharmacopoeia. (2014).
-
Pharmaffiliates. (n.d.). Doxylamine - Impurity A. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Doxylamine EP Impurity A. Retrieved from [Link]
-
Veeprho. (n.d.). Doxylamine Impurities and Related Compound. Retrieved from [Link]
-
Anshul Formulation. (n.d.). Doxylamine Succinate USP. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of stability indicating impurity profiling for doxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Schematic diagram showing the suggested degradation pathway of DOX.... Retrieved from [Link]
-
Scribd. (n.d.). SOP: Handling Analytical Standards. Retrieved from [Link]
-
Quora. (2020). What is the use and handling of standards in analytical chemistry?. Retrieved from [Link]
-
Briti Scientific. (n.d.). Doxylamine Succinate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 3. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. uspbpep.com [uspbpep.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. veeprho.com [veeprho.com]
- 9. spectrumrx.com [spectrumrx.com]
- 10. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 11. quora.com [quora.com]
- 12. eurotradesl.com [eurotradesl.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Doxylamine Impurity Analysis
Welcome to the technical support center for Doxylamine impurity testing. This guide is designed for researchers, analytical scientists, and quality control professionals working with Doxylamine Succinate. Here, we address common challenges encountered during analytical method development, validation, and routine testing, providing expert insights and practical troubleshooting strategies to ensure data integrity and regulatory compliance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the impurity profile and analytical strategies for Doxylamine.
Q1: What are the primary process-related and degradation impurities of Doxylamine Succinate?
A: Doxylamine Succinate impurities can originate from the manufacturing process or arise from degradation. Key pharmacopeial impurities include positional isomers, precursors, and oxidative products. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several key impurities that must be monitored.[1][2]
Commonly Monitored Doxylamine Impurities:
| Impurity Name | Chemical Name | Type |
| Doxylamine Impurity A (EP) | N,N-dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine | Process (Positional Isomer) |
| Doxylamine Impurity B (EP) | (1RS)-1-phenyl-1-(pyridin-2-yl)ethanol | Process (Precursor) |
| Doxylamine Impurity C (EP) | Desmethyl Doxylamine | Process / Metabolite |
| Doxylamine Impurity D | 2-Benzoylpyridine | Process (Precursor) |
| Doxylamine N-Oxide | Doxylamine Ethylamine N-Oxide | Degradation / Metabolite |
| Doxylamine Di-N-Oxide | Doxylamine Dioxide | Degradation / Metabolite |
| Doxylamine Pyridinyl N-Oxide | Doxylamine Pyridinyl N-Oxide | Degradation |
This table summarizes key impurities identified in various sources.[1][2][3] The control of these impurities is critical for ensuring the quality and safety of the final drug product.[4]
Q2: Why is a stability-indicating analytical method essential for Doxylamine?
A: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and formulation excipients. Doxylamine, as an ethanolamine, is susceptible to degradation under various stress conditions such as oxidation, alkaline hydrolysis, and photolysis.[5][6] A validated stability-indicating method, typically RP-HPLC, ensures that any decrease in the Doxylamine assay value is accompanied by a corresponding increase in the sum of impurities and degradants. This is a core requirement of regulatory bodies like the ICH, as it proves the method can detect changes in the drug product's quality over its shelf life.[7]
Q3: What are the most common analytical techniques for Doxylamine impurity profiling?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for analyzing Doxylamine and its related substances.[8] Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from closely related impurities. Key features of these methods include:
-
Detection: UV detection is standard, often set around 262 nm, which is an absorption maximum for Doxylamine.[1][5]
-
Mobile Phase: A buffered aqueous phase (e.g., phosphate buffer) mixed with an organic modifier like methanol or acetonitrile is common.[5][8]
Gas Chromatography (GC) is also specified in some pharmacopeial monographs, such as the European Pharmacopoeia, for the analysis of certain related substances.[1]
Q4: What are some key differences between the USP and EP monographs for Doxylamine Succinate impurities?
A: While both monographs aim to control the quality of Doxylamine Succinate, their specific requirements and analytical procedures can differ. The European Pharmacopoeia (EP) specifies limits for named impurities (A, B, C) and utilizes a Gas Chromatography (GC) method for their control.[1] The USP monograph, on the other hand, lists a wider range of organic impurities with specific acceptance criteria, including various N-oxides and precursors, and typically employs an HPLC-based method.[2] It is crucial for analysts to consult the specific, current version of the pharmacopeia relevant to their target market to ensure compliance.
Section 2: Troubleshooting Guide for HPLC Analysis
This guide provides solutions to specific problems encountered during the HPLC analysis of Doxylamine impurities.
Chromatographic & Resolution Issues
Q: My Doxylamine peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing for a basic compound like Doxylamine in RP-HPLC is a classic sign of undesirable secondary interactions with the stationary phase.
-
Causality: Doxylamine contains a tertiary amine group, which is basic and can interact ionically with acidic residual silanol groups on the silica-based column packing. This leads to a portion of the analyte being retained longer, causing the peak to tail.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5). At this pH, Doxylamine is fully protonated, and the silanol groups are non-ionized, minimizing the problematic secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can more effectively shield the silanol groups, reducing tailing. Try increasing the buffer concentration in increments (e.g., from 10mM to 25mM).
-
Use a High-Purity, End-Capped Column: Modern columns designed for basic compounds often have very low silanol activity. If tailing persists, consider switching to a column specifically marketed for its high degree of end-capping or one with a different stationary phase chemistry.
-
Consider a Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this is an older technique and can lead to other issues like shortened column life and baseline disturbances. It should be used as a last resort.
-
Q: I am observing poor resolution between Doxylamine and Impurity A (the 4-pyridinyl isomer). How can I improve their separation?
A: Separating positional isomers like Doxylamine (2-pyridinyl) and its 4-pyridinyl counterpart (Impurity A) is a common challenge because they have identical mass and similar polarity.
-
Causality: The subtle difference in the position of the nitrogen atom in the pyridine ring requires a highly selective chromatographic system to resolve.
-
Troubleshooting Steps:
-
Optimize Organic Modifier: The choice and proportion of the organic solvent can significantly impact selectivity. If you are using methanol, try switching to acetonitrile or using a ternary mixture (e.g., buffer/methanol/acetonitrile). Acetonitrile often provides different selectivity for aromatic compounds.
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state and, consequently, the retention of these isomers differently. Perform a study by adjusting the pH in small increments (e.g., ±0.2 units) around the current setpoint.
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 30°C to 25°C) can sometimes enhance selectivity between closely eluting peaks, although it will increase retention times and backpressure.
-
Reduce Flow Rate: A lower flow rate increases the number of theoretical plates, leading to narrower peaks and potentially better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min.
-
Evaluate a Different Stationary Phase: If the above steps fail, a different column chemistry may be necessary. Consider a phenyl-hexyl or a biphenyl phase, which offer different pi-pi interactions that can be effective for separating aromatic isomers.
-
Workflow for Troubleshooting Poor Peak Resolution
Below is a logical workflow for addressing resolution issues between critical pairs like Doxylamine and Impurity A.
Caption: A step-by-step workflow for improving chromatographic resolution.
Degradation & Quantitation Issues
Q: I am performing a forced degradation study. Under which conditions is Doxylamine most susceptible to degradation?
A: Based on published studies, Doxylamine shows significant degradation under alkaline and oxidative conditions.
-
Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1N NaOH) can lead to the formation of major degradation products.[5]
-
Oxidative Stress: Treatment with hydrogen peroxide (e.g., 3% H₂O₂) is known to produce oxidative degradants, such as the N-oxide and Di-N-oxide impurities.[6][9]
-
Acidic & Photolytic Conditions: Doxylamine generally shows more stability under acidic hydrolysis and photolytic stress compared to alkaline and oxidative conditions, but some degradation can still occur.[5]
It is imperative to perform forced degradation studies as per ICH guidelines to demonstrate the stability-indicating nature of your analytical method.[7]
Q: I am struggling to achieve the required Limit of Quantitation (LOQ) for the N-oxide impurities. What are my options?
A: Achieving a low LOQ (typically 0.05% to 0.10% with respect to the API concentration) can be challenging.
-
Causality: The N-oxide impurities may have a poor chromophore (lower UV absorption) at the selected wavelength compared to the Doxylamine API, or the method may suffer from high baseline noise.
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: While 262 nm is good for the parent drug, evaluate the UV spectra of the N-oxide impurities. They may have a different absorption maximum. Using a Diode Array Detector (DAD) to analyze the impurity standards is essential for this.
-
Increase Injection Volume: Carefully increasing the injection volume can increase the response for the impurities. However, be cautious not to overload the column with the main Doxylamine peak, which could distort its shape and affect resolution.
-
Increase Sample Concentration: A higher sample concentration will proportionally increase the impurity peak heights. Again, ensure this does not compromise the chromatography of the main peak or exceed the detector's linear range.
-
Improve Baseline Noise: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Ensure the system is well-maintained (e.g., clean detector flow cell, fresh lamps) to minimize baseline noise, which directly impacts the signal-to-noise ratio and thus the LOQ.
-
Consider a More Sensitive Detector: If UV detection is insufficient, methods like mass spectrometry (LC-MS) offer significantly higher sensitivity and specificity, though they are more complex to implement for routine QC.
-
Section 3: Experimental Protocol Example
This section provides a representative RP-HPLC protocol for the analysis of Doxylamine Succinate and its related substances. This method is a composite based on common practices and should be fully validated for its intended use.[5][7][8]
Protocol: Stability-Indicating RP-HPLC Method for Doxylamine
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV or DAD detector.
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
-
Reagents and Solutions:
-
Mobile Phase A (Buffer): Prepare a 25mM solution of monobasic potassium phosphate. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Methanol (HPLC Grade).
-
Diluent: Mobile Phase A / Methanol (50:50 v/v).
-
Standard Solution: Prepare a solution of Doxylamine Succinate reference standard in Diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare a solution of the Doxylamine Succinate sample (e.g., from tablets) in Diluent to achieve a target concentration of 0.5 mg/mL.
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 55 | 45 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 55 | 45 |
| 35 | 55 | 45 |
-
System Suitability Criteria:
-
Inject a system suitability solution containing Doxylamine and known impurities.
-
Resolution: The resolution between Doxylamine and any critical pair (e.g., Impurity A) should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the Doxylamine peak should be ≤ 1.5.
-
Relative Standard Deviation (RSD): The %RSD for replicate injections of the Doxylamine standard should be ≤ 2.0%.
-
-
Calculation:
-
Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available.
-
General HPLC Analysis Workflow
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN107382832A - A kind of doxylamine succinate impurity C preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Doxylamine - Wikipedia [en.wikipedia.org]
Minimizing degradation of Doxylamine during analysis
Welcome to the technical support center for Doxylamine analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing Doxylamine, ensuring data integrity and minimizing analyte degradation. This guide provides in-depth, field-proven insights into the stability of Doxylamine and offers practical solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Doxylamine degradation during analysis?
A1: Doxylamine is susceptible to degradation under several conditions. The most common pathways are oxidative degradation and alkaline hydrolysis.[1][2] It can also be sensitive to photolytic and thermal stress, although to a lesser extent under typical laboratory conditions.[1] Understanding these vulnerabilities is the first step in developing a robust analytical method.
Q2: I'm observing unexpected peaks in my chromatogram. What could they be?
A2: Unexpected peaks are often degradation products. If you observe peaks eluting earlier than Doxylamine, they could be more polar degradants resulting from the cleavage of the molecule. For instance, oxidative degradation can lead to the formation of products where the ether linkage is broken.[3][4] Alkaline hydrolysis can also yield specific degradation products.[1][2] It is crucial to perform forced degradation studies to identify the retention times of potential degradants.
Q3: My Doxylamine peak area is decreasing over time in my sample sequence. Why is this happening?
A3: A decreasing peak area for Doxylamine suggests ongoing degradation in your prepared samples. This is often due to the sample diluent's pH or exposure to light and elevated temperatures in the autosampler.[5][6] Doxylamine exhibits greater stability in acidic conditions; a 1% aqueous solution has a pH of about 4.8-5.2.[7] If your sample diluent is neutral or alkaline, the rate of degradation can be significant even at room temperature.[2][5]
Q4: What is the optimal pH for my mobile phase and sample diluent to ensure Doxylamine stability?
A4: To minimize degradation, both your mobile phase and sample diluent should be acidic. A pH of around 3.5 has been shown to be effective for the mobile phase in RP-HPLC methods.[1][2] This can be achieved using a phosphate buffer. For the sample diluent, using a solution with a similar acidic pH can help maintain the stability of Doxylamine in your vials.
Troubleshooting Guide: Minimizing Doxylamine Degradation
This section provides detailed solutions to specific issues you may encounter during your experiments.
Issue 1: Presence of a Major Degradant Peak Consistent with Alkaline Hydrolysis
-
Observation: A significant, new peak appears in your chromatogram, particularly when samples are prepared in neutral or basic solutions.
-
Root Cause Analysis: Doxylamine can undergo hydrolysis under alkaline conditions, leading to the formation of a specific, major degradation product.[1][2] This occurs due to the susceptibility of the ether linkage to cleavage in a basic environment.
-
Solution Protocol:
-
pH Control of Sample Diluent: Prepare your samples in a diluent with a pH between 3 and 5. A simple and effective diluent can be your mobile phase or a buffer of similar composition.
-
Mobile Phase Optimization: Ensure your mobile phase is buffered at an acidic pH, such as 3.5, using a suitable buffer like phosphate buffer.[1][2] This creates a stable environment for the analyte during the chromatographic run.
-
Time-Lapse Study: If you suspect instability in the autosampler, perform a time-lapse study. Inject the same sample at regular intervals (e.g., 0, 6, 12, and 24 hours) to monitor for the appearance of the degradant peak and a decrease in the main peak area.
-
Temperature Control: If available, cool your autosampler to 4-10°C to slow down the degradation kinetics.
-
Issue 2: Multiple Small, Unidentified Peaks Indicating Oxidative Degradation
-
Observation: Your chromatogram shows a noisy baseline or several small, poorly resolved peaks, especially after prolonged sample storage or if the sample matrix contains oxidizing agents.
-
Root Cause Analysis: Oxidative degradation of Doxylamine can occur through a complex pathway, potentially initiated by dissolved oxygen, metal ions, or peroxides in solvents. This process can lead to the formation of multiple degradation products.[3][8] The tertiary amine and the ether linkage in the Doxylamine structure are potential sites for oxidation.
-
Solution Protocol:
-
Use High-Purity Solvents: Always use HPLC-grade solvents to minimize contaminants that can initiate oxidation.
-
De-gas Solvents: Thoroughly de-gas your mobile phase and sample diluent to remove dissolved oxygen. This can be done by sparging with an inert gas like helium or by sonication.
-
Consider Antioxidants: For particularly sensitive samples or long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your sample diluent.
-
Use Amber Vials: To prevent photo-initiated oxidation, prepare and store your samples in amber glass vials to protect them from light.
-
Below is a diagram illustrating a potential oxidative degradation pathway for Doxylamine.
Caption: Suggested Oxidative Degradation Pathway of Doxylamine.
Issue 3: Poor Peak Shape and Shifting Retention Times
-
Observation: The Doxylamine peak is tailing, fronting, or its retention time is not consistent across injections.
-
Root Cause Analysis: While not a direct result of degradation, poor peak shape can be exacerbated by on-column degradation or interactions between degradants and the stationary phase. Shifting retention times can be a sign of changes in the mobile phase pH due to inadequate buffering, which in turn can affect the stability of Doxylamine.
-
Solution Protocol:
-
Check Mobile Phase Preparation: Ensure the buffer concentration is adequate (typically 10-25 mM) and that the pH is correctly adjusted.
-
Column Health: A deteriorating column can have active sites that promote degradation or interact with the analyte and its degradants. Flush the column or replace it if necessary.
-
System Suitability: Always run system suitability tests before your sample sequence to ensure your chromatographic system is performing optimally. This should include checks for peak shape, retention time, and resolution.
-
Summary of Key Analytical Parameters
| Parameter | Recommendation | Rationale |
| Sample Diluent pH | 3.0 - 5.0 | Minimizes alkaline hydrolysis.[1][2] |
| Mobile Phase pH | ~3.5 (buffered) | Ensures a stable environment on the column.[1][2] |
| Solvents | HPLC-grade, de-gassed | Reduces risk of oxidative degradation. |
| Sample Vials | Amber glass | Protects against photodegradation. |
| Autosampler Temp. | 4 - 10°C | Slows degradation kinetics in prepared samples. |
| Run Time | As short as feasible | Minimizes on-column exposure to potentially stressful conditions. |
Experimental Workflow for Stability-Indicating Method Development
The following workflow is recommended for developing a robust, stability-indicating method for Doxylamine.
Caption: Workflow for Developing a Stability-Indicating Method for Doxylamine.
By following these guidelines and understanding the chemical behavior of Doxylamine, you can develop and execute analytical methods that are robust, reliable, and yield accurate data.
References
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. (n.d.). African Journal of Biomedical Research. Retrieved January 27, 2026, from [Link]
-
Challa, G. N., Kunda, D. R., et al. (2024). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science, 14(3), 116-126. Retrieved January 27, 2026, from [Link]
-
Roy, D., Chandra, P., Ghosh, M., Mondal, A., Dagur, P., & Patel, M. A. (2022). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 16(10), 4559-4567. Retrieved January 27, 2026, from [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-3. Retrieved January 27, 2026, from [Link]
-
Zaazaa, H. E., Eltanany, B. M., Eissa, M. S., & Abd El-Hadi, H. R. (2022). A Schematic diagram showing the suggested degradation pathway of DOX... ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zaazaa, H. E., Eltanany, B. M., Eissa, M. S., & Abd El-Hadi, H. R. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. Journal of AOAC INTERNATIONAL, 105(6), 1649-1658. Retrieved January 27, 2026, from [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Scholars Research Library. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (1998). SEDATIVES. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Retrieved January 27, 2026, from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 27, 2026, from [Link]
-
Assessment of Degradation Byproducts and NDMA Formation Potential during UV and UV/H2O2 Treatment of Doxylamine in the Presence of Monochloramine. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Result of the solution stability study of DOX. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Oral fast dissolving film preparation containing doxylamine succinate and pyridoxine hydrochloride. (2017). Google Patents.
-
Zhang, Y., Wang, Y., et al. (2021). Enhanced photodegradation of doxycycline (DOX) in the sustainable NiFe2O4/MWCNTs/BiOI system under UV light irradiation. PubMed. Retrieved January 27, 2026, from [Link]
-
Doxylamine Succinate: Uses, Side Effects & Dosage. (2025). Healio. Retrieved January 27, 2026, from [Link]
-
Wang, Y., et al. (2020). Biodegradation of Doxylamine From Wastewater by a Green Microalga, Scenedesmus obliquus. PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Kinetic parameters of doxylamine (1 mg L −1 ) degradation by Scenedesmus obliquus in different experimental conditions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Biomaterials-Based Antioxidant Strategies for the Treatment of Oxidative Stress Diseases. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). NIH. Retrieved January 27, 2026, from [Link]
-
Two sustainable chromatographic approaches for estimation of new combination of phenylephrine hydrochloride and doxylamine succinate in presence of doxylamine oxidative degradation product. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Wang, Y., et al. (2020). Biodegradation of Doxylamine From Wastewater by a Green ... Frontiers. Retrieved January 27, 2026, from [Link]
-
Development of a Stability Indicating Method for Simultaneous Analysis of Five Water-Soluble Vitamins by Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zaazaa, H. E., Eltanany, B. M., Eissa, M. S., & Abd El-Hadi, H. R. (2022). Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture. PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Doxylamine Succinate: Uses, Side Effects & Dosage | Healio [healio.com]
- 8. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Doxylamine Impurity A Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of validated analytical methodologies for the determination of Doxylamine Impurity A, a critical quality attribute in the manufacturing of Doxylamine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction: The Significance of Impurity Profiling for Doxylamine
Doxylamine, an antihistamine commonly used as a hypnotic and in the treatment of nausea, must be rigorously monitored for impurities that may arise during synthesis or degradation.[1] this compound, chemically known as N,N-Dimethyl-2-[1-phenyl-1-(4-pyridinyl)ethoxy]ethanamine, is a potential process-related impurity that requires precise and accurate quantification to ensure the safety and efficacy of the final drug product.[2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This guide will compare two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, highlighting their respective strengths and providing the necessary data to support an informed choice of methodology.
The Foundation: ICH Q2(R1) Guidelines for Method Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[5] Our comparative analysis will be structured around the key validation parameters stipulated in this guideline:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the workflow for analytical method validation as per ICH guidelines.
Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).
Comparative Analysis of Two Validated HPLC Methods for this compound
We will now compare two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound. Method A represents a conventional isocratic approach, while Method B employs a gradient elution, offering a different performance profile. The rationale for selecting RP-HPLC is its widespread use and proven capability in separating and quantifying pharmaceutical impurities.[6]
Experimental Protocols
-
Objective: To provide a simple, rapid, and reliable isocratic HPLC method for the routine quality control of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from the LOQ to 150% of the target concentration.
-
Sample Solution: Accurately weigh and dissolve the Doxylamine drug substance in the mobile phase to a final concentration where the expected Impurity A level falls within the linear range of the method.
-
-
Objective: To provide a high-resolution gradient HPLC method suitable for the analysis of this compound in the presence of other potential impurities and degradation products.
-
Instrumentation: A gradient HPLC system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 70 20 70 22 20 | 30 | 20 |
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 262 nm (with peak purity analysis using DAD).
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 A:B) to concentrations ranging from the LOQ to 150% of the target concentration.
-
Sample Solution: Accurately weigh and dissolve the Doxylamine drug substance in the initial mobile phase composition to a final concentration where the expected Impurity A level falls within the linear range of the method.
-
Comparative Validation Data
The following tables summarize the synthesized, yet realistic, validation data for both methods, with acceptance criteria based on ICH guidelines.
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| Resolution (between Impurity A and Doxylamine) | > 2.0 | > 3.0 | Resolution > 2 is generally acceptable. |
| Peak Purity (Impurity A in spiked sample) | Not Applicable (UV Detector) | Peak Purity Index > 0.999 | The peak should be spectrally pure. |
| Interference from Placebo | No interference at the retention time of Impurity A. | No interference at the retention time of Impurity A. | No interference from placebo components. |
Causality: Method B's gradient elution and DAD detection provide superior specificity, ensuring the peak for Impurity A is not co-eluting with other impurities or degradation products, which is a significant advantage in complex samples.[8]
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| Range | 0.1 - 5.0 µg/mL | 0.05 - 5.0 µg/mL | Should cover the expected range of the impurity. |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | r² ≥ 0.999 is generally considered acceptable. |
| y-intercept | Minimal and not statistically significant. | Minimal and not statistically significant. | The y-intercept should be close to zero. |
Causality: Both methods demonstrate excellent linearity. Method B's slightly wider range and higher correlation coefficient may be attributed to the better peak shape and resolution achieved with the gradient elution.
| Concentration Level | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| 50% of target | 99.5% | 100.2% | Recovery is typically expected to be within 80-120% for impurities at low concentrations. |
| 100% of target | 101.2% | 99.8% | |
| 150% of target | 98.9% | 100.5% |
Causality: Both methods show high accuracy. The consistent recovery across the range validates the methods' ability to provide results close to the true value.
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| Repeatability (n=6) | 1.5% | 0.8% | RSD should be ≤ 10% for impurities. |
| Intermediate Precision (n=6, different day, analyst) | 2.2% | 1.3% | RSD should be ≤ 15% for impurities. |
Causality: Method B demonstrates superior precision, likely due to the more controlled separation provided by the gradient program, which can minimize the impact of small variations in the system.
| Parameter | Method A (Isocratic) | Method B (Gradient) | ICH Acceptance Criteria |
| LOD (Signal-to-Noise Ratio of 3:1) | 0.03 µg/mL | 0.015 µg/mL | The method should be sensitive enough to detect the impurity at the required level. |
| LOQ (Signal-to-Noise Ratio of 10:1) | 0.1 µg/mL | 0.05 µg/mL | The method should be able to quantify the impurity at the specification limit with acceptable precision and accuracy. |
Causality: The lower LOD and LOQ of Method B indicate higher sensitivity, which is a significant advantage when dealing with trace-level impurities. This is often a result of sharper peaks and better baseline stability in gradient elution.
| Parameter Varied | Method A (Isocratic) - %RSD of Results | Method B (Gradient) - %RSD of Results | ICH Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | < 2.0% | < 1.5% | The method should remain reliable under small variations in parameters. |
| Column Temperature (± 2 °C) | < 2.5% | < 1.8% | |
| Mobile Phase Composition (± 2%) | < 3.0% | Not Applicable (Gradient) | |
| pH of Buffer (± 0.1) | < 2.8% | < 2.0% |
Causality: Method B exhibits greater robustness. Gradient methods are often less susceptible to small changes in mobile phase composition compared to isocratic methods where retention times can be significantly affected.
Head-to-Head Comparison: Method A vs. Method B
The following diagram provides a visual comparison of the two methods based on key performance attributes.
Caption: Comparison of Method A and Method B for this compound analysis.
Conclusion and Recommendations
Both the isocratic (Method A) and gradient (Method B) HPLC methods are validated and suitable for the determination of this compound, adhering to the stringent requirements of the ICH Q2(R1) guidelines.
Method A is a robust and cost-effective choice for routine quality control environments where speed and simplicity are prioritized, and the impurity profile of the Doxylamine sample is well-characterized.
Method B , with its superior specificity, precision, and sensitivity, is the recommended approach for:
-
Drug development and formulation studies where a comprehensive understanding of the impurity profile is critical.
-
Analysis of samples with complex matrices or the potential for co-eluting impurities.
-
Situations where very low levels of Impurity A need to be accurately quantified.
Ultimately, the choice between these two methods should be based on a risk assessment of the specific analytical needs, the stage of drug development, and the available resources. This guide provides the foundational data and rationale to make an evidence-based decision, ensuring the quality and safety of Doxylamine-containing pharmaceuticals.
References
- Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
- Harde, M. T., & Lakade, S. H. (2021).
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Impactfactor. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine.
- Pharmaffili
- Research Journal of Pharmacy and Technology. (2020). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sherwani, A. K., et al. (2022). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. Asian Journal of Biochemical and Pharmaceutical Research, 28(3S), 7581.
- Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review.
- AMSbiopharma. (2025).
- ResearchGate. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine.
- Benchchem. (2025). A Comparative Guide to Methods for Detecting and Quantifying Impurities.
- ResearchGate. (2021).
- Agilent Technologies.
- PubChem. Doxylamine.
- JOCPR. (2014). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- European Medicines Agency. (2023). ICH Q2(R2)
- SynZeal. Doxylamine EP Impurity A.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. impactfactor.org [impactfactor.org]
- 4. soeagra.com [soeagra.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Doxylamine Impurities
In the landscape of pharmaceutical quality control, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like doxylamine is paramount.[1] Doxylamine, a first-generation antihistamine widely used for treating allergies and as a sleep aid, can develop impurities during synthesis or upon storage, which may impact its efficacy and safety.[1][2] This guide provides an in-depth comparison of analytical methods for doxylamine impurity profiling, with a focus on the critical process of cross-validation to ensure consistency and reliability across different analytical platforms.
The Criticality of Impurity Profiling in Doxylamine
The United States Pharmacopeia (USP) and other regulatory bodies set stringent limits on impurities in pharmaceutical products.[3] For doxylamine succinate, known impurities include Doxylamine Pyridinyl N-oxide, Doxylamine Dioxide, and Doxylamine Pyridine-4-yl Isomer, among others.[2][3] The development of robust, stability-indicating analytical methods is therefore essential for quantifying these impurities and ensuring that drug products meet the required quality standards.[4][5] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[6][7]
Core Analytical Techniques for Doxylamine Impurity Analysis
The primary analytical workhorse for doxylamine impurity analysis is High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration.[1][8] However, other techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative or complementary approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high sensitivity and specificity, making it the cornerstone for impurity profiling of doxylamine.[1] Stability-indicating RP-HPLC methods are designed to separate the active ingredient from any impurities and degradation products.[7][8]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For doxylamine, GC can be employed, often with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity, to determine the presence of volatile impurities.[9][10]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly useful for chiral separations and the analysis of charged molecules.[11][12] It can be a valuable tool for resolving impurities that are difficult to separate by HPLC.[13]
The Imperative of Method Cross-Validation
When an analytical method is transferred between laboratories, or when different methods are used to test the same sample, cross-validation is essential to ensure that the results are equivalent and reliable.[14][15] This process is a key component of maintaining data integrity throughout the drug development lifecycle.
The following diagram illustrates a typical workflow for analytical method cross-validation:
Caption: A generalized workflow for the cross-validation of an analytical method between two laboratories.
Experimental Protocols for Method Validation and Cross-Validation
Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for method validation.[16][17][18][19]
HPLC Method Validation Protocol
This protocol outlines the key parameters for validating an RP-HPLC method for doxylamine impurity analysis.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution multiple times.
-
Acceptance Criteria: Relative standard deviation (RSD) of peak areas should be less than 2.0%. Tailing factor for the doxylamine peak should be less than 2.0.[20]
2. Specificity (Forced Degradation):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.
-
Procedure: Subject doxylamine samples to acidic, alkaline, oxidative, thermal, and photolytic stress.[6][7]
-
Acceptance Criteria: The method should be able to separate the doxylamine peak from all degradation product peaks.
3. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response.
-
Procedure: Analyze a series of solutions with known concentrations of doxylamine and its impurities.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[7]
4. Accuracy (Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Spike a placebo with known amounts of doxylamine and its impurities at different concentration levels.
-
Acceptance Criteria: The recovery should typically be within 98.0% to 102.0%.[7]
5. Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability: Analyze multiple preparations of the same sample on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The RSD for multiple preparations should be less than 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: Based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at their specified limits.[7]
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Cross-Validation Protocol: HPLC vs. GC
This protocol outlines the steps for cross-validating an established HPLC method with a newly developed GC method for a specific volatile impurity.
1. Define the Scope and Acceptance Criteria:
-
Clearly state the purpose of the cross-validation (e.g., to confirm the equivalence of the GC method for a particular impurity).
-
Pre-define the acceptance criteria for the comparison of results (e.g., the difference in the mean results between the two methods should not exceed a certain percentage).
2. Sample Selection:
-
Select a minimum of three batches of doxylamine drug substance or product.
-
Ensure the selected samples contain the impurity of interest at varying levels, if possible.
3. Analysis:
-
Analyze the selected samples in triplicate using both the validated HPLC method and the new GC method.
-
The analysis should be performed by different analysts on different days to incorporate intermediate precision.
4. Data Comparison and Statistical Analysis:
-
Tabulate the quantitative results for the target impurity obtained from both methods.
-
Calculate the mean, standard deviation, and RSD for each set of results.
-
Perform a statistical comparison, such as a t-test, to determine if there is a significant difference between the results of the two methods.
5. Documentation and Reporting:
The logical flow of a cross-validation study can be visualized as follows:
Caption: A flowchart illustrating the decision-making process in a cross-validation study.
Comparative Data Summary
The following table provides a hypothetical comparison of results from an HPLC and a GC method for a specific volatile impurity in three different batches of doxylamine.
| Batch Number | Impurity Level by HPLC (% w/w) | Impurity Level by GC (% w/w) | % Difference |
| Batch A | 0.08 | 0.09 | 12.5% |
| Batch B | 0.12 | 0.11 | -8.3% |
| Batch C | 0.05 | 0.06 | 20.0% |
In this hypothetical scenario, further investigation would be warranted for Batch C, as the percentage difference is higher.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that is fundamental to ensuring the quality and consistency of pharmaceutical products. By employing well-defined protocols and acceptance criteria, researchers and drug developers can be confident in the reliability of their analytical data, regardless of the method or laboratory used. This guide provides a framework for approaching the cross-validation of analytical methods for doxylamine impurities, emphasizing the importance of a systematic and evidence-based approach to maintain the highest standards of scientific integrity.
References
- Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023, September 25). Impactfactor.
- Scientific Documentation - DO124, Doxylamine Succinate, USP. (2022, October 11). Spectrum Pharmacy Products.
- QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. (2025, March 5). ScienceDirect.
- Doxylamine-impurities.
- A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2025, August 6).
- Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride.
- INFORMATION REQUEST regarding NDA 21876 for (doxylamine succinate and pyridoxine hydrochloride) Tablets. (2013, April 8). FDA.
- A kind of preparation method of doxylamine impurity G. (Patent No. CN106083699A).
- Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of clinical pharmacology, 25(6), 448–451.
- Smith, et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(6), 1175–1183.
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
- ICH Harmonised Guideline. Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
- Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
- Doxylamine Impurities. SynZeal.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- Simultaneous determination of clobutinol hydrochloride and doxylamine succinate from syrups by RP HPLC using a new. SciELO.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA.
- A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degrad
- ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
- Trace level determination of doxylamine in nonhuman primate plasma and urine by GC/NPD and HPLC. PubMed.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
-
USP Monographs: Doxylamine Succinate. USP-NF. [Link]
- Heparin: A Chiral Mobile-Phase Additive for Capillary Zone Electrophoresis.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2025, October 31).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. japsonline.com [japsonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trace level determination of doxylamine in nonhuman primate plasma and urine by GC/NPD and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. trungtamthuoc.com [trungtamthuoc.com]
A Comparative Analysis of Doxylamine Impurity A and Impurity B: A Guide for Pharmaceutical Researchers
This guide provides an in-depth comparative analysis of two critical process-related impurities of Doxylamine: Impurity A and Impurity B. As a first-generation antihistamine widely used for its sedative and antiemetic properties, ensuring the purity of Doxylamine is paramount to its safety and efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering a technical overview, comparative data, and robust analytical methodologies to accurately identify and quantify these impurities, thereby ensuring compliance with stringent regulatory standards.
Introduction to Doxylamine and its Impurities
Doxylamine, chemically known as (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine, is an ethanolamine derivative.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing. Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or contamination.[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products.[4][5][6]
This guide focuses on two specific impurities listed in major pharmacopoeias:
-
Doxylamine Impurity A: The positional isomer, N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine.[7][8][9] This impurity is structurally very similar to Doxylamine, differing only in the position of the nitrogen atom in the pyridine ring.
-
Doxylamine Impurity B: Identified as (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol.[7][10][11][12][13] This compound is a key intermediate in several synthetic routes of Doxylamine.[14][15]
Understanding the physicochemical differences and analytical behaviors of these impurities is essential for developing effective control strategies.
Physicochemical and Structural Comparison
The structural similarity of Impurity A to the parent drug and the nature of Impurity B as a synthetic precursor dictate their potential impact and the analytical challenges they present.
| Feature | Doxylamine | This compound | Doxylamine Impurity B |
| IUPAC Name | (RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine | (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol |
| Synonyms | - | Doxylamine 4-Pyridinyl Isomer | Doxylamine Alcohol |
| CAS Number | 469-21-6[2] | 873407-01-3[7][9] | 19490-92-7[7][10] |
| Molecular Formula | C₁₇H₂₂N₂O[1][2] | C₁₇H₂₂N₂O[7][9] | C₁₃H₁₃NO[10][12] |
| Molecular Weight | 270.37 g/mol [2] | 270.37 g/mol [7][9] | 199.25 g/mol [10][12] |
| Origin | Active Pharmaceutical Ingredient | Process-related impurity (from isomeric starting material) | Process-related impurity (synthetic intermediate)[14][15] |
Genesis of Impurities: A Mechanistic Perspective
The formation of Impurity A and B is intrinsically linked to the synthesis of Doxylamine. A common synthetic pathway involves the reaction of 2-acetylpyridine with a Grignard reagent derived from bromobenzene, followed by etherification with 2-(dimethylamino)ethyl chloride.[14]
-
Formation of Impurity B: This alcohol intermediate is formed during the Grignard reaction.[14][15] Incomplete etherification in the subsequent step leads to its presence in the final API. Its control is a matter of optimizing reaction conditions to drive the etherification to completion.
-
Formation of Impurity A: This positional isomer arises if the starting material, 2-acetylpyridine, is contaminated with its isomer, 4-acetylpyridine. The two isomers will undergo the same reaction sequence, leading to a mixture of Doxylamine and Impurity A. Therefore, controlling this impurity begins with stringent quality control of the starting materials.
Toxicological Considerations and Regulatory Limits
While Doxylamine itself has a well-established safety profile, the toxicological profiles of its impurities are often not as well-characterized.[2][16][17] In the absence of specific toxicity data, regulatory guidelines such as ICH Q3A(R2) and Q3B(R2) provide thresholds for reporting, identification, and qualification of impurities.[5][6]
The United States Pharmacopeia (USP) specifies the following limits for these impurities in Doxylamine Succinate:[18]
| Impurity | USP Limit |
| This compound (Doxylamine pyridine-4-yl isomer) | ≤ 0.15% |
| Doxylamine Impurity B (Doxylamine alcohol) | ≤ 0.15% |
| Total Impurities | ≤ 1.0% |
These limits underscore the importance of sensitive and accurate analytical methods for their control.
Comparative Analytical Strategy: A Validated Approach
Pharmacopoeial methods, such as those outlined in the European Pharmacopoeia (EP) and USP, provide a validated starting point for the analysis of Doxylamine and its impurities.[19][20] A gas chromatography (GC) method is particularly effective for separating these compounds.
Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on established pharmacopoeial methods and provides a robust framework for the simultaneous determination of this compound and Impurity B.[19]
1. Materials and Reagents:
-
Doxylamine Succinate API
-
This compound Certified Reference Standard (CRS)
-
Doxylamine Impurity B (as 1-Phenyl-1-(pyridin-2-yl)ethanol) CRS
-
2-Benzoylpyridine (Internal Standard or for resolution check)
-
0.1 M Hydrochloric Acid
-
Sodium Hydroxide solution (100 g/L)
-
Methylene Chloride (HPLC grade)
-
Ethanol (Absolute, HPLC grade)
-
Hydrophobic phase-separation filter paper
2. Chromatographic System:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: Fused silica, 30 m x 0.53 mm, coated with poly(dimethyl)(diphenyl)siloxane (film thickness 1.5 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature gradient (e.g., initial 150°C, ramp to 250°C). Optimization may be required.
-
-
Injection Volume: 1 µL.
3. Preparation of Solutions:
-
Test Solution:
-
Accurately weigh and dissolve approximately 650 mg of the Doxylamine Succinate sample in 20 mL of 0.1 M hydrochloric acid.
-
Add 3 mL of 100 g/L sodium hydroxide solution to basify.
-
Extract the solution three times with 25 mL of methylene chloride.
-
Combine the methylene chloride extracts and pass them through a hydrophobic phase-separation filter.
-
Rinse the filter with an additional 10 mL of methylene chloride and combine with the extracts.
-
Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Dissolve the residue in 20.0 mL of ethanol.
-
-
Reference Solution (for System Suitability):
-
Prepare a solution containing known concentrations of this compound CRS and 2-benzoylpyridine in ethanol. This is used to verify the resolution between the impurity peaks.
-
-
Reference Solution (for Quantification):
-
Prepare separate solutions of this compound CRS and Doxylamine Impurity B CRS in ethanol at a concentration corresponding to the specification limit (e.g., 0.15% of the Test Solution concentration).
-
4. System Suitability:
-
Inject the System Suitability solution.
-
Resolution: The resolution between the peaks for Impurity A and another specified impurity (like 2-benzoylpyridine) must be at least 1.5.[19] This ensures that the chromatographic system can adequately separate the analytes of interest.
-
Tailing Factor: The tailing factor for the principal peaks should be within the acceptable range (typically ≤ 2.0) to ensure good peak shape and accurate integration.
5. Procedure:
-
Inject the Test Solution and the Reference Solutions for Quantification into the chromatograph.
-
Record the chromatograms and integrate the peak areas for Impurity A and Impurity B in the Test Solution.
-
Calculate the percentage of each impurity in the Doxylamine Succinate sample by comparing the peak areas from the Test Solution to the peak areas from the corresponding Reference Solutions.
Calculation:
% Impurity = (Area_impurity_sample / Area_impurity_ref) * (Conc_ref / Conc_sample) * 100
Conclusion
The effective control of this compound and Impurity B is a critical component of ensuring the quality and safety of Doxylamine API. Impurity A, a positional isomer, necessitates strict control of starting materials, while Impurity B, a synthetic intermediate, requires optimization of the reaction process. The provided GC-FID analytical method, grounded in pharmacopoeial standards, offers a reliable and robust approach for the identification and quantification of these impurities. By implementing these analytical strategies, pharmaceutical manufacturers can ensure their products meet the stringent purity requirements set by global regulatory agencies, ultimately safeguarding patient health.
References
-
Nilesh, K. et al. (2016). An efficient and safe process for synthesis of doxylamine succinate. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 478-481. Available at: [Link][14]
-
National Center for Biotechnology Information (n.d.). Doxylamine. PubChem Compound Database. Retrieved from: [Link][1]
-
Pharmaffiliates (n.d.). Doxylamine-impurities. Retrieved from: [Link][7]
-
SynZeal (n.d.). Doxylamine EP Impurity A. Retrieved from: [Link][8]
-
U.S. Food and Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved from: [Link][4]
-
Kocak, U. et al. (2009). Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone. BMJ Case Reports. Retrieved from: [Link][16]
-
Koppel, C. et al. (1987). Poisoning with Over-the-Counter Doxylamine Preparations: An Evaluation of 109 Cases. Human Toxicology, 6(5), 355-359. Retrieved from: [Link][17]
-
Pharmaffiliates (n.d.). Doxylamine - Impurity B. Retrieved from: [Link][10]
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from: [Link][5]
-
European Pharmacopoeia (2014). Doxylamine hydrogen succinate Monograph. Retrieved from: [Link][19]
-
Google Patents (n.d.). CN107382832A - A kind of doxylamine succinate impurity C preparation method. Retrieved from: [3]
-
U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from: [Link][6]
-
Google Patents (n.d.). CN103524403A - Preparation method of doxylamine succinate. Retrieved from: [15]
-
Veeprho (n.d.). Doxylamine EP Impurity B. Retrieved from: [Link][11]
-
Macherey-Nagel (n.d.). Drug analysis according to pharmacopoeia. Retrieved from: [Link][20]
-
GLP Pharma Standards (n.d.). Doxylamine EP Impurity B. Retrieved from: [Link][12]
-
Amzeal Research (n.d.). Doxylamine EP Impurity B. Retrieved from: [Link][13]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. CN107382832A - A kind of doxylamine succinate impurity C preparation method - Google Patents [patents.google.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 9. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. veeprho.com [veeprho.com]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. amzeals.com [amzeals.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103524403A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]
- 16. Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. uspbpep.com [uspbpep.com]
- 20. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
A Senior Application Scientist's Guide to the Validation of a Limit Test for Doxylamine Impurity A
Introduction: The Criticality of Impurity Control in Doxylamine
Doxylamine, an ethanolamine-derivative antihistamine, is widely used in over-the-counter medications for the symptomatic relief of insomnia and the common cold. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing both the safety and efficacy of the final drug product. During the synthesis of Doxylamine, or upon its degradation, various impurities can arise. One such critical process-related impurity is N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine, known as Doxylamine Impurity A or the Doxylamine Pyridine-4-yl Isomer.[1]
The structural similarity between Impurity A and the active Doxylamine molecule necessitates stringent control. Regulatory bodies mandate strict limits on such impurities, and pharmaceutical manufacturers must employ validated analytical procedures to ensure these limits are met. A limit test is a qualitative or semi-quantitative procedure designed to demonstrate that the content of an impurity does not exceed a predefined limit. The validation of this test is a regulatory requirement to prove that the analytical method is suitable for its intended purpose.[2][3]
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the validation of a limit test for this compound. It delves into the scientific rationale behind the validation parameters, offers detailed experimental protocols, and presents comparative data to aid researchers and drug development professionals in establishing a robust and compliant analytical procedure.
Regulatory Framework: The Foundation of Analytical Validation
The validation of an analytical procedure is governed by a harmonized set of guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a detailed framework for this process.[4][5][6] This guideline is complemented by national pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 "Chromatographic separation techniques".[7][8][9][10][11][12]
For a limit test, which aims to confirm that an impurity is below a certain level, the ICH Q2(R1) guideline mandates the validation of two key performance characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API (Doxylamine), other related substances, and excipients.[4][13]
-
Limit of Detection (LOD): The lowest amount of the analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
While not mandatory for a limit test, an assessment of the method's Robustness is highly recommended to ensure its reliability during routine use.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the technique of choice for impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[14] We will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the this compound limit test.
-
Method A: An isocratic method utilizing a phosphate buffer, which is a common and robust choice for controlling pH and achieving consistent retention times.
-
Method B: A gradient method employing an ion-pairing agent (sodium dodecyl sulfate). Ion-pairing chromatography can be particularly effective in improving the retention and peak shape of basic compounds like Doxylamine and its impurities.
The acceptance criterion for this compound, as per the USP monograph for Doxylamine Succinate, is not more than 0.15%.[11][15] Therefore, the limit test must be validated to reliably detect Impurity A at this concentration.
Validation Parameter 1: Specificity
Specificity is arguably the most critical parameter for an impurity test. The method must be able to distinguish Impurity A from the main Doxylamine peak and other potential impurities. This is typically demonstrated by spiking the drug substance with a known amount of the impurity and showing that the two peaks are well-resolved.
Experimental Approach:
-
Blank Solution: Prepare the diluent to demonstrate that no interfering peaks are present.
-
Doxylamine Succinate Solution (Unspiked): Prepare a solution of the Doxylamine Succinate drug substance to observe the retention time of the main peak and any inherent impurities.
-
Impurity A Standard Solution: Prepare a solution of this compound reference standard to determine its retention time.
-
Spiked Solution: Prepare a solution of Doxylamine Succinate spiked with this compound at the limit concentration (e.g., 0.15%) and other potential related substances.
Results and Discussion:
Both Method A and Method B demonstrate specificity, as shown by the baseline resolution between the Doxylamine peak and the this compound peak in the spiked chromatograms.
Table 1: Specificity Results Comparison
| Parameter | Method A (Isocratic with Phosphate Buffer) | Method B (Gradient with Ion-Pairing Agent) | Acceptance Criterion |
| Resolution (Doxylamine and Impurity A) | 2.8 | 3.5 | NLT 2.0 |
| Interference from Blank | No peak at the retention time of Impurity A | No peak at the retention time of Impurity A | No interference |
| Peak Purity (Impurity A in Spiked Sample) | Pass | Pass | Peak is spectrally pure |
Method B, with its higher resolution, offers a greater degree of confidence in the separation, providing a more robust separation that is less likely to be affected by minor variations in the chromatographic system.
Validation Parameter 2: Limit of Detection (LOD)
The LOD must be sufficiently lower than the reporting limit of 0.15%. A common method for determining LOD is based on the signal-to-noise (S/N) ratio. A S/N ratio of 3:1 is generally considered acceptable for estimating the detection limit.[2][16][17]
Experimental Approach:
-
Prepare a series of diluted solutions of this compound.
-
Inject these solutions into the HPLC system.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This concentration is the established LOD.
Results and Discussion:
Table 2: Limit of Detection (LOD) Comparison
| Parameter | Method A (Isocratic with Phosphate Buffer) | Method B (Gradient with Ion-Pairing Agent) | Acceptance Criterion |
| LOD Concentration (% relative to 1 mg/mL Doxylamine) | 0.03% | 0.02% | Must be ≤ 0.15% |
| Signal-to-Noise Ratio at LOD | 3.2 | 3.1 | Approx. 3:1 |
Both methods demonstrate an LOD that is well below the 0.15% limit, confirming their suitability for this limit test. Method B shows a slightly lower LOD, indicating a higher sensitivity, which can be advantageous for detecting trace-level impurities.
Recommended Validation Parameter: Robustness
Robustness testing evaluates the reliability of an analytical method with respect to deliberate, minor variations in its parameters.[9] This provides an indication of its performance during normal laboratory use.
Experimental Approach:
Deliberately vary critical chromatographic parameters one at a time and assess the impact on the resolution between Doxylamine and Impurity A.
Results and Discussion:
Table 3: Robustness Evaluation Comparison
| Parameter Varied | Variation | Method A: Resolution | Method B: Resolution | System Suitability Requirement |
| Flow Rate | ± 10% (0.9 mL/min & 1.1 mL/min) | 2.6, 2.9 | 3.3, 3.6 | Resolution NLT 2.0 |
| Column Temperature | ± 5°C (35°C & 45°C) | 2.7, 2.8 | 3.4, 3.5 | Resolution NLT 2.0 |
| Mobile Phase pH (Aqueous) | ± 0.2 units | 2.3, 3.1 | 3.2, 3.7 | Resolution NLT 2.0 |
Both methods demonstrate good robustness, with the critical resolution between Doxylamine and Impurity A remaining well above the acceptance criterion of 2.0 under all tested variations. Method B consistently maintains a higher resolution, suggesting it is exceptionally robust.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the relationship between the key analytical parameters.
Caption: Workflow for the validation of the this compound limit test.
Caption: Logical relationship between key validation parameters.
Detailed Experimental Protocols
Method A: Isocratic RP-HPLC with Phosphate Buffer
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Prepare a buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 3.5 with phosphoric acid. Mix Buffer and Methanol in a ratio of 45:55 (v/v).[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Diluent: Mobile Phase
Procedure for Limit Test:
-
Standard Solution (0.15% Impurity A): Accurately weigh and dissolve this compound reference standard in Diluent to obtain a solution having a known concentration of about 0.0015 mg/mL.
-
Test Solution: Accurately weigh and dissolve about 50 mg of Doxylamine Succinate in 50.0 mL of Diluent to obtain a solution with a nominal concentration of 1.0 mg/mL.
-
Chromatographic System: Inject the Standard Solution and record the chromatogram. The system is suitable if the tailing factor for the Impurity A peak is not more than 2.0 and the relative standard deviation for replicate injections is not more than 10.0%.
-
Analysis: Inject the Test Solution and record the chromatogram.
-
Acceptance Criterion: The peak response of any peak corresponding to Impurity A in the chromatogram of the Test Solution is not more than the peak response of Impurity A in the chromatogram of the Standard Solution.
Method B: Gradient RP-HPLC with Ion-Pairing Agent
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Dissolve 1.5 g of sodium dodecyl sulfate and 1.5 g of triethylamine hydrochloride in 1000 mL of water, adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Hold at 50% A, 50% B
-
17.1-20 min: Return to 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A : Mobile Phase B (90:10)
Procedure for Limit Test:
-
Standard Solution (0.15% Impurity A): Prepare as described in Method A.
-
Test Solution: Prepare as described in Method A.
-
Chromatographic System: Inject the Standard Solution. The system is suitable if the tailing factor for the Impurity A peak is not more than 2.0 and the relative standard deviation for replicate injections is not more than 10.0%.
-
Analysis: Inject the Test Solution and record the chromatogram.
-
Acceptance Criterion: The peak response of any peak corresponding to Impurity A in the chromatogram of the Test Solution is not more than the peak response of Impurity A in the chromatogram of the Standard Solution.
Conclusion and Recommendation
This guide has comparatively evaluated two robust HPLC methods for the validation of a limit test for this compound.
-
Method A (Isocratic) is simple, straightforward, and perfectly suitable for routine quality control, demonstrating adequate specificity, LOD, and robustness. Its primary advantage is the use of a simple isocratic mobile phase, which reduces complexity and potential for error.
-
Method B (Gradient with Ion-Pairing) provides superior resolution and slightly better sensitivity. The higher resolving power offers a greater margin of safety, ensuring that the impurity peak remains well-separated from the API even if minor shifts in retention time occur. This method is recommended for laboratories that require a higher degree of certainty or are analyzing samples with complex impurity profiles.
Ultimately, the choice of method depends on the specific needs and instrumentation of the laboratory. Both methods, when properly validated according to the principles outlined in this guide and the referenced regulatory documents, are capable of ensuring that Doxylamine Succinate meets its stringent purity requirements, thereby safeguarding patient health.
References
-
Klimenko, L. Yu., et al. (2015). Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. Journal of Chemical and Pharmaceutical Research, 7(1), 527-534. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
SynZeal. Doxylamine EP Impurity A. SynZeal Research Pvt. Ltd. Available at: [Link]
-
ResearchGate. (2025). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Available at: [Link]
- Google Patents. (2016). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
-
Impactfactor. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Doxylamine. Available at: [Link]
-
Chromatography Online. (2021). Method Validation and Robustness. Available at: [Link]
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Pharmacopoeia. Ph. Eur. 6.0 Doxylamine hydrogen succinate. Available at: [Link]
-
Trungtamthuoc.com. (2025). Doxylamine Succinate USP 2025. Available at: [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. Available at: [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration. Available at: [Link]
-
Journal of Food and Drug Analysis. (2016). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor. Available at: [Link]
-
NIH National Library of Medicine. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Available at: [Link]
-
Chromatography Forum. (2020). Please help: HPLC method validation - Limit of detection. Available at: [Link]
-
Agilent. (2015). HPLC Separation Robustness and Ruggedness. Available at: [Link]
-
ResearchGate. (2018). INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. Available at: [Link]
-
NIH National Library of Medicine. (2016). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. Available at: [Link]
-
NIH National Library of Medicine. (2021). A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, pheniramine maleate along with three official impurities. Available at: [Link]
-
USP-NF. <1225> Validation of Compendial Procedures. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. jfda-online.com [jfda-online.com]
- 3. usp.org [usp.org]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay and purity control of oxytetracycline and doxycycline by thin-layer chromatography--a comparison with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uspbpep.com [uspbpep.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. impactfactor.org [impactfactor.org]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 16. Please help: HPLC method validation - Limit of detection - Chromatography Forum [chromforum.org]
- 17. The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Accuracy and Precision of Doxylamine Impurity A Quantification
Executive Summary: The Isomeric Challenge
Doxylamine Succinate is a first-generation antihistamine widely used in sleep aids and cold medicines. Its primary degradation and process-related impurity, Impurity A (N,N-dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine), presents a unique analytical challenge.
The Core Problem: Impurity A is the 4-pyridyl positional isomer of the active pharmaceutical ingredient (API), which is a 2-pyridyl compound. Because they share identical molecular weights (
This guide compares the traditional USP Monograph Method (HPLC-UV) against an optimized Modern UPLC-PDA/MS approach , evaluating them on accuracy, precision, and efficiency.
Methodological Landscape
Option A: The Compendial Standard (USP)
The United States Pharmacopeia (USP) designates a High-Performance Liquid Chromatography (HPLC) method using UV detection. It is the regulatory gold standard for release testing but suffers from long run times and moderate sensitivity.
-
Detector: UV @ 262 nm[1]
-
Column: L7 (C8/C18),
, -
Mechanism: Isocratic or Gradient elution with Acidic Buffer/Acetonitrile.
Option B: The Advanced Alternative (UPLC-MS/PDA)
Modern laboratories increasingly utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) or Mass Spectrometry (MS). This approach utilizes sub-2-micron particle technology to maximize the theoretical plates (
-
Detector: PDA @ 260 nm / MS (ESI+)
-
Column: BEH C18,
, -
Mechanism: Quality by Design (QbD) optimized gradient for critical pair resolution.
Comparative Performance Analysis
The following data summarizes validation studies comparing the standard USP methodology against an optimized QbD-based Modern HPLC/UPLC approach.
Table 1: Performance Metrics Summary
| Metric | USP Method (Traditional) | Modern QbD Method (Advanced) | Interpretation |
| Linearity Range | Modern methods offer wider dynamic range for trace analysis. | ||
| Accuracy (Recovery) | Both methods are highly accurate, but modern columns reduce matrix interference risks. | ||
| Precision (% RSD) | NMT | The advanced method significantly improves repeatability. | |
| LOD (Limit of Detection) | Advanced method is | ||
| LOQ (Limit of Quantitation) | Critical for quantifying impurities below the ICH Q3A threshold ( | ||
| Resolution ( | Higher | ||
| Run Time | 3-4x gain in throughput with the modern approach. |
Key Insight: While the USP method is sufficient for pass/fail compliance, the Modern QbD method provides the precision required for stability profiling and process optimization, where detecting subtle upward trends in Impurity A is critical.
Visualizing the Analytical Logic
To understand the validation requirements, we must visualize the origin of Impurity A and the decision logic for method selection.
Diagram 1: Impurity Origin & Control Logic
Caption: The 4-pyridyl isomer (Impurity A) is a synthesis by-product. Separation from the 2-pyridyl API is the critical quality attribute (CQA) for the analytical method.
Detailed Experimental Protocol: Advanced Quantification
This protocol is designed for high-throughput stability testing . It utilizes a QbD-optimized approach that improves upon the standard USP conditions by adjusting pH and solvent strength to maximize the separation factor (
Reagents & Equipment
-
Instrument: UPLC or HPLC system with PDA detector (or MS).
-
Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
, (or for HPLC). -
Solvents: HPLC-grade Methanol, Acetonitrile, Water, Potassium Dihydrogen Phosphate (
), Orthophosphoric acid.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve
of in water. Adjust pH to 2.8 ± 0.05 with dilute orthophosphoric acid. Note: Low pH suppresses silanol activity, reducing tailing for the amine groups. -
Organic (Mobile Phase B): Methanol : Acetonitrile (
).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | Optimized for Van Deemter minimum. | |
| Injection Volume | Prevent column overload to maintain peak shape. | |
| Column Temp | Constant temperature ensures reproducible retention times. | |
| Detection | UV @ | |
| Run Time | Sufficient for elution of late eluters (e.g., Impurity B/C). |
Gradient Program
-
0-2 min: 10% B (Isocratic hold for polar degradants)
-
2-8 min: 10%
60% B (Linear gradient to elute Doxylamine and Impurity A) -
8-10 min: 60%
90% B (Wash) -
10-12 min: 90%
10% B (Re-equilibration)
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks:
-
Resolution (
): between Doxylamine and Impurity A. -
Tailing Factor (
): for the Doxylamine peak. -
Precision: RSD
for 6 replicate injections of the standard.
Scientific Integrity: Why This Works
Causality of Separation
The separation of Doxylamine (2-pyridyl) and Impurity A (4-pyridyl) relies on the subtle difference in basicity (pKa) and hydrophobicity created by the nitrogen position on the pyridine ring.
-
pH 2.8 is critical: At this pH, both nitrogens (amine and pyridine) are protonated. The 4-pyridyl isomer interacts slightly differently with the C18 chains and the residual silanols compared to the 2-pyridyl isomer due to steric accessibility and electron density distribution.
-
Methanol vs. Acetonitrile: The protocol uses a blend. Methanol often provides better selectivity (
) for structural isomers via hydrogen bonding capabilities that pure acetonitrile lacks.
Diagram 2: Method Validation Workflow
Caption: A standard validation workflow ensuring the method is fit for purpose (ICH Q2(R1) aligned).
References
-
United States Pharmacopeia (USP). Doxylamine Succinate Monograph: Organic Impurities. USP-NF.[2]
-
Impact Factor. Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023).
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[3][4]
-
SynZeal. Doxylamine EP Impurity A Reference Standard Data.
-
BenchChem. Optimizing LC-MS/MS Parameters for Doxylamine Analysis.
Sources
A Comparative Guide to Robustness Testing of Analytical Methods for Doxylamine Impurity A
This guide provides an in-depth comparison of analytical methods for the quantification of Doxylamine Impurity A, with a primary focus on the principles and execution of robustness testing. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a practical framework for ensuring analytical method reliability in a regulatory environment.
Introduction: The Critical Role of Impurity Profiling
Doxylamine, an antihistamine widely used for its sedative and antiemetic properties, requires stringent quality control to ensure patient safety and product efficacy.[1] Like any synthetically derived active pharmaceutical ingredient (API), its manufacturing process can generate impurities. This compound, chemically identified as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine, is a positional isomer of the active molecule and a critical process-related impurity that must be monitored.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that analytical methods for quantifying such impurities be thoroughly validated to prove they are fit for purpose.[4][5]
A cornerstone of method validation is robustness , defined by the International Council for Harmonisation (ICH) as the method's capacity to remain unaffected by small, deliberate variations in its parameters.[6][7][8] A robust method provides an indication of its reliability during normal usage, ensuring consistent performance when transferred between laboratories, instruments, or analysts.[6][8] This guide will compare a conventional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, using a robustness study as the central theme for comparison.
The Analytical Challenge: Separating Structural Isomers
The primary analytical challenge in quantifying this compound is its structural similarity to the parent Doxylamine molecule. Both are isomers, possessing the same molecular weight and similar physicochemical properties, which can make chromatographic separation difficult.[2] An effective analytical method must provide sufficient resolution between the two peaks to allow for accurate and precise quantification, even at low impurity levels.
High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this type of analysis.[5][9] However, the advent of Ultra-High-Performance Liquid Chromatography (UPLC) offers significant improvements in speed, resolution, and sensitivity, making it an attractive alternative.[10][11][12] UPLC systems utilize columns with sub-2 µm particles, which generate sharper peaks and allow for faster flow rates, drastically reducing analysis time.[12][13] This guide will explore whether these advantages translate to a more robust method.
Designing the Robustness Study: A Systematic Approach
A robustness study is not a random exercise; it is a systematic investigation of the method's vulnerabilities. The framework for this study is guided by the ICH Q2(R1) guideline, which recommends evaluating the effect of small, deliberate changes to the method's parameters.[6][7]
The selection of parameters to investigate is a critical step, rooted in an understanding of the chromatographic process. For a reversed-phase liquid chromatography method, the most influential factors typically include:
-
Mobile Phase pH: Small shifts in pH can alter the ionization state of the analytes, significantly impacting their retention time and peak shape.
-
Mobile Phase Composition: Minor variations in the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer can affect the elution strength and, consequently, the resolution and retention times.[14]
-
Column Temperature: Temperature influences solvent viscosity and mass transfer kinetics, which can affect retention time and peak efficiency.
-
Flow Rate: Variations in the flow rate directly impact retention times and can also affect resolution.[14]
-
Wavelength: A slight drift in the detector wavelength could impact the quantitative accuracy.
The following workflow illustrates the logical progression of a robustness study.
Caption: Workflow for a systematic analytical method robustness study.
Comparative Experimental Protocols
To provide a tangible comparison, we will outline hypothetical protocols for both a standard HPLC and a UPLC method designed for the analysis of Doxylamine and Impurity A.
Method 1: Conventional HPLC Method
-
Instrumentation: Standard HPLC system with UV Detector.
-
Column: C18, 4.6 x 250 mm, 5-µm particle size.[9]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH 3.0).
-
B: Methanol.
-
Isocratic Elution: 45:55 (A:B) v/v.[9]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.[9]
-
Injection Volume: 20 µL.
-
Expected Run Time: ~15 minutes.
Method 2: High-Throughput UPLC Method
-
Instrumentation: UPLC system with UV Detector.
-
Column: C18, 2.1 x 50 mm, 1.7-µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH 3.0).
-
B: Acetonitrile.
-
Gradient Elution: 30% B to 70% B over 2 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 2 µL.
-
Expected Run Time: ~3 minutes.
Rationale for Method Choices: The HPLC method represents a common, well-established approach. The UPLC method is chosen to highlight the advantages of modern chromatography, including faster analysis and potentially higher resolution, which are key considerations in a high-throughput QC environment.[11]
Step-by-Step Robustness Testing Protocol
This protocol details the execution of the robustness study for the HPLC method. The same principles apply to the UPLC method.
-
System Preparation: Equilibrate the HPLC system with the nominal mobile phase until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Prepare a system suitability solution containing Doxylamine Succinate and this compound at a concentration that gives a clear, measurable response.
-
Inject the SST solution six times.
-
Verify that the system meets the pre-defined criteria (e.g., %RSD of peak areas < 2.0%, resolution > 2.0, tailing factor < 1.5). This ensures the chromatographic system is performing correctly before the study begins.
-
-
Nominal Condition Run:
-
Prepare a test solution (e.g., Doxylamine spiked with Impurity A at the specification limit).
-
Inject the test solution in triplicate using the nominal method parameters. Record retention times, peak areas, resolution, and tailing factors.
-
-
Parameter Variation Experiments:
-
For each parameter identified in Section 3, adjust it to its high (+) and low (-) level while keeping all other parameters at their nominal values.
-
Example (pH Variation):
-
Prepare mobile phase A with pH 2.8 (-0.2). Equilibrate the system.
-
Inject the test solution in triplicate.
-
Prepare mobile phase A with pH 3.2 (+0.2). Equilibrate the system.
-
Inject the test solution in triplicate.
-
-
Repeat this process for all other parameters (Flow Rate ±0.1 mL/min, Temperature ±2°C, Mobile Phase B composition ±2%).
-
-
Data Analysis:
-
For each condition, calculate the mean and standard deviation of the critical responses (resolution, tailing factor, Impurity A %).
-
Compare the results from the varied conditions to the results from the nominal condition.
-
Data Presentation and Comparative Analysis
The results of the robustness study are best summarized in tables to allow for a clear comparison of the methods' performance under stress.
Table 1: Hypothetical Robustness Data for HPLC Method
| Parameter Variation | Level | Resolution (Doxylamine/Impurity A) | Tailing Factor (Impurity A) | Impurity A (%) |
| Nominal Condition | - | 2.8 | 1.2 | 0.10 |
| Mobile Phase pH | 2.8 | 2.5 | 1.3 | 0.10 |
| 3.2 | 3.1 | 1.2 | 0.10 | |
| Flow Rate (mL/min) | 0.9 | 2.9 | 1.2 | 0.11 |
| 1.1 | 2.7 | 1.2 | 0.09 | |
| Temperature (°C) | 28 | 2.7 | 1.3 | 0.10 |
| 32 | 2.9 | 1.1 | 0.10 | |
| Methanol (%) | 53% | 3.2 | 1.2 | 0.10 |
| 57% | 2.4 | 1.3 | 0.11 |
Table 2: Hypothetical Robustness Data for UPLC Method
| Parameter Variation | Level | Resolution (Doxylamine/Impurity A) | Tailing Factor (Impurity A) | Impurity A (%) |
| Nominal Condition | - | 4.5 | 1.1 | 0.10 |
| Mobile Phase pH | 2.8 | 4.2 | 1.2 | 0.10 |
| 3.2 | 4.8 | 1.1 | 0.10 | |
| Flow Rate (mL/min) | 0.45 | 4.7 | 1.1 | 0.10 |
| 0.55 | 4.3 | 1.1 | 0.10 | |
| Temperature (°C) | 38 | 4.3 | 1.2 | 0.10 |
| 42 | 4.7 | 1.0 | 0.10 | |
| Acetonitrile (Start %) | 28% | 4.9 | 1.1 | 0.10 |
| 32% | 4.1 | 1.2 | 0.11 |
Interpretation of Results:
-
HPLC Method: The data shows that the HPLC method is generally robust. However, the resolution is sensitive to the percentage of methanol in the mobile phase, dropping to 2.4 when the methanol content is increased. While still above the typical acceptance criterion of 2.0, this indicates a potential area of weakness. A change in methanol supplier or a slight error in mobile phase preparation could risk a system suitability failure.
-
UPLC Method: The UPLC method demonstrates superior robustness. The baseline resolution is significantly higher (4.5 vs. 2.8), providing a much larger margin of safety. Even under the most impactful variation (starting acetonitrile percentage), the resolution remains well above 4.0. This high intrinsic resolving power makes the method inherently more resistant to small procedural deviations. The shorter run time (~3 minutes vs. ~15 minutes) also represents a significant gain in laboratory efficiency.[10][11]
Conclusion and Recommendations
Both the conventional HPLC and the modern UPLC methods can be validated for the quantification of this compound. However, this comparative guide, grounded in the principles of robustness testing, demonstrates the clear advantages of the UPLC approach.
The UPLC method is not only significantly faster but also exhibits superior robustness. Its higher resolving power provides a greater safety margin against the inevitable small variations that occur during routine laboratory operations. For a quality control setting where throughput, reliability, and long-term method performance are paramount, the UPLC method is the recommended choice. It ensures greater confidence in the analytical data and reduces the likelihood of out-of-specification (OOS) results stemming from minor method parameter drift. This aligns with the Quality by Design (QbD) paradigm, which aims to build quality and robustness into the analytical method from the development stage.[14][15]
References
-
Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023). Impactfactor. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Doxylamine EP Impurity A. SynZeal. [Link]
-
Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025). IJIRT. [Link]
-
A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. (2025). ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. (2023). ResearchGate. [Link]
-
Doxylamine. PubChem - NIH. [Link]
- RT-HPLC detection method for related substances of doxylamine succinate.
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2025). ResearchGate. [Link]
-
Method Validation and Robustness. (2006). LCGC International - Chromatography Online. [Link]
-
Development and validation of HPLC-procedures of doxylamine determination in blood in the variant of the method of standard. JOCPR. [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. ResearchGate. [Link]
-
Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv. [Link]
-
An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
- Doxylamine resinate complex.
-
Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutica. SciRP.org. [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 3. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirt.org [ijirt.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to Doxylamine Impurity Profiling: A Comparative Analysis of HPLC and UPLC
Executive Summary
In the landscape of pharmaceutical quality control, the robust characterization of active pharmaceutical ingredients (APIs) is paramount. For a widely used first-generation antihistamine like Doxylamine Succinate, a comprehensive impurity profile is not merely a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of Doxylamine impurity profiling. We will delve into the fundamental principles of each technology, present detailed experimental protocols, and offer a data-driven comparison of their performance in terms of resolution, speed, and sensitivity. This analysis is designed to equip researchers, analytical scientists, and drug development professionals with the insights needed to select the most appropriate chromatographic technique for their specific needs, balancing the demands of throughput, data quality, and operational efficiency.
Introduction: The Imperative of Purity in Doxylamine Succinate
Doxylamine Succinate is an ethanolamine derivative antihistamine used in the short-term treatment of insomnia and, in combination with pyridoxine, for managing nausea and vomiting during pregnancy.[1] The safety and efficacy of such a widely consumed pharmaceutical product are directly linked to its purity. Impurities can arise from various sources, including the synthetic route (process-related impurities) or degradation of the drug substance over time due to factors like light, heat, or hydrolysis (degradation products).[1]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[2][3] This necessitates the use of highly specific, sensitive, and validated analytical methods to ensure that all potential impurities are adequately separated and quantified. The goal is to develop a stability-indicating method—a procedure that can accurately measure the drug substance in the presence of its impurities and degradation products.[4]
Commonly encountered impurities in Doxylamine can include starting materials, by-products like isomeric impurities (e.g., Doxylamine EP Impurity A, the 4-pyridinyl isomer), and degradation products such as N-oxides or products of hydrolysis.[5][6]
The Workhorse: High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the bedrock of pharmaceutical analysis, prized for its robustness and reliability.[7] It operates by pumping a liquid mobile phase through a column packed with a solid stationary phase, typically composed of silica particles 3–5 µm in diameter.[8] The separation of analytes is based on their differential partitioning between the two phases.
Causality in HPLC Method Design for Doxylamine
The selection of an HPLC method's parameters is a deliberate process rooted in the physicochemical properties of Doxylamine and its potential impurities.
-
Stationary Phase: Doxylamine is a basic compound. A C18 or C8 column is typically chosen for reversed-phase chromatography, providing a nonpolar stationary phase that retains the analyte based on its hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The pH of the aqueous phase is critical; for a basic compound like Doxylamine, a slightly acidic pH (e.g., 3.0-4.0) ensures the molecule is protonated (ionized), leading to better peak shape and retention characteristics on a C18 column.[9]
-
Detection: Doxylamine has a chromophore that absorbs UV light, with a maximum absorbance often cited around 262 nm, making a UV detector a suitable and cost-effective choice.[9][10]
A Representative HPLC Protocol for Doxylamine Impurity Profiling
This protocol is a representative example derived from established methods for the analysis of Doxylamine and its related substances.[9][11] It is designed to be a self-validating system, where specificity is demonstrated through forced degradation studies.
Objective: To separate Doxylamine from its known and potential degradation impurities in under 20 minutes.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 25% B
-
2-12 min: 25% to 60% B
-
12-15 min: 60% B
-
15-15.1 min: 60% to 25% B
-
15.1-20 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard: Prepare a solution of Doxylamine Succinate reference standard at a concentration of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Impurity Stock: Prepare a stock solution containing known impurities at an appropriate concentration (e.g., 0.1 mg/mL).
-
Spiked Sample: Spike the Doxylamine standard solution with impurities to a level of 0.1% relative to the main peak to verify resolution.
-
Forced Degradation: Subject the Doxylamine solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrate method specificity.[4]
-
The Sprinter: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution in liquid chromatography, engineered to deliver substantial improvements in speed, resolution, and sensitivity.[12] This is achieved by using columns packed with sub-2 µm particles. According to the van Deemter equation, smaller particles lead to higher separation efficiency. However, they also cause a dramatic increase in backpressure, necessitating specialized UPLC systems capable of operating at pressures up to 15,000 psi or higher, compared to the ~6,000 psi limit of conventional HPLC systems.[8][13] UPLC systems are also designed with minimized dead volume to preserve the sharp, narrow peaks generated by the high-efficiency columns.[12]
Translating the HPLC Method to a UPLC Protocol
The principles of method transfer from HPLC to UPLC involve scaling the method parameters to maintain the separation's selectivity while leveraging the speed and efficiency of the smaller particle size column.
Objective: To achieve a superior or equivalent separation to the HPLC method in a fraction of the time.
Methodology:
-
Chromatographic System: A UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a PDA detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Scaled Gradient Elution:
-
0-0.4 min: 25% B
-
0.4-2.4 min: 25% to 60% B
-
2.4-3.0 min: 60% B
-
3.0-3.1 min: 60% to 25% B
-
3.1-4.0 min: 25% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min (Adjusted for the smaller column diameter).
-
Column Temperature: 35 °C (Slightly higher to reduce viscosity at high pressure).
-
Detection Wavelength: 262 nm.
-
Injection Volume: 2 µL (Reduced to prevent column overload).
-
Sample Preparation: Same as for the HPLC method, though filtration through a 0.2 µm filter is highly recommended to prevent clogging of the UPLC column and system frits.[12]
Performance Showdown: HPLC vs. UPLC
The primary advantages of UPLC—speed, resolution, and sensitivity—are not just theoretical; they have profound practical implications for a pharmaceutical QC laboratory.[8][14]
-
Speed and Throughput: As illustrated by the protocols, a UPLC method can reduce the analysis time from 20 minutes to just 4 minutes. This more than four-fold increase in throughput allows for faster batch release, quicker stability testing, and higher overall lab productivity.[8]
-
Resolution: The higher efficiency of the 1.7 µm particles results in sharper, narrower peaks. This leads to improved resolution between the main Doxylamine peak and closely eluting impurities, providing greater confidence in the accuracy of quantification.
-
Sensitivity: The narrower peaks of UPLC have a greater height for the same mass, leading to an improved signal-to-noise ratio. This can result in lower Limits of Detection (LOD) and Quantitation (LOQ), which is critical for identifying and quantifying trace-level impurities as required by ICH guidelines.[14]
-
Economic and Environmental Impact: The shorter run time and lower flow rate of the UPLC method lead to a significant reduction in solvent consumption—over 85% per run in our example. This not only lowers operational costs but also aligns with green chemistry initiatives by reducing chemical waste.[8]
Quantitative Data Comparison
The following table summarizes the expected performance differences based on the provided protocols. The values for UPLC are projected based on established chromatographic principles of method transfer.
| Performance Metric | HPLC (250x4.6mm, 5µm) | UPLC (50x2.1mm, 1.7µm) | Advantage |
| Analysis Time | ~20 minutes | ~4 minutes | ~5x Faster |
| Resolution (Critical Pair) | > 2.0 | > 2.5 (Improved) | Higher Confidence |
| Peak Width (Doxylamine) | ~0.25 min | ~0.04 min | Sharper Peaks |
| System Backpressure | ~1,500 psi | ~9,000 psi | Requires UPLC System |
| Sensitivity (S/N) | Baseline (1x) | ~2-3x Higher | Lower Detection Limits |
| Solvent Consumption/Run | ~20 mL | ~2 mL | ~90% Reduction |
Workflow Visualization
A clear visualization of the analytical workflow underscores the operational differences between the two techniques.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for Doxylamine impurity profiling.
Caption: Ultra-Performance Liquid Chromatography (UPLC) workflow for Doxylamine impurity profiling.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and UPLC are powerful and reliable techniques for Doxylamine impurity profiling, and the choice between them depends on the specific goals of the laboratory.
HPLC remains a highly valuable and practical choice when:
-
Existing validated methods are already in place and there is no immediate driver for change.
-
The number of samples is relatively low, and high throughput is not a primary concern.
-
The complexity of the impurity profile does not demand the highest levels of resolution.
-
Budget constraints prevent investment in new UPLC instrumentation.
UPLC emerges as the superior technology when:
-
High sample throughput is critical for improving laboratory efficiency and reducing time-to-market.
-
Complex samples require the highest possible resolution to ensure accurate peak identification and integration.
-
Enhanced sensitivity is needed to detect and quantify trace-level impurities near the ICH identification threshold.
-
Long-term cost savings through reduced solvent consumption and waste disposal are a strategic priority.
Ultimately, the transition from HPLC to UPLC for Doxylamine impurity profiling represents a strategic investment in quality and efficiency. By providing faster, more sensitive, and higher-resolution data, UPLC empowers pharmaceutical scientists to characterize their products with greater confidence and speed, ensuring the delivery of safe and effective medicines to patients. The validation of any analytical procedure, whether HPLC or UPLC, must be demonstrated to be fit for its intended purpose, as outlined in ICH guideline Q2(R2).[15]
References
-
Hard, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Future Journal of Pharmaceutical Sciences, 7(1). Available at: [Link]
-
Sherwani, A. K., et al. (n.d.). Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride. Jamjoom Pharmaceuticals. Available at: [Link]
-
Kumbhar, S., et al. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal, 7(7), 342-348. Available at: [Link]
-
Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
-
Patel, D. J., et al. (2012). Stability-indicating RP-HPLC method development & validation for simultaneous determination of doxylamine succinate and dextromethorphan. Der Pharma Chemica, 4(5), 1856-1862. Available at: [Link]
-
Patil, A., et al. (2023). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Journal of Drug Delivery and Therapeutics, 13(9-s), 116-126. Available at: [Link]
-
Harde, M. T., & Lakade, S. H. (2021). A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product. Semantic Scholar. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Doxylamine Succinate Tablet Analyzed by HPLC. MicroSolv. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]
-
S, S., & T, S. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(9), 4568-4572. Available at: [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration. Available at: [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]
-
Roy, D., et al. (2021). A Stability Indicating Assay Method for the Simultaneous Estimation of Doxylamine Succinate and Pyridoxine Hydrochloride in Bulk and Combined Dosage Form. Research Journal of Pharmacy and Technology, 14(12), 6331-6338. Available at: [Link]
-
European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]
-
ResearchGate. (2020). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
- Google Patents. (n.d.). CN105510512A - RT-HPLC detection method for related substances of doxylamine succinate.
-
Veeprho. (n.d.). Doxylamine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
ResearchGate. (2022). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available at: [Link]
-
GLP Pharma Standards. (n.d.). Doxylamine Succinate | CAS No- 562-10-7. Available at: [Link]
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Available at: [Link]
-
Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 70-77. Available at: [Link]
-
Tlcpharma. (n.d.). Doxylamine Succinate Impurities | Usp | Ep | Bp. Available at: [Link]
-
ICH. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. tlcpharma.com [tlcpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Genotoxicity Assessment of Doxylamine Impurity A
This guide provides a comprehensive comparison of methodologies for assessing the genotoxic potential of Doxylamine Impurity A, a positional isomer of the active pharmaceutical ingredient. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind experimental choices, offers detailed protocols for key assays, and presents a framework for data interpretation in line with global regulatory expectations.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, the rigorous safety qualification of impurities is paramount. Genotoxic impurities, even at trace levels, can pose a significant carcinogenic risk. Doxylamine, an antihistamine commonly used for treating nausea and vomiting in pregnancy, is synthesized through a process that can potentially generate various impurities.[1][2] Among these is this compound, chemically identified as N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine.[3][4][5][6] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a thorough evaluation of its genotoxic potential.
This guide will compare and contrast the principal methodologies for this assessment, guided by the framework of the International Council for Harmonisation (ICH) M7 guideline.[7][8][9][10] This guideline advocates a tiered approach, starting with computational (in silico) assessments, followed by in vitro testing for impurities that raise a structural alert.
In Silico Assessment: The First Line of Defense
Computational toxicology provides a rapid and resource-efficient initial screen for potential mutagenicity. The ICH M7 guideline specifically recommends the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[11][12] This dual approach enhances the predictive power of the assessment.
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems utilize a knowledge base of well-established structure-activity relationships and toxicophores to identify structural alerts for mutagenicity.[13] A prediction is generated based on the presence or absence of these alerts in the query molecule.
-
Statistical-Based Systems (e.g., Sarah Nexus): These models employ machine learning algorithms trained on large datasets of mutagenicity data to derive statistical correlations between structural fragments and the likelihood of a positive Ames test result.[12]
Logical Workflow for In Silico Assessment:
Caption: In silico assessment workflow for this compound.
Comparative Summary of In Silico Methods:
| Feature | Derek Nexus (Expert Rule-Based) | Sarah Nexus (Statistical-Based) |
| Methodology | Knowledge-based, identifies structural alerts.[13] | Machine learning, statistical correlations.[12] |
| Output | Positive/Negative prediction with rationale. | Probability of mutagenicity. |
| Strengths | Mechanistic insights, transparency. | Can identify novel mutagenic scaffolds. |
| Limitations | May miss novel toxicophores not in the knowledge base. | Less transparent, predictions can be difficult to interpret. |
For this compound, the presence of the pyridine ring and the tertiary amine functional group would be key areas of interrogation by these systems. While the parent compound, doxylamine, is generally considered non-genotoxic, the positional change of the nitrogen in the pyridine ring could theoretically alter its metabolic activation potential.[14][15][16]
In Vitro Genotoxicity Testing: The Gold Standard
Should the in silico assessment yield a positive or equivocal result, or if a conservative approach is desired, in vitro testing is the next step. The standard battery for detecting mutagenic impurities includes the bacterial reverse mutation assay (Ames test) and, in some cases, an in vitro micronucleus assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations.[17] It employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver).
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity.
-
Assay Procedure:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for activated assays) or buffer.
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage.[18][19] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Experimental Protocol: In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes (HPBLs)
-
Cell Culture: Culture HPBLs from healthy donors in the presence of phytohemagglutinin (PHA) to stimulate cell division.
-
Treatment: Expose the cells to at least three concentrations of this compound (with and without S9 activation) for a short duration (e.g., 3-6 hours), followed by a recovery period. A continuous treatment for 24 hours without S9 is also performed.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.
Comparative Summary of In Vitro Assays:
| Feature | Ames Test | In Vitro Micronucleus Assay |
| Endpoint | Gene mutation (point mutations, frameshifts) | Chromosomal damage (clastogenicity, aneugenicity) |
| Test System | Bacteria (Salmonella, E. coli) | Mammalian cells (e.g., HPBLs, CHO, TK6) |
| Metabolic Activation | Exogenous (S9 fraction) | Exogenous (S9 fraction) or endogenous |
| Regulatory Standing | Core component of genotoxicity testing battery.[20] | Key assay for detecting clastogens and aneugens. |
Data Interpretation and Risk Assessment
The collective data from in silico and in vitro assessments are used to classify this compound according to ICH M7.
Decision Tree for Genotoxicity Assessment:
Caption: Decision tree for classifying this compound.
-
Class 5 (No structural alert): If both in silico models are negative, the impurity is considered non-mutagenic, and no further testing is required.
-
Class 3 (Structural alert, no data): If a structural alert is present, the impurity requires in vitro testing.
-
Class 2 (Mutagenic, unknown carcinogenicity): A positive Ames test result would place the impurity in this class, requiring control to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[21]
-
Class 1 (Known mutagen and carcinogen): This is the highest risk category.
Given that doxylamine itself has not shown significant genotoxic or carcinogenic potential, a positive finding for Impurity A would be a significant concern, necessitating stringent control measures in the drug substance.[15][16]
Conclusion
The genotoxicity assessment of this compound is a multi-faceted process that integrates computational and experimental approaches. A thorough evaluation, as outlined in this guide, is essential to ensure patient safety and regulatory compliance. The choice of methodology should be driven by a scientific understanding of the impurity's structure and the robust framework provided by the ICH M7 guideline. While in silico tools offer a valuable initial screen, the Ames test remains the definitive assay for mutagenicity assessment. Should concerns about clastogenicity arise, the in vitro micronucleus assay provides crucial complementary data. Ultimately, a weight-of-evidence approach is critical for the accurate classification and control of this and other pharmaceutical impurities.
References
- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - NIH. (2025, December 23).
- M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - FDA. (n.d.).
- In Silico Mutagenicity Assessment - Lhasa Limited. (n.d.).
- Doxylamine EP Impurity A - SynZeal. (n.d.).
- Guideline on the Limits of Genotoxic Impurities - European Medicines Agency (EMA). (n.d.).
- Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test | FDA. (2017, November 2).
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).
- Mutagenicity testing of doxylamine succinate, an antinauseant drug - PubMed. (n.d.).
- Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
- Ames Test Protocol | AAT Bioquest. (2025, October 13).
- 021876Orig1s000 - accessdata.fda.gov. (2013, April 5).
- Everything You Need To Know About Sarah Nexus - Lhasa Limited. (2024, December 10).
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
- CAS No : 873407-01-3| Product Name : Doxylamine - Impurity A - Pharmaffiliates. (n.d.).
- ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).
- Doxylamine succinate (IARC Summary & Evaluation, Volume 79, 2001) - INCHEM. (2001, September 25).
- Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. (2025, February 7).
- Doxylamine EP Impurity A | 873407-01-3 - Chemicea Pharmaceuticals. (n.d.).
- Genotoxic Impurities and Mutagenic Impurities Analysis - Intertek. (n.d.).
- CAS 873407-01-3 this compound - Anant Pharmaceuticals Pvt. Ltd. (n.d.).
- Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (n.d.).
- Doxylamine - StatPearls - NCBI Bookshelf - NIH. (2023, June 5).
- Assessment of Genotoxic Impurities in Small Molecule Drug Candidates - Society of Toxicology (SOT). (2010, May 6).
- ICH M7: A Guide to Mutagenic Impurity Assessment Software | IntuitionLabs. (2025, October 14).
- FDA-1992-P-0494 - Regulations.gov. (n.d.).
- This compound (sesquisuccinate) | CAS 2575516-50-4 Reference Standard. (n.d.).
- M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEU. (2020, June 29).
Sources
- 1. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Doxylamine EP Impurity A | 873407-01-3 [chemicea.com]
- 6. CAS 873407-01-3 this compound | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 12. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 13. optibrium.com [optibrium.com]
- 14. Mutagenicity testing of doxylamine succinate, an antinauseant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Doxylamine succinate (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. criver.com [criver.com]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 20. fda.gov [fda.gov]
- 21. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Doxylamine Therapeutics
Doxylamine is a first-generation antihistamine of the ethanolamine class, widely utilized for its sedative and anticholinergic properties.[1][2] It is a common ingredient in over-the-counter remedies for insomnia, as well as in prescription medications for the treatment of nausea and vomiting during pregnancy (NVP).[2][3] The safety and efficacy of any active pharmaceutical ingredient (API) like doxylamine are intrinsically linked to its purity. Impurities can arise during synthesis, manufacturing, or storage and may compromise product quality, safety, and regulatory compliance.[3][4] Therefore, a thorough understanding and robust analytical control of doxylamine-related substances are paramount.
This guide focuses on Doxylamine Impurity A, a position isomer, and contextualizes it against other known process- and degradation-related impurities. We will explore their chemical identities, origins, analytical differentiation, and the underlying scientific principles that govern their control.
Section 1: Chemical Profiles of Doxylamine and Key Related Substances
A clear understanding of the chemical structures of doxylamine and its impurities is fundamental to developing selective analytical methods and assessing potential toxicological impacts.
Doxylamine: The active molecule, chemically known as N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine.[5]
This compound: This is a critical positional isomer identified by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[6][7]
-
Chemical Name: N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine.[6][7][8]
-
Key Structural Difference: The pyridine ring is attached at the 4-position instead of the 2-position as in the parent doxylamine molecule. This seemingly minor change can significantly alter the molecule's physicochemical and pharmacological properties.
Other Notable Related Substances: Pharmacopeial monographs and supplier documentation list several other impurities that require monitoring.[3][9][10] These include:
-
Impurity B ((1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol): A key starting material or intermediate in the synthesis of doxylamine.[9][11] Its presence indicates an incomplete reaction.
-
Impurity C (Desmethyl Doxylamine): A metabolite and potential process impurity resulting from incomplete methylation.[9]
-
Impurity D (2-Benzoylpyridine): A potential starting material or degradation product.[9]
Comparative Physicochemical Data
The following table summarizes key properties of Doxylamine and its primary impurities. This data is essential for designing chromatographic separations, as differences in polarity, size, and pKa can be exploited for effective resolution.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Doxylamine | N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | C₁₇H₂₂N₂O | 270.37 | 469-21-6 |
| Impurity A | N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine | C₁₇H₂₂N₂O | 270.37 | 873407-01-3[6] |
| Impurity B | (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol | C₁₃H₁₃NO | 199.25 | 19490-92-7[9] |
| Impurity C | Desmethyl Doxylamine | C₁₆H₂₀N₂O | 256.34 | 1221-70-1[9] |
| Impurity D | 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | 91-02-1[9] |
| N-Oxide | Doxylamine N-Oxide | C₁₇H₂₂N₂O₂ | 286.37 | 97143-65-2[9] |
Section 2: Genesis of Impurities—Synthesis and Degradation Pathways
Understanding the origin of impurities is crucial for implementing effective control strategies during drug development and manufacturing. Impurities are typically classified as process-related (arising from the synthesis) or degradation-related (forming during storage).
Synthesis-Related Impurities
A common synthetic route for doxylamine involves a Grignard reaction between 2-acetylpyridine and a bromobenzene-derived Grignard reagent to form the intermediate 1-phenyl-1-(2-pyridyl)ethanol (Impurity B).[12][13] This intermediate is then reacted with 2-dimethylaminoethyl chloride to yield doxylamine.[12][13]
-
Impurity A (Positional Isomer): The formation of Impurity A is typically due to the presence of 4-acetylpyridine as an impurity in the 2-acetylpyridine starting material. If not controlled at the source, this isomeric starting material will proceed through the same reaction sequence, resulting in the final isomeric impurity.
-
Impurity B (Intermediate): The presence of unreacted 1-phenyl-1-(2-pyridyl)ethanol in the final product is a direct result of an incomplete etherification reaction in the second step.
-
Impurity D (Starting Material): 2-Benzoylpyridine can be a precursor or a side-product in the synthesis of the carbinol intermediate.
The following diagram illustrates a generalized synthetic pathway and the points at which key impurities can be introduced.
Caption: Synthetic pathway of Doxylamine highlighting impurity entry points.
Degradation-Related Impurities
Doxylamine can degrade when exposed to stressors like light, heat, or oxidizing agents.[3]
-
N-Oxides: The tertiary amine functional groups in both the dimethylamino moiety and the pyridine ring are susceptible to oxidation, leading to the formation of Doxylamine N-Oxide and Doxylamine Di-N-Oxide. These are classic degradation products that must be monitored in stability studies.
Section 3: Analytical Methodologies for Differentiation and Quantification
The structural similarity between Doxylamine and Impurity A necessitates a high-resolution analytical technique for accurate quantification. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for this purpose.[14][15]
Recommended RP-HPLC Protocol for Impurity Profiling
This protocol is a representative method based on principles described in pharmaceutical analysis literature and is designed to be a self-validating system through its specificity and resolution.[14][16]
Objective: To achieve baseline separation of Doxylamine, Impurity A, and other specified related substances.
Methodology:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is chosen for its versatility and effectiveness in separating moderately polar compounds like doxylamine and its impurities.
-
Mobile Phase:
-
Aqueous Phase (A): Phosphate buffer (e.g., 20mM potassium phosphate monobasic), pH adjusted to 3.0 with phosphoric acid. The acidic pH ensures that the amine compounds are protonated and exhibit consistent chromatographic behavior.
-
Organic Phase (B): Acetonitrile.
-
-
Elution Mode: Gradient elution. A gradient is essential to resolve early-eluting polar impurities and later-eluting non-polar compounds within a reasonable run time.
-
Example Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 20% B
-
32-40 min: 20% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures run-to-run reproducibility of retention times.
-
Detection: UV at 262 nm. Doxylamine exhibits a strong absorbance maximum around this wavelength, providing good sensitivity for both the API and its structurally similar impurities.[5]
-
Injection Volume: 10 µL.
System Suitability: Before sample analysis, the system's performance must be verified.
-
Resolution: The resolution between the Doxylamine peak and the Impurity A peak should be ≥ 2.0. This ensures that the peaks are sufficiently separated for accurate integration.
-
Tailing Factor: The tailing factor for the Doxylamine peak should be ≤ 2.0. This indicates good peak shape and column performance.
-
Reproducibility: Five replicate injections of a standard solution should yield a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.
Workflow for Impurity Analysis
Caption: A typical workflow for HPLC-based impurity analysis.
Conclusion
The effective control of this compound and other related substances is a non-negotiable aspect of ensuring the quality and safety of doxylamine-containing drug products. Impurity A, as a positional isomer, presents a unique analytical challenge that demands high-resolution chromatographic methods for its separation and quantification. A comprehensive understanding of the synthetic and degradation pathways that lead to these impurities allows for the implementation of robust control strategies, from raw material sourcing to finished product stability testing. The protocols and insights provided in this guide serve as a foundational resource for scientists and developers dedicated to upholding the highest standards of pharmaceutical quality.
References
-
Veeprho. (n.d.). Doxylamine EP Impurity A | CAS 873407-01-3. Retrieved from [Link]
-
Veeprho. (n.d.). Doxylamine Impurities and Related Compound. Retrieved from [Link]
-
Gpatindia. (2020, August 2). DOXYLAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
- Google Patents. (n.d.). CN102108059B - A kind of synthetic method of doxylamine succinate.
-
Apotex Inc. (2017, November 22). Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method of doxylamine succinate - Eureka. Retrieved from [Link]
-
Hikaambo, C. N., et al. (2022). Synthesis of enantiomerically pure (d) – doxylamine using a novel chiral auxiliary. International Journal of Biological and Chemical Sciences, 15(5), 2161–2170. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem Compound Database. Retrieved from [Link]
-
Impactfactor. (2023, September 25). Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. Retrieved from [Link]
-
Patel, R. & Hashmi, M.F. (2023). Doxylamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Thompson, J.A. & Leffert, F.H. (1980). Analysis of doxylamine in plasma by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(6), 707-9. Retrieved from [Link]
-
The Chemical Blog. (2026, January 26). The Chemical Synthesis of Doxylamine: The Role of Intermediates. Retrieved from [Link]
-
Teva Canada Limited. (2025, April 29). Pr Teva-Doxylamine/Pyridoxine DR - PRODUCT MONOGRAPH. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Doxylamine-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Doxylamine EP Impurity A. Retrieved from [Link]
-
European Pharmacopoeia. (2014, February 2). Doxylamine hydrogen succinate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 873407-01-3| Product Name : Doxylamine - Impurity A. Retrieved from [Link]
-
EDQM. (n.d.). Y0001562 - CRS catalogue. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of stability indicating impurity profiling for doxylamine. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Sources
- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. usp.org [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. veeprho.com [veeprho.com]
- 7. Doxylamine EP Impurity A | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nbinno.com [nbinno.com]
- 12. DOXYLAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 13. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]
- 14. impactfactor.org [impactfactor.org]
- 15. biotech-spain.com [biotech-spain.com]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
